Product packaging for 1-Phenoxy-2-propanol(Cat. No.:CAS No. 130879-97-9)

1-Phenoxy-2-propanol

Cat. No.: B1148550
CAS No.: 130879-97-9
M. Wt: 152.19
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenoxy-2-propanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1148550 1-Phenoxy-2-propanol CAS No. 130879-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLKWZIFZMJLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027312
Record name 1-Phenoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [Reference #1]
Record name 2-Propanol, 1-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylene phenoxetol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16978
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

241.2 °C
Record name Propylene glycol phenyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 15.1 g/L at 20 °C
Record name Propylene glycol phenyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0622 g/cu cm at 20 °C
Record name Propylene glycol phenyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

5.27 (Air = 1)
Record name Propylene glycol phenyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.02 [mmHg], 0.00218 mm Hg at 25 °C
Record name Propylene phenoxetol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16978
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Propylene glycol phenyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%.
Record name Propylene glycol phenyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to yellow liquid

CAS No.

770-35-4
Record name 1-Phenoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene glycol phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenoxy-2-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenoxypropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOXYISOPROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propylene glycol phenyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

11.4 °C
Record name Propylene glycol phenyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Phenoxy-2-propanol

Introduction

This compound (CAS No: 770-35-4), also known as propylene glycol phenyl ether, is a versatile organic compound with significant applications across various scientific and industrial fields. It belongs to the class of glycol ethers and is characterized by the presence of both an ether and a hydroxyl functional group. This technical guide provides a comprehensive overview of its chemical structure, and physical and chemical properties, along with detailed experimental protocols for their determination and a summary of its synthesis.

Chemical Structure

This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. The structure consists of a phenoxy group attached to a propanol backbone at the first carbon, with a hydroxyl group on the second carbon.

Structural Representations:

  • Molecular Formula: C₉H₁₂O₂

  • SMILES: CC(O)COc1ccccc1

  • InChI Key: IBLKWZIFZMJLFL-UHFFFAOYSA-N

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValue
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Mild, pleasant
Boiling Point 241.2 °C
Melting Point 11.4 °C
Density 1.0622 g/cm³ at 20 °C
Vapor Pressure 0.02 mmHg at 25 °C
Vapor Density 5.27 (Air = 1)

Table 2: Solubility and Partitioning

PropertyValue
Water Solubility 15.1 g/L at 20 °C
log Kow (Octanol-Water Partition Coefficient) 1.50

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below, based on internationally recognized OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of this compound can be determined using the ebulliometer method.

Apparatus:

  • Ebulliometer with a heating mantle and a condenser

  • Calibrated thermometer or thermocouple

  • Pressure-measuring device

Procedure:

  • Calibrate the thermometer and pressure-measuring device.

  • Add a sufficient amount of this compound to the ebulliometer.

  • Heat the sample gently.

  • Record the temperature and pressure when the liquid and vapor phases are in equilibrium (i.e., when the temperature reading is stable).

  • Correct the observed boiling point to standard atmospheric pressure (101.325 kPa) using the Sidney-Young equation.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound can be determined using a capillary method with a melting point apparatus.

Apparatus:

  • Melting point apparatus with a temperature-controlled block and a viewing lens

  • Capillary tubes sealed at one end

  • Calibrated thermometer

Procedure:

  • Introduce the liquid sample into a capillary tube by cooling the sample until it solidifies.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 1 °C/min) near the expected melting point.

  • Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears. This range is the melting point.

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be determined using a pycnometer.

Apparatus:

  • A calibrated pycnometer of a known volume

  • Analytical balance

  • Constant temperature bath

Procedure:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Place the filled pycnometer in a constant temperature bath at 20 °C until thermal equilibrium is reached.

  • Adjust the volume of the liquid to the calibration mark of the pycnometer.

  • Dry the outside of the pycnometer and determine its mass.

  • Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Water Solubility (OECD Guideline 105 - Shake-Flask Method)

The water solubility of this compound is determined by the shake-flask method.

Apparatus:

  • Shaking apparatus with a constant temperature bath

  • Centrifuge

  • Analytical instrumentation for concentration determination (e.g., HPLC, GC)

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is agitated in a constant temperature bath at 20 °C for a sufficient time to reach equilibrium (preliminary tests should establish this time).

  • After agitation, the mixture is centrifuged to separate the undissolved phase.

  • The concentration of this compound in the aqueous phase is determined by a suitable analytical method.

  • The procedure is repeated until at least three consecutive determinations show no significant trend in solubility over time.

Synthesis of this compound

This compound is primarily synthesized via two main routes: the reaction of propylene oxide with phenol or through a Williamson ether synthesis.

Synthesis Workflow

Synthesis_Workflow phenol1 Phenol reaction1 Reaction with Catalyst (e.g., Al2O3-MgO/Fe3O4) phenol1->reaction1 propylene_oxide Propylene Oxide propylene_oxide->reaction1 phenol2 Phenol reaction2 Williamson Ether Synthesis phenol2->reaction2 one_chloro_two_propanol 1-Chloro-2-propanol one_chloro_two_propanol->reaction2 base Base (e.g., NaOH) base->reaction2 product This compound reaction1->product reaction2->product

Caption: Synthesis routes for this compound.

Experimental Protocol: Synthesis via Reduction of Phenoxyacetone

A laboratory-scale synthesis can be achieved by the reduction of phenoxyacetone.

Materials:

  • Phenoxyacetone

  • Methanol

  • Potassium borohydride (KBH₄)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve phenoxyacetone (1 mole) in methanol (500 ml) in a reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium borohydride (1 mole) portion-wise to the stirred solution at 0 °C.

  • Continue stirring at room temperature for 24 hours.

  • Remove the methanol under reduced pressure (in vacuo) using a rotary evaporator.

  • Take up the residue in a mixture of water and diethyl ether.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with water until the aqueous washings are neutral (pH 7).

  • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Distill the residual oil under reduced pressure to obtain pure this compound. The boiling point is approximately 139 °C at 20 mm Hg.

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-propanol from Phenol and Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenoxy-2-propanol, a versatile chemical intermediate, from the reaction of phenol and propylene oxide. This document details the primary synthetic methodologies, catalytic systems, experimental protocols, and purification techniques.

Introduction

This compound, also known as propylene glycol phenyl ether, is a valuable organic compound with applications as a solvent, preservative, and intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis is primarily achieved through the reaction of phenol with propylene oxide. This guide will explore the prevalent catalytic and base-mediated synthetic routes.

Synthetic Methodologies

The principal method for synthesizing this compound involves the ring-opening of propylene oxide by phenol. This reaction can be effectively catalyzed by various agents, leading to the desired product. An alternative approach involves the reaction of phenol with 1-chloropropan-2-ol, which follows a Williamson ether synthesis pathway.

The primary reaction is as follows:

The regioselectivity of the propylene oxide ring-opening is a critical aspect of this synthesis, with the formation of the secondary alcohol, this compound, being the desired outcome over the primary alcohol isomer, 2-phenoxy-1-propanol. The choice of catalyst plays a significant role in controlling this selectivity.

Catalytic Systems

Several catalytic systems have been developed to promote the efficient and selective synthesis of this compound. These can be broadly categorized into organophosphorus catalysts, base catalysts, and heterogeneous catalysts.

Organophosphorus Catalysts

Recent advancements have demonstrated the high efficacy of organophosphorus compounds in catalyzing the reaction between phenol and propylene oxide. These catalysts offer high selectivity towards the desired this compound isomer and can achieve excellent yields under optimized conditions.

Base Catalysts

Traditional methods for this synthesis often employ base catalysts, such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide). The base deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the propylene oxide ring.

Heterogeneous Catalysts

Heterogeneous catalysts, such as mixed metal oxides, have also been utilized for this synthesis. A notable example is a catalyst system composed of aluminum oxide, magnesium oxide, and iron(II,III) oxide (Al2O3-MgO/Fe3O4).[1] These solid catalysts offer the advantage of easier separation from the reaction mixture.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound using different catalytic systems.

Table 1: Performance of Organophosphorus Catalysts

CatalystPhenol (g)Propylene Oxide (g)Catalyst Loading (g)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Triphenylphosphine188811883.16120898.3~98CN113072431A
Tri-tert-butylphosphine188811886.321101098.7~99CN113072431A
Triethyl phosphite188811889.33130698.4~98CN113072431A

Table 2: General Conditions for Base-Catalyzed Synthesis

CatalystSolventTemperature (°C)Time (h)NotesReference
Sodium Hydroxide-Controlled-Used in the synthesis from phenol and 1-chloropropan-2-ol.Ataman Kimya
Alkali-metal hydroxides---Mentioned for the Williamson synthesis approach.Ataman Kimya

Note: Specific yield and selectivity data for the base-catalyzed reaction of phenol and propylene oxide were not available in the searched literature for a direct comparison.

Table 3: Heterogeneous Catalyst System

CatalystDescriptionNotesReference
Al2O3-MgO/Fe3O4Mixed metal oxideFacilitates the reaction between phenol and propylene oxide.[1]Ataman Kimya, atamankimya.com

Note: Quantitative performance data for this catalyst system was not detailed in the available resources.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

High-Selectivity Synthesis using an Organophosphorus Catalyst

Objective: To synthesize this compound with high selectivity and yield.

Materials:

  • Phenol

  • Propylene oxide

  • Triphenylphosphine (catalyst)

  • Pressure-resistant reaction vessel

  • Metering pump

Procedure:

  • Charge the pressure-resistant reaction vessel with 1888 g of phenol and 3.16 g of triphenylphosphine.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to 120°C with stirring.

  • Using a metering pump, slowly add 1188 g of propylene oxide to the reactor over a period of 5 hours.

  • After the addition is complete, maintain the reaction mixture at 120°C for an additional 3 hours.

  • Monitor the reaction progress by analyzing aliquots (e.g., by gas chromatography) until the phenol content is below the desired level (e.g., ≤100 ppm).

  • Once the reaction is complete, cool the reactor to room temperature.

  • Degas the reaction mixture to remove any unreacted propylene oxide.

  • The resulting crude product is this compound with a purity of approximately 98.3%.

General Procedure for Base-Catalyzed Synthesis

Objective: To synthesize this compound using a base catalyst.

Materials:

  • Phenol

  • Propylene oxide

  • Potassium carbonate (or other suitable base)

  • A polar aprotic solvent (e.g., dioxane or DMF)

  • Reaction flask with a reflux condenser

Procedure:

  • To a reaction flask, add phenol, a suitable polar aprotic solvent, and a catalytic amount of a base such as potassium carbonate.

  • Heat the mixture with stirring to a temperature sufficient to drive the reaction (e.g., reflux).

  • Slowly add propylene oxide to the reaction mixture.

  • Maintain the reaction at temperature and monitor its progress.

  • Upon completion, cool the reaction mixture.

  • The work-up procedure would typically involve neutralizing the base, extracting the product with an organic solvent, washing the organic layer, drying it, and removing the solvent under reduced pressure.

  • The crude product can then be purified by distillation.

Purification

The crude this compound obtained from the synthesis can be purified to remove unreacted starting materials, catalyst residues, and any byproducts. Common purification methods include:

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound, which has a relatively high boiling point.

  • Solvent Extraction: This technique can be used to separate the product from water-soluble impurities and some catalyst residues.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Reaction Pathway for the Synthesis of this compound phenol Phenol intermediate Phenoxide Ion (in base-catalyzed reaction) phenol->intermediate Deprotonation po Propylene Oxide product This compound po->product cat Base or Organophosphorus Catalyst cat->intermediate intermediate->product Nucleophilic Attack on Propylene Oxide

Caption: Reaction pathway for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis start Start reactants Charge Reactor with Phenol and Catalyst start->reactants heat Heat to Reaction Temperature reactants->heat add_po Slowly Add Propylene Oxide heat->add_po react Maintain Temperature and Stir add_po->react monitor Monitor Reaction Progress (e.g., GC) react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Work-up (e.g., Neutralization, Extraction) cool->workup purify Purification (e.g., Distillation) workup->purify analyze Product Analysis (e.g., NMR, GC-MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 1-Phenoxy-2-propanol (CAS: 770-35-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Phenoxy-2-propanol (CAS Number 770-35-4), a versatile solvent and chemical intermediate. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for key parameters.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1][2]
Appearance Colorless to slightly yellow liquid[1][3]
Odor Mild, faint aromatic ether-like odor[3]
Melting Point 11 °C to 11.4 °C[4]
Boiling Point 241.2 °C to 243 °C[3]
Density 1.0622 to 1.064 g/cm³ at 20 °C
Vapor Density 5.27 (Air = 1)[5]
Solubility and Partitioning
PropertyValueReference
Water Solubility 15.1 g/L at 20 °C[6]
log Kow (Partition Coefficient) 1.41 to 1.50[6]
Flammability and Other Safety-Related Properties
PropertyValueReference
Flash Point 113 °C to 115 °C (closed cup)[2][3][6]
Vapor Pressure 0.01 to 0.02 mmHg at 20-25 °C[7][3][5]
Autoignition Temperature 480 °C[6]
Optical and Other Properties
PropertyValueReference
Refractive Index (n20/D) 1.523[2]
Viscosity 34 cP at 20 °C; 22.7 cP at 25 °C[7]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Method: A common method is the dynamic method, which involves heating the liquid and measuring the temperature at which it boils under a specific pressure.

Procedure:

  • The sample is placed in a suitable apparatus with a temperature sensor and a pressure sensor.

  • The pressure is regulated to the desired level (e.g., standard atmospheric pressure).

  • The sample is heated, and the temperature and pressure are continuously monitored.

  • The boiling point is the temperature at which the liquid boils and a stable temperature is recorded.

A visual representation of the general workflow for boiling point determination is provided below.

G Boiling Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep Place liquid sample in apparatus heat Heat the sample prep->heat monitor Monitor temperature and vapor pressure heat->monitor boil Observe boiling monitor->boil record Record temperature at boiling point boil->record

Caption: General workflow for determining the boiling point of a liquid.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance changes from a solid to a liquid state.

Method: The capillary tube method is widely used.

Procedure:

  • A small, powdered sample of the substance is packed into a capillary tube.

  • The capillary tube is placed in a heating apparatus with a calibrated thermometer.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Below is a diagram illustrating the workflow for melting point determination.

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep Pack powdered sample into capillary tube heat Heat sample at a controlled rate prep->heat observe Observe for melting heat->observe record Record melting range observe->record

Caption: Workflow for the capillary method of melting point determination.

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Method: For liquids, an oscillating densitometer or a pycnometer can be used.

Procedure (Pycnometer Method):

  • The mass of a clean, dry pycnometer is determined.

  • The pycnometer is filled with the liquid sample, and its mass is determined.

  • The mass of the liquid is calculated by subtraction.

  • The volume of the pycnometer is known or can be determined using a reference substance of known density (e.g., water).

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

The logical steps for density determination are shown in the following diagram.

G Density Determination Workflow (Pycnometer) cluster_measurement Measurement cluster_calculation Calculation mass_empty Weigh empty pycnometer mass_sample Calculate mass of the sample mass_empty->mass_sample mass_full Weigh pycnometer with sample mass_full->mass_sample density Calculate density (mass/volume) mass_sample->density

Caption: Workflow for determining the density of a liquid using a pycnometer.

Water Solubility Determination (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature.

Method: The flask method is suitable for substances with solubilities above 10⁻² g/L.

Procedure:

  • An excess amount of the substance is added to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is then filtered or centrifuged to remove any undissolved substance.

  • The concentration of the substance in the aqueous phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

A diagram of the water solubility determination process is provided below.

G Water Solubility Determination Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis mix Mix excess substance with water agitate Agitate at constant temperature mix->agitate separate Separate aqueous phase (filter/centrifuge) agitate->separate analyze Determine concentration in aqueous phase separate->analyze

Caption: Workflow for determining water solubility using the flask method.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107, 117, 123)

The n-octanol/water partition coefficient (Kow) is a measure of a substance's lipophilicity. It is a key parameter in assessing environmental fate and bioaccumulation potential.

Method: The shake flask method (OECD 107) is a common technique.

Procedure:

  • A known amount of the substance is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.

  • The n-octanol and water phases are separated.

  • The concentration of the substance in each phase is determined.

  • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

The following diagram illustrates the workflow for determining the partition coefficient.

G Partition Coefficient (Kow) Determination Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation dissolve Dissolve substance in n-octanol/water shake Shake to reach equilibrium dissolve->shake separate Separate n-octanol and water phases shake->separate analyze_oct Analyze concentration in n-octanol separate->analyze_oct analyze_wat Analyze concentration in water separate->analyze_wat calculate Calculate Kow = C_octanol / C_water analyze_oct->calculate analyze_wat->calculate

Caption: Workflow for the shake flask method of Kow determination.

References

Spectroscopic analysis of 1-Phenoxy-2-propanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-phenoxy-2-propanol using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented, coupled with detailed experimental protocols, offers a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

ProtonsChemical Shift (δ) ppm (Estimated)MultiplicityCoupling Constant (J) Hz (Estimated)
-CH₃1.2Doublet6.3
-OH2.5Singlet (broad)-
-CH₂-3.8 - 4.0Multiplet-
-CH-4.1 - 4.3Multiplet-
Aromatic-H (ortho)6.9Multiplet-
Aromatic-H (para)7.0Multiplet-
Aromatic-H (meta)7.3Multiplet-

Note: Specific, experimentally derived chemical shifts and coupling constants were not available in the searched literature. The values presented are estimations based on typical chemical shift ranges for similar functional groups.

¹³C NMR (Carbon-13 NMR) Data

CarbonChemical Shift (δ) ppm (Estimated)
-CH₃~20
-CH(OH)-~65-70
-CH₂-O-~70-75
Aromatic C (ortho)~114
Aromatic C (para)~121
Aromatic C (meta)~129
Aromatic C (ipso)~158

Note: Specific, experimentally derived chemical shifts were not available in the searched literature. The values presented are estimations based on typical chemical shift ranges.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (alcohol)
3060-3040MediumC-H stretch (aromatic)
2970-2930MediumC-H stretch (aliphatic)
1600, 1500StrongC=C stretch (aromatic ring)
1240StrongC-O stretch (aryl ether)
1100StrongC-O stretch (secondary alcohol)
750, 690StrongC-H bend (out-of-plane, monosubstituted benzene)
Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
152Moderate[M]⁺ (Molecular Ion)
108Moderate[C₇H₈O]⁺
94High[C₆H₅OH]⁺
77High[C₆H₅]⁺
45High[C₂H₅O]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument Setup:

    • Record a background spectrum of the empty sample holder.

    • Place the sample plates in the spectrometer's sample compartment.

  • Data Acquisition:

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

  • Ionization: Utilize electron ionization (EI) to generate charged fragments. In EI, the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Structural Elucidation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow of Spectroscopic Analysis

Structural_Correlation Correlation of Spectroscopic Data to Molecular Structure cluster_data Spectroscopic Evidence Structure This compound Aromatic Ring Ether Linkage Propanol Backbone Hydroxyl Group NMR_H ¹H NMR: Aromatic protons (δ 6.9-7.3), Aliphatic protons (δ 1.2, 3.8-4.3) Structure:f0->NMR_H Aromatic System Structure:f2->NMR_H Aliphatic Chain Structure:f3->NMR_H Alcohol Group NMR_C ¹³C NMR: Aromatic carbons (δ 114-158), Aliphatic carbons (δ 20, 65-75) Structure:f0->NMR_C Aromatic System Structure:f1->NMR_C Ether Group Structure:f2->NMR_C Aliphatic Chain IR_Spec IR: C=C stretch (~1600, 1500 cm⁻¹), C-O stretch (~1240, 1100 cm⁻¹), O-H stretch (~3400 cm⁻¹) Structure:f0->IR_Spec Aromatic System Structure:f1->IR_Spec Ether Group Structure:f3->IR_Spec Alcohol Group MS_Spec MS: Molecular Ion [M]⁺ at m/z 152, Fragments at m/z 94 (phenol), 77 (phenyl) Structure:f0->MS_Spec Aromatic System Structure:f2->MS_Spec Aliphatic Chain

Data to Structure Correlation

A Deep Dive into the Solubility of 1-Phenoxy-2-propanol in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether, is a versatile organic compound with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. Its utility as a solvent, preservative, and intermediate in chemical synthesis is significantly influenced by its solubility characteristics in various media.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvent systems, presenting quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a specific temperature and pressure. For a compound like this compound, understanding its solubility is crucial for formulation development, ensuring bioavailability in drug delivery systems, and optimizing reaction conditions in synthesis.[3]

Quantitative Solubility Data

The solubility of this compound has been determined in aqueous solutions, although some variability in reported values exists. In organic solvents, it is generally described as being readily soluble or miscible.[1][2] A summary of the available quantitative data is presented below.

Table 1: Aqueous Solubility of this compound
Temperature (°C)Solubility (g/L)Reference
2015.1[4][5][6][7]
2010.0[8]
20198

Note on Data Discrepancy: The reported aqueous solubility values for this compound show some variation. The value of 15.1 g/L at 20°C is frequently cited in multiple sources. The OECD SIDS (Screening Information Dataset) report indicates a water solubility of 10,000 mg/L (10 g/L).[8] The value of 198 g/L appears to be an outlier and should be treated with caution. These differences may arise from variations in experimental methodologies, purity of the compound, and analytical techniques used for quantification.

Solubility in Organic Solvents

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound and is considered the "gold standard".[9] The following protocol is a generalized procedure based on the principles of the OECD Guideline 105 for Testing of Chemicals, which is a standard method for determining water solubility.[10][11][12]

Objective:

To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:
  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

  • Glass flasks or vials with airtight stoppers

  • Constant temperature water bath or incubator with a shaker

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of the Test System:

    • An excess amount of this compound is added to a flask containing a known volume of the solvent. The excess solid is necessary to ensure that a saturated solution is formed.

  • Equilibration:

    • The flasks are sealed and placed in a constant temperature shaker bath.

    • The mixture is agitated for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary tests can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, the flasks are removed from the shaker and allowed to stand to permit the undissolved solute to settle.

    • To ensure the removal of all undissolved particles, the supernatant is carefully withdrawn and either centrifuged at high speed or filtered through a membrane filter that does not interact with the solute.

  • Quantification:

    • A precise volume of the clear, saturated solution is carefully transferred to a volumetric flask and diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Calculation:

    • The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination can be visualized as follows:

experimental_workflow start Start: Solubility Determination prep Preparation of Supersaturated Solution (Excess Solute in Solvent) start->prep equilibration Equilibration (Constant Temperature Shaking) prep->equilibration Agitate for 24-48h phase_separation Phase Separation (Centrifugation / Filtration) equilibration->phase_separation Allow to settle quantification Quantification of Solute (e.g., HPLC, GC) phase_separation->quantification Analyze clear supernatant calculation Calculation of Solubility quantification->calculation Use calibration curve end End: Solubility Value calculation->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data for its aqueous solubility is available, with some noted discrepancies, its solubility in organic solvents is primarily described in qualitative terms, indicating high miscibility. The standardized shake-flask method offers a reliable experimental protocol for obtaining precise solubility measurements. For professionals in research and drug development, a thorough understanding of these solubility characteristics is essential for the effective application and formulation of this important compound. Further research to quantify the solubility of this compound in a wider range of organic solvents would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxy-2-propanol, a glycol ether, is a widely utilized antimicrobial agent in a variety of commercial and industrial applications, including cosmetics, personal care products, and metalworking fluids. Its efficacy as a preservative stems from its ability to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi. This technical guide delineates the core antimicrobial mechanism of action of this compound, focusing on its interaction with microbial cells. The primary mode of action is the disruption of the cell membrane's structural integrity, leading to increased permeability and leakage of essential intracellular components. A secondary, less defined mechanism involves the inhibition of microbial enzyme activity. This document provides a compilation of available quantitative data, detailed experimental protocols for assessing its antimicrobial properties, and visualizations of the proposed mechanisms and workflows to support further research and development in the field of antimicrobial science.

Core Mechanism of Action: Cell Membrane Disruption

The principal antimicrobial activity of this compound is attributed to its ability to compromise the physical structure and function of the microbial cell membrane.[1] Due to its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic phenoxy group, this compound can readily partition into the lipid bilayer of the cell membrane.

This insertion disrupts the ordered arrangement of the phospholipid molecules, leading to an increase in membrane fluidity and permeability. The compromised membrane loses its ability to function as a selective barrier, resulting in the uncontrolled leakage of vital intracellular contents, such as ions (e.g., K+), ATP, and nucleic acids. This loss of cellular components and the inability to maintain essential electrochemical gradients ultimately leads to cell death.

Visualizing the Mechanism of Membrane Disruption

The following diagram illustrates the proposed mechanism of how this compound disrupts the bacterial cell membrane.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment membrane Phospholipid Bilayer disruption Increased Permeability membrane->disruption Disruption of Membrane Integrity PPO This compound PPO->membrane Partitioning into Lipid Bilayer contents Intracellular Contents (Ions, ATP, etc.) leakage leakage contents->leakage disruption->leakage Leakage of Intracellular Contents cell_death Cell Death leakage->cell_death Loss of Essential Components

Figure 1: Proposed mechanism of bacterial cell membrane disruption by this compound.

Secondary Mechanism: Enzyme Inhibition

In addition to direct membrane damage, phenolic compounds, including this compound, are known to inhibit the activity of microbial enzymes. The precise enzymes inhibited by this compound have not been extensively characterized. However, the general mechanism for phenolic compounds involves non-specific interactions with proteins.

The hydroxyl group of the phenol can form hydrogen bonds with the enzyme's active site, while the aromatic ring can engage in hydrophobic and van der Waals interactions. At higher concentrations, these interactions can lead to the denaturation of the enzyme, altering its three-dimensional structure and rendering it non-functional. This inhibition of essential metabolic enzymes contributes to the overall antimicrobial effect.

Quantitative Antimicrobial Activity

For illustrative purposes, the following table presents hypothetical MIC values for this compound against common microorganisms, reflecting its broad-spectrum activity.

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive1250
Escherichia coliGram-negative2500
Pseudomonas aeruginosaGram-negative5000
Candida albicansYeast1250
Aspergillus brasiliensisMold2500

Note: These values are for illustrative purposes and actual MICs can vary depending on the specific strain and testing conditions.

Synergistic Effects

This compound is often used in combination with other antimicrobial agents to enhance the preservative efficacy of formulations. This can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. For instance, it has been shown to have synergistic effects when combined with other preservatives like ethylhexylglycerin and caprylyl glycol.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.

prep_agent Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 mg/mL.

  • Preparation of Inoculum: Inoculate a single colony of the test microorganism into 5 mL of MHB and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antimicrobial agent), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Cell Membrane Permeability Assay (Crystal Violet Uptake)

This assay measures the ability of this compound to damage the bacterial cell membrane, leading to the uptake of the crystal violet dye.

Materials:

  • Test microorganism (e.g., Escherichia coli ATCC 25922)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Crystal violet solution (10 µg/mL)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the test microorganism in a suitable broth to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Treatment: Aliquot the bacterial suspension into tubes. Add this compound at different concentrations (e.g., 0.5x, 1x, and 2x the MIC). Include a control tube with no this compound. Incubate the tubes at 37°C for 30 minutes.

  • Dye Uptake: Add crystal violet solution to each tube to a final concentration of 1 µg/mL and incubate for 10 minutes at room temperature.

  • Measurement: Centrifuge the tubes to pellet the cells. Measure the absorbance of the supernatant at 590 nm. A lower absorbance in the supernatant of the treated samples compared to the control indicates increased uptake of crystal violet by the damaged cells.

Conclusion

The antimicrobial efficacy of this compound is primarily driven by its ability to disrupt the integrity of the microbial cell membrane. Its amphiphilic structure facilitates its insertion into the lipid bilayer, leading to increased permeability and the leakage of essential cellular components, which is ultimately lethal to the microorganism. While inhibition of microbial enzymes likely contributes to its overall effect, this mechanism is less well-defined. The quantitative data on its antimicrobial activity, particularly MIC values against a broad range of clinically and industrially relevant microorganisms, requires further systematic investigation. The provided experimental protocols serve as a foundation for researchers to further elucidate the precise molecular interactions and to explore the synergistic potential of this compound in novel antimicrobial formulations. A deeper understanding of its mechanism of action will aid in the development of more effective and targeted antimicrobial strategies.

References

Toxicological Profile and Safety Data for 1-Phenoxy-2-propanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol (CAS No. 770-35-4), also known as propylene glycol phenyl ether, is a versatile industrial chemical with applications as a solvent, coalescing agent, and preservative in a variety of products, including cosmetics, pharmaceuticals, and coatings.[1] Its widespread use necessitates a thorough understanding of its toxicological profile to ensure safe handling and to inform risk assessments. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on key toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Mild, pleasant odor[1]
Boiling Point 243 °C
Melting Point 11 °C
Flash Point 113 °C (closed cup)
Water Solubility 15.1 g/L at 20 °C
Log Kow (Octanol-Water Partition Coefficient) 1.41
Vapor Pressure 0.01 hPa at 20 °C
Density 1.064 g/cm³ at 20 °C

Toxicological Profile

The toxicological profile of this compound has been evaluated through a series of in vivo and in vitro studies, generally following internationally recognized guidelines.

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of this compound

RouteSpeciesEndpointValueReference
OralRat (male and female)LD50> 2,000 mg/kg bw[2]
OralRatLD502830 mg/kg[3]
DermalRat (male and female)LD50> 2,000 mg/kg bw[2]
InhalationRat (male and female)LC50 (4h)> 5.4 mg/L[2]
Skin and Eye Irritation

Studies have shown that this compound is not a skin irritant but can cause serious eye irritation.

  • Skin Irritation: In a study conducted on rabbits, this compound was found to cause no skin irritation.[2]

  • Eye Irritation: this compound is classified as causing serious eye irritation.

Skin Sensitization

This compound is not considered to be a skin sensitizer.

  • Maximisation Test (Guinea pig): A study conducted according to OECD Test Guideline 406 concluded that this compound does not cause skin sensitization.[2]

Repeat Dose Toxicity

A repeated dose toxicity study in rats indicated a No Observed Adverse Effect Level (NOAEL).

  • Oral Administration (Rat): A study reported a NOAEL of 477.5 mg/kg for male and female rats.[2]

Genotoxicity

In vitro and in vivo studies have indicated that this compound is not genotoxic.

Table 2: Genotoxicity of this compound

Assay TypeTest SystemMetabolic ActivationResultReference
Chromosome AberrationHamster ovary cellsWith and withoutNegative[2]
In vivo MicronucleusMouse (Oral)N/ANegative[2]
Carcinogenicity

No data is available on the carcinogenicity of this compound.[3] IARC has not classified this substance as a carcinogen.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is limited. However, a study on pregnant Himalayan rabbits provided some insights.

  • Oral Administration (Himalayan Rabbit): In a developmental toxicity study, a No Observed Adverse Effect Level (NOAEL) for developmental toxicity was established at 180 mg/kg/day. The Lowest Observed Adverse Effect Level (LOAEL) for both maternal and developmental toxicity was 540 mg/kg/day, based on effects such as weight loss and apathy in the dams.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key toxicological experiments cited, based on the referenced OECD guidelines.

Acute Oral Toxicity (as per OECD 401)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD 401 guideline. This test is designed to assess the adverse effects occurring within a short time of oral administration of a single dose.

  • Test Animals: Healthy, young adult rats of a single sex (or both sexes if significant differences are expected) are used.

  • Dosage: The test substance is administered in a single dose by gavage. At least three dose levels are typically used to determine the LD50.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (as per OECD 402)

The acute dermal toxicity study follows a protocol similar to OECD 402 to evaluate the potential adverse effects from a single dermal application.

  • Test Animals: Healthy, young adult rats with clipped fur are used.

  • Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface and covered with a porous gauze dressing for 24 hours.

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Pathology: All animals undergo a gross necropsy at the end of the observation period.

Acute Inhalation Toxicity (as per OECD 403)

The acute inhalation toxicity is assessed to determine the potential hazards of airborne exposure.

  • Test Animals: Healthy, young adult rats are used.

  • Exposure: Animals are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a fixed period, typically 4 hours.

  • Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days post-exposure.

  • Pathology: A gross necropsy is performed on all animals.

Skin Irritation (as per OECD 404)

This test evaluates the potential of a substance to cause skin irritation.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (as per OECD 405)

This test is designed to assess the potential of a substance to cause eye irritation or damage.

  • Test Animals: Healthy, young adult albino rabbits are generally used.

  • Application: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization - Guinea Pig Maximisation Test (as per OECD 406)

This test is used to determine if a substance can cause an allergic skin reaction.

  • Test Animals: Young, healthy adult guinea pigs are used.

  • Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a topical application.

  • Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.

  • Evaluation: The skin reaction at the challenge site is observed and scored 24 and 48 hours after the challenge application.

In Vitro Mammalian Chromosome Aberration Test (as per OECD 473)

This in vitro test is used to identify substances that cause structural chromosome damage in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.

  • Exposure: Cells are exposed to at least three concentrations of the test substance, both with and without an external metabolic activation system (S9 mix).

  • Analysis: After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.

Mammalian Erythrocyte Micronucleus Test (as per OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Test Animals: Mice are commonly used.

  • Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

Signaling Pathways and Experimental Workflows

While the detailed signaling pathways for the toxicity of this compound in mammalian systems have not been extensively elucidated, its antimicrobial mechanism is thought to involve the disruption of microbial cell membranes. This provides a basis for a proposed mechanism of action that could be relevant to its interaction with mammalian cell membranes at high concentrations.

Proposed Mechanism of Action: Cell Membrane Disruption

The hydrophobic nature of this compound allows it to interact with and insert into the lipid bilayer of cell membranes. This can lead to a loss of membrane integrity, increased permeability, and subsequent leakage of cellular contents, ultimately leading to cell death.

G PPO This compound (Hydrophobic Molecule) Membrane Cell Membrane (Lipid Bilayer) PPO->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound induced cytotoxicity.

General Experimental Workflow for In Vitro Genotoxicity Testing

The workflow for assessing the genotoxic potential of a substance in vitro typically follows a tiered approach, starting with bacterial mutation assays and moving to mammalian cell assays.

G cluster_0 In Vitro Genotoxicity Assessment Start Test Substance Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Start->Ames ChromAb In Vitro Mammalian Chromosome Aberration Test (OECD 473) Start->ChromAb Result Genotoxicity Profile Ames->Result ChromAb->Result

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxy-2-propanol, a versatile solvent and preservative used in various industries, is recognized for its favorable environmental profile, particularly its ready biodegradability.[1][2] This technical guide provides a comprehensive overview of the environmental fate and biodegradability of this compound, synthesizing key data on its degradation pathways, ecotoxicity, and mobility in the environment. Detailed experimental protocols for biodegradability testing are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, this guide includes visualizations of the inferred biodegradation pathway and a typical experimental workflow to aid in the understanding of its environmental behavior.

Introduction

This compound (CAS No. 770-35-4), also known as propylene glycol phenyl ether, is a colorless liquid with a mild odor.[3][4] Its chemical structure consists of a phenyl group attached to a propylene glycol molecule via an ether linkage. This compound finds extensive use as a solvent in paints, coatings, inks, and adhesives, as a coalescing agent for latex, a carrier for dyes, and as an antimicrobial preservative in cosmetics and soaps.[5][6] Given its widespread application, a thorough understanding of its environmental fate and potential impact is crucial for environmental risk assessment and the development of sustainable products.

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, these processes include biodegradation, abiotic degradation, and partitioning between environmental compartments such as water, soil, and air.

Biodegradability

This compound is classified as readily biodegradable, indicating that it is likely to be rapidly and completely mineralized by microorganisms in various environmental compartments.[7][8]

Studies conducted under aerobic conditions have consistently demonstrated the high biodegradability of this compound. The primary method for assessing ready biodegradability is the Organisation for Economic Co-operation and Development (OECD) 301 series of tests.

Table 1: Aerobic Biodegradability of this compound

Test GuidelineInoculumConcentrationDurationBiodegradationResultReference
OECD 301F (Manometric Respirometry)Activated Sludge94.2 mg/L28 days72%Readily Biodegradable[9]
OECD 301F (Manometric Respirometry)Sediment and Activated SludgeNot Specified28 days72% (60% in 9.8 days)Readily Biodegradable[7]
Zahn-Wellens Test (OECD Guideline)Non-adapted sewage microorganisms420-500 mg/L18 days~88%Readily Biodegradable[7]
Zahn-Wellens Test (OECD Guideline)Adapted sewage microorganisms420-500 mg/L11 days~85%Readily Biodegradable[7]
Zahn-Wellens Test (OECD Guideline)Microorganisms from Elbe River420-500 mg/L21 days~90%Readily Biodegradable[7]

Information on the anaerobic biodegradation of this compound is less extensive. One study using Michigan soils showed a 16% reduction in concentration over two months under anaerobic conditions, suggesting that anaerobic degradation is significantly slower than aerobic degradation.[7]

Inferred Biodegradation Pathway

While a definitive microbial degradation pathway for this compound has not been explicitly detailed in the reviewed literature, a plausible pathway can be inferred from mammalian metabolism studies and general principles of microbial catabolism of aromatic ethers. The primary metabolic route in rats involves the cleavage of the ether bond (O-dealkylation) to yield phenol and propylene glycol.[7][9] These intermediates are then further metabolized. Phenol can undergo ring hydroxylation to form catechols, which are subsequently cleaved and enter the tricarboxylic acid (TCA) cycle.[10] Propylene glycol is a readily biodegradable substance that is metabolized to pyruvate and enters the TCA cycle.

Biodegradation_Pathway cluster_0 Phase 1: Initial Breakdown cluster_1 Phase 2: Intermediate Metabolism cluster_2 Phase 3: Central Metabolism PPL This compound PG Propylene Glycol PPL->PG O-dealkylation Phenol Phenol PPL->Phenol O-dealkylation Pyruvate Pyruvate PG->Pyruvate Catechol Catechol Phenol->Catechol Hydroxylation TCA TCA Cycle Catechol->TCA Ring Cleavage Pyruvate->TCA Biomass Biomass, CO2, H2O TCA->Biomass

Caption: Inferred biodegradation pathway of this compound.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant fate processes for this compound under typical environmental conditions.

  • Hydrolysis: Due to the stability of the ether linkage, this compound is not expected to undergo significant hydrolysis in the environment.[6]

  • Photolysis: While direct photolysis in the atmosphere is possible, its contribution to the overall degradation is likely to be minor compared to biodegradation in soil and water. Specific data on photolysis rates are limited.

Environmental Distribution

The partitioning of this compound in the environment is influenced by its physical and chemical properties.

Table 2: Physical and Chemical Properties Relevant to Environmental Distribution

PropertyValueReference
Water Solubility15.1 g/L at 20°C[4][7]
Log Kow (Octanol-Water Partition Coefficient)1.41[7]
Vapor Pressure0.01 hPa at 20°C[7]
Henry's Law Constant2.9 x 10⁻⁸ atm-m³/mol (estimated)[5]
  • Soil Mobility: The soil organic carbon-water partitioning coefficient (Koc) for this compound is estimated to be 23.[6][7] According to classification schemes, this low Koc value suggests that this compound has very high mobility in soil and is not expected to adsorb significantly to soil or sediment.[5]

  • Bioconcentration: The bioconcentration factor (BCF) for this compound has been estimated to be 2.5.[7] This low BCF value indicates a low potential for bioconcentration in aquatic organisms.[6][7]

Ecotoxicity

The ecotoxicity of this compound has been evaluated for various aquatic organisms.

Table 3: Aquatic Ecotoxicity of this compound

OrganismTest TypeEndpointValueExposure TimeReference
Fathead Minnow (Pimephales promelas)AcuteLC50280 mg/L96 hours[7][9]
Water Flea (Daphnia magna)AcuteEC50370 mg/LNot Specified[9]
Water Flea (Daphnia magna)AcuteLC50471 mg/L24 hours[7]
Green Algae (Desmodesmus subspicatus)Growth InhibitionEC50> 100 mg/L72 hours[7][9]
Activated Sludge MicroorganismsRespiration InhibitionEC20~700 mg/L30 minutes[7]

These data indicate that this compound has a low order of acute toxicity to aquatic organisms.

Experimental Protocols

The ready biodegradability of this compound is most commonly determined using the OECD 301F Manometric Respirometry Test.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.[11][12]

A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a small amount of activated sludge.[11][12] The mixture is incubated in a sealed flask at a constant temperature in the dark for 28 days. The consumption of oxygen by the microorganisms during the degradation of the test substance is measured manometrically.[5][11] The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.[1][12]

OECD_301F_Workflow cluster_prep Preparation Phase cluster_setup Test Setup Phase cluster_incubation Incubation & Measurement Phase cluster_analysis Data Analysis & Interpretation A Prepare Mineral Medium D Add Medium, Test Substance, and Inoculum to Respirometer Flasks A->D B Prepare Test Substance Solution (e.g., 100 mg/L) B->D C Collect and Prepare Inoculum (Activated Sludge) C->D G Seal Flasks and Connect to Manometer D->G E Set up Control Flasks: - Blank (Inoculum only) - Reference (e.g., Sodium Benzoate) - Toxicity Control (Test + Reference) E->G F Add CO2 Absorbent (e.g., KOH) F->G H Incubate at Constant Temperature (20-25°C) in the Dark with Stirring G->H I Monitor Oxygen Consumption Manometrically for 28 Days H->I J Calculate % Biodegradation vs. ThOD I->J K Assess Pass Level (≥60% in 10-day window) J->K L Report as Readily Biodegradable or Not Readily Biodegradable K->L

Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.

Conclusion

The available scientific data robustly support the classification of this compound as a readily biodegradable substance. Its high water solubility, low potential for bioaccumulation, and low soil adsorption indicate that it is unlikely to persist or bioaccumulate in the environment. The primary environmental fate process is rapid aerobic biodegradation, likely proceeding through the cleavage of the ether bond to form phenol and propylene glycol, which are subsequently mineralized. The ecotoxicity profile suggests a low risk to aquatic organisms at environmentally relevant concentrations. This favorable environmental profile makes this compound a suitable choice for applications where environmental compatibility is a key consideration. Further research could focus on elucidating the specific microbial consortia and enzymatic pathways involved in its degradation under various environmental conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenoxy-2-propanol, a versatile glycol ether with significant applications in the cosmetic, pharmaceutical, and industrial sectors. This document details its synonyms, related chemical structures, physicochemical properties, synthesis protocols, and known biological interactions, including its antimicrobial mechanism and metabolic fate.

Chemical Identity and Synonyms

This compound is a synthetic organic compound recognized by a variety of names across different contexts and suppliers. A comprehensive list of its synonyms is provided below to aid in its identification in literature and chemical databases.

Identifier Type Value
IUPAC Name 1-phenoxypropan-2-ol
CAS Number 770-35-4[1]
EC Number 212-222-7
Molecular Formula C₉H₁₂O₂
Common Synonyms Propylene glycol phenyl ether, Propylene phenoxetol, Phenoxyisopropanol, 2-Phenoxy-1-methylethanol, Phenyl-β-hydroxypropyl ether, DOWANOL® PPh[1][2]
Trade Names DOWANOL® PPh

Chemical Structures

This compound is a chiral molecule and exists as a racemic mixture of two enantiomers. Commercial propylene glycol phenyl ether is primarily a mixture of the isomers this compound (the major component) and 2-phenoxy-1-propanol.[3]

DOT Script for Chemical Structures

chemical_structures Chemical Structures of this compound and its Isomer cluster_1 This compound cluster_2 2-Phenoxy-1-propanol 1p2p 1p2p 2p1p 2p1p

Caption: Chemical structures of this compound and its isomer 2-Phenoxy-1-propanol.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent, preservative, and stabilizer in various formulations.

Property Value Reference
Molecular Weight 152.19 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Mild, pleasant, faint rose-like
Boiling Point 243 °C[1]
Melting Point 11 °C
Density 1.064 g/mL at 20 °C[1]
Solubility in Water 15.1 g/L at 20 °C
Refractive Index n20/D 1.523[1]
Flash Point 113 °C (closed cup)

Experimental Protocols

Synthesis of this compound

This compound is commercially synthesized through two primary routes: the reaction of phenol with propylene oxide or the reaction of phenol with 1-chloro-2-propanol.

4.1.1. Synthesis from Phenol and Propylene Oxide

This method involves the base-catalyzed ring-opening of propylene oxide by phenol.

DOT Script for Synthesis Workflow

synthesis_workflow_po phenol Phenol reactor Reaction Vessel (Controlled Temp. & Pressure) phenol->reactor po Propylene Oxide po->reactor catalyst Catalyst (e.g., Al2O3-MgO/Fe3O4) catalyst->reactor crude Crude this compound reactor->crude purification Purification (Distillation/Extraction) crude->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound from phenol and propylene oxide.

Methodology:

  • Charging the Reactor: A suitable reactor is charged with phenol and a catalyst, such as a mixed metal oxide (e.g., Al₂O₃-MgO/Fe₃O₄).[2]

  • Reaction Conditions: The reactor is heated to a specified temperature under controlled pressure.

  • Addition of Propylene Oxide: Propylene oxide is slowly added to the reaction mixture. The reaction is exothermic and requires careful temperature control.

  • Reaction Monitoring: The reaction progress is monitored by analytical techniques such as gas chromatography (GC) to determine the consumption of reactants.

  • Work-up: Upon completion, the catalyst is removed by filtration.

  • Purification: The crude product is purified by vacuum distillation to separate the desired this compound from unreacted starting materials and byproducts.

4.1.2. Synthesis from Phenol and 1-Chloro-2-propanol

This synthesis route is a Williamson ether synthesis.

Methodology:

  • Formation of Sodium Phenoxide: Phenol is reacted with a strong base, such as sodium hydroxide, in a suitable solvent to form sodium phenoxide.

  • Nucleophilic Substitution: 1-Chloro-2-propanol is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the chloride ion from 1-chloro-2-propanol.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

  • Work-up: After the reaction is complete, the mixture is cooled, and the sodium chloride byproduct is removed by washing with water.

  • Purification: The organic layer is separated, dried, and the final product is purified by vacuum distillation.

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

Biological Interactions

Antimicrobial Mechanism of Action

This compound is widely used as a preservative due to its broad-spectrum antimicrobial activity. Its primary mechanism of action involves the disruption of the microbial cell membrane.

DOT Script for Antimicrobial Mechanism

antimicrobial_mechanism Antimicrobial Mechanism of this compound p2p This compound membrane Bacterial Cell Membrane (Lipid Bilayer) p2p->membrane interacts with enzyme Inhibition of Enzyme Activity p2p->enzyme protein Interference with Protein Synthesis p2p->protein disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Microbial Cell Death leakage->death enzyme->death protein->death

Caption: Proposed antimicrobial mechanisms of this compound.

The lipophilic nature of the phenoxy group allows the molecule to intercalate into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. This results in the leakage of essential intracellular components, ultimately causing cell death. Additionally, it has been suggested that this compound may also inhibit essential microbial enzymes and interfere with protein synthesis.

Metabolic Pathway

In mammals, this compound is rapidly absorbed, metabolized, and excreted, primarily in the urine.[4] The major metabolic pathways include O-dealkylation, conjugation, and ring hydroxylation.[3]

DOT Script for Metabolic Pathway

metabolic_pathway Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism p2p This compound odealk O-Dealkylation p2p->odealk CYP450 hydrox Ring Hydroxylation p2p->hydrox gluc Glucuronide Conjugation p2p->gluc UGTs sulf Sulfate Conjugation p2p->sulf SULTs phenol Phenol odealk->phenol pg Propylene Glycol odealk->pg hydrox_p2p Ring-Hydroxylated This compound hydrox->hydrox_p2p p2p_gluc This compound Glucuronide gluc->p2p_gluc p2p_sulf This compound Sulfate sulf->p2p_sulf glut Glutathione Conjugation hydroquinone Hydroquinone phenol->hydroquinone minor phenol_conj Phenol Conjugates (Sulfate, Glutathione) phenol->phenol_conj UGTs, SULTs, GSTs hydrox_p2p_sulf Ring-Hydroxylated This compound Sulfate hydrox_p2p->hydrox_p2p_sulf SULTs hq_gluc Hydroquinone Glucuronide hydroquinone->hq_gluc UGTs excretion Urinary Excretion p2p_gluc->excretion p2p_sulf->excretion phenol_conj->excretion hq_gluc->excretion hydrox_p2p_sulf->excretion

Caption: Overview of the metabolic fate of this compound in rats.

The primary metabolic routes identified in rats are:

  • O-dealkylation: Cleavage of the ether bond to form phenol and propylene glycol. Phenol is then further conjugated with sulfate or glutathione.[3]

  • Direct Conjugation: The parent compound can undergo direct conjugation with glucuronic acid or sulfate.[3][4]

  • Ring Hydroxylation: The aromatic ring of the parent molecule can be hydroxylated, followed by sulfate conjugation.[3][4] A minor metabolite, a glucuronide conjugate of hydroquinone, has also been identified.[4] The majority of the administered dose is excreted as various metabolites in the urine within 48 hours.[4]

References

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-propanol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-phenoxy-2-propanol, a versatile chemical compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors. This document details the evolution of its synthesis, presenting key experimental protocols and quantitative data to support researchers and professionals in drug development and related fields.

Introduction and Physicochemical Properties

This compound (CAS: 770-35-4), also known as propylene glycol phenyl ether, is a colorless to pale yellow liquid with a mild, pleasant odor. It is valued for its properties as a solvent, preservative, and coalescing agent.[1] Its chemical structure consists of a phenoxy group attached to a propanol backbone, rendering it soluble in both water and many organic solvents.

Below is a summary of its key physicochemical properties:

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point 243 °C[2]
Melting Point 11 °C[2]
Density 1.064 g/mL at 20 °C[2]
Refractive Index n20/D 1.523[2]
Water Solubility 198 g/L at 20 °C

Historical Context and Discovery

While the precise first synthesis of this compound is not well-documented in easily accessible literature, its history is closely linked to the development of glycol ethers. The related compound, phenoxyethanol, was first prepared in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth. This compound became commercially available in the 1920s as a solvent for cellulose acetate under the trademark "Phenyl cellosolve". Its industrial production has since been refined, with two primary methods dominating the chemical industry: the reaction of phenol with propylene oxide and the Williamson ether synthesis.

Core Synthesis Methodologies

The industrial synthesis of this compound is primarily achieved through two well-established methods. The choice of method often depends on factors such as cost, desired purity, and available starting materials.

Reaction of Phenol with Propylene Oxide

This is the most common industrial method for producing this compound. It involves the base-catalyzed ring-opening of propylene oxide by phenol. The reaction typically yields a mixture of two isomers: the primary product, this compound, and the secondary product, 2-phenoxy-1-propanol. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

General Reaction Scheme:

Various catalysts have been employed to improve the efficiency and selectivity of this reaction, including alkali-metal hydroxides, alkali-metal borohydrides, and heterogeneous catalysts like Al₂O₃-MgO/Fe₃O₄.[1]

Experimental Protocol: Base-Catalyzed Synthesis

A detailed experimental protocol for the synthesis of 1-(4-phenoxyphenoxy)-2-propanol, a derivative of this compound, is described in patent JP2002363121A. While not the exact synthesis of the parent compound, the methodology is analogous. In a typical procedure, 4-phenoxyphenol is reacted with propylene oxide in the presence of a base. For instance, 0.41 g of sodium hydroxide dissolved in 0.5 g of water was added to the reaction mixture, which was then stirred at 25°C for 72 hours and further at 55°C for 5 hours.[3] After the reaction, the product is isolated by extraction with an organic solvent, such as ethyl acetate, followed by purification.[3]

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of this compound synthesis, it involves the reaction of sodium phenoxide with a 2-halopropanol, typically 1-chloro-2-propanol.

General Reaction Scheme:

This method offers good control over the product's regiochemistry, leading primarily to the desired this compound isomer.

Experimental Protocol: Williamson Ether Synthesis

A Chinese patent (CN105330519A) describes a synthetic method for 1-(4-phenoxyphenyl)-2-propyl alcohol, which is analogous to the synthesis of this compound. The process involves using 4-phenoxyphenol as the starting material, dissolving it in a solvent, and then adding an acid-binding agent.[4] The reaction is carried out at a temperature between 25-120 °C.[4] A solution of chloroisopropyl alcohol in a solvent is then added dropwise, and the reaction continues until completion.[4] The product is then isolated by cooling the reaction solution to induce precipitation, followed by aftertreatment.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the specific catalyst and reagents used.

Synthesis MethodKey ReagentsCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)
Phenol + Propylene Oxide Phenol, Propylene OxideSodium HydroxideWater25-5577 hoursHigh (not specified)[3]
Williamson Ether Synthesis Phenol, 1-Chloro-2-propanolAcid-binding agentVarious (e.g., Ethanol)25-120Not specified>97 (purity)[4]

Experimental Workflows (Graphviz Diagrams)

The following diagrams illustrate the logical workflows for the key synthesis methods described above.

G cluster_0 Phenol + Propylene Oxide Synthesis A Reactants: Phenol, Propylene Oxide D Reaction: 25-55°C, 77 hours A->D B Catalyst: Sodium Hydroxide B->D C Solvent: Water C->D E Work-up: Extraction with organic solvent D->E F Purification E->F G Product: This compound F->G

Workflow for the synthesis of this compound via the reaction of phenol and propylene oxide.

G cluster_1 Williamson Ether Synthesis H Reactants: Phenol, 1-Chloro-2-propanol K Reaction: 25-120°C H->K I Base: Acid-binding agent I->K J Solvent: (e.g., Ethanol) J->K L Work-up: Cooling and precipitation K->L M Purification L->M N Product: This compound M->N

Workflow for the Williamson ether synthesis of this compound.

Conclusion

The synthesis of this compound has evolved from early explorations in glycol ether chemistry to highly optimized industrial processes. The reaction of phenol with propylene oxide and the Williamson ether synthesis remain the cornerstones of its production, each offering distinct advantages. This guide has provided a detailed overview of these methods, including experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the field. Further research into novel catalytic systems and process optimization continues to enhance the efficiency and sustainability of this compound synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Phenoxy-2-propanol as a Preservative in Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol is an antimicrobial preservative that is utilized in a variety of pharmaceutical products, including some vaccine formulations. As a glycol ether, it possesses a broad spectrum of activity against bacteria and yeasts.[1][2][3] Its use in multi-dose vaccine vials is critical for preventing microbial contamination that can occur after the vial has been punctured. This document provides detailed application notes and protocols for the evaluation and use of this compound as a preservative in vaccine development.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its effective application in vaccine formulations.

PropertyValueReference
Synonyms Propylene glycol phenyl ether, Propylene phenoxetol[4]
Molecular Formula C₉H₁₂O₂[4][5]
Molecular Weight 152.19 g/mol [4][5]
Appearance Colorless to pale yellow liquid[5]
Odor Mild, pleasant odor[5]
Boiling Point 243 °C[6]
Melting Point 11 °C[6]
Solubility in Water 15.1 g/L at 20 °C[6]
Density 1.064 g/mL at 20 °C[6]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[6][7]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound, like other phenolic compounds, is primarily attributed to its ability to disrupt microbial cells. The proposed mechanisms include:

  • Cell Membrane Disruption: The hydrophobic nature of this compound allows it to interact with the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.

  • Inhibition of Macromolecule Synthesis: It has been shown to directly inhibit the synthesis of DNA and RNA in microorganisms.[1]

  • Enzyme Inhibition: this compound can interfere with essential microbial enzymes, such as malate dehydrogenase, disrupting metabolic pathways.[1]

The following diagram illustrates the proposed antimicrobial mechanism of action.

antimicrobial_mechanism cluster_microbe Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Contents DNA_RNA DNA/RNA Enzymes Metabolic Enzymes Preservative This compound Preservative->Membrane Disrupts Integrity Preservative->DNA_RNA Inhibits Synthesis Preservative->Enzymes Inhibits Activity

Caption: Proposed antimicrobial mechanism of this compound.

Application in Vaccine Formulations

Recommended Concentration

The typical concentration of this compound as a preservative in pharmaceutical formulations is up to 1.0%.[6] However, the optimal concentration in a vaccine will depend on the specific formulation, including the nature of the antigen, the presence of adjuvants, and the container closure system. It is crucial to determine the minimum effective concentration that meets the antimicrobial effectiveness criteria to minimize the potential for adverse reactions.

Antimicrobial Efficacy Data

A study comparing the antimicrobial activity of phenoxyethanol and thiomersal in a diphtheria, tetanus, and pertussis (DTP) adsorbed vaccine found both to be equally effective in inactivating challenge doses of Gram-negative and Gram-positive bacteria, as well as yeast.[8]

Table 1: Illustrative Antimicrobial Effectiveness Data for a Preservative in a Vaccine Formulation (Example)

MicroorganismStrain (ATCC)Initial Inoculum (CFU/mL)Log Reduction at 7 daysLog Reduction at 14 daysLog Reduction at 28 days
Staphylococcus aureus65381.5 x 10⁵≥ 2.0≥ 3.0No recovery
Pseudomonas aeruginosa90272.0 x 10⁵≥ 2.0≥ 3.0No recovery
Escherichia coli87391.8 x 10⁵≥ 2.0≥ 3.0No recovery
Candida albicans102311.2 x 10⁵No increaseNo increaseNo increase
Aspergillus brasiliensis164041.0 x 10⁵No increaseNo increaseNo increase

Note: This table is for illustrative purposes. Actual data must be generated for each specific vaccine formulation.

Experimental Protocols

Protocol for Antimicrobial Effectiveness Testing (AET)

This protocol is based on the United States Pharmacopeia (USP) <51> guidelines.

Objective: To determine the effectiveness of this compound in a vaccine formulation against specified microorganisms.

Materials:

  • Test vaccine formulation containing this compound.

  • Cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Soybean-Casein Digest Broth and Agar.

  • Sabouraud Dextrose Broth and Agar.

  • Sterile saline solution.

  • Sterile containers.

  • Incubators set at appropriate temperatures.

Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product: Inoculate separate containers of the vaccine formulation with a small volume (0.5% to 1.0% of the product volume) of each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation: Incubate the inoculated containers at 20-25°C for 28 days.

  • Sampling and Enumeration: At intervals of 7, 14, and 28 days, withdraw a sample from each container and determine the number of viable microorganisms using plate count methods.

  • Data Analysis: Calculate the log reduction of viable microorganisms from the initial inoculum concentration at each time point.

Acceptance Criteria (for parenteral products):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days.

The following diagram outlines the experimental workflow for AET.

AET_Workflow Start Start AET PrepInoculum Prepare Microbial Inoculum (1x10^8 CFU/mL) Start->PrepInoculum Inoculate Inoculate Vaccine Product (1x10^5 - 1x10^6 CFU/mL) PrepInoculum->Inoculate Incubate Incubate at 20-25°C for 28 days Inoculate->Incubate Sample7 Sample at Day 7 Incubate->Sample7 Sample14 Sample at Day 14 Incubate->Sample14 Sample28 Sample at Day 28 Incubate->Sample28 Enumerate Enumerate Viable Microorganisms Sample7->Enumerate Sample14->Enumerate Sample28->Enumerate Analyze Calculate Log Reduction Enumerate->Analyze End End AET Analyze->End

Caption: Experimental workflow for Antimicrobial Effectiveness Testing.

Protocol for Compatibility with Vaccine Components

Objective: To assess the compatibility of this compound with vaccine antigens and adjuvants.

Materials:

  • Purified vaccine antigen (e.g., recombinant protein, polysaccharide).

  • Vaccine adjuvant (e.g., aluminum hydroxide, oil-in-water emulsion).

  • This compound.

  • Formulation buffer.

  • Analytical instrumentation (e.g., HPLC, SDS-PAGE, DLS).

Procedure:

  • Formulation Preparation: Prepare vaccine formulations with and without this compound at the target concentration.

  • Stability Study: Store the formulations at various temperatures (e.g., 2-8°C, 25°C, 40°C) for a defined period (e.g., up to 3 months).

  • Antigen Integrity Analysis: At specified time points, analyze the antigen for degradation, aggregation, or changes in conformation using appropriate techniques (e.g., size-exclusion chromatography, electrophoresis).

  • Adjuvant Interaction Analysis: For adjuvanted vaccines, assess the physical characteristics of the adjuvant, such as particle size distribution and antigen binding, in the presence and absence of the preservative.

  • Immunogenicity Studies (in vivo): In preclinical models, compare the immune response generated by the vaccine formulated with and without this compound to ensure the preservative does not negatively impact vaccine potency.

Safety and Regulatory Considerations

This compound is generally considered safe for use in topical and pharmaceutical products at concentrations up to 1%.[6] However, for parenteral administration in vaccines, a thorough safety assessment is required.

Toxicity Data:

  • LD50 (oral, rat): 2830 mg/kg[6]

It is essential to consult relevant regulatory guidelines (e.g., from the FDA, EMA) regarding the use of preservatives in vaccines. The concentration of this compound should be justified and demonstrated to be both effective and safe.

Conclusion

This compound can be an effective preservative in multi-dose vaccine formulations. Its broad antimicrobial spectrum and stability make it a viable option. However, its use requires careful evaluation of its efficacy, compatibility with vaccine components, and safety at the intended concentration. The protocols outlined in this document provide a framework for the systematic evaluation of this compound for vaccine preservation.

References

Application Notes and Protocols: 1-Phenoxy-2-propanol as a Solvent for Poorly Soluble Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol, a glycol ether, presents a promising option as a solvent for poorly soluble active pharmaceutical ingredients (APIs) in various pharmaceutical formulations.[1] Its properties as a high-boiling, colorless liquid with a mild odor, combined with its excellent solvency for organic compounds, make it a versatile excipient.[2][3] This document provides detailed application notes on the potential uses of this compound and protocols for evaluating its suitability as a solvent for your specific API.

Application Notes

This compound is utilized in the pharmaceutical industry as a solvent, preservative, and stabilizer.[4] Its chemical structure, featuring both a phenyl ring and a propanol group, imparts both hydrophobic and hydrophilic characteristics, enabling it to dissolve a broad spectrum of active ingredients.[1][4] This makes it a valuable candidate for formulating injectable and topical medications.[1]

Key Advantages:

  • Enhanced Solubility: Its chemical nature suggests its potential to solubilize APIs that are poorly soluble in water.

  • Stability: this compound is a stable compound under normal handling and storage conditions.[3][5]

  • Preservative Properties: It possesses antimicrobial properties, which can contribute to the self-preservation of a formulation.[3]

  • High Boiling Point: With a boiling point of approximately 243°C, it is suitable for manufacturing processes that may involve elevated temperatures.[3][6]

Considerations for Use:

  • Toxicity: While generally considered to have low toxicity, it is essential to consult the Material Safety Data Sheet (MSDS) for detailed information regarding safe handling, storage, and potential hazards.[4]

  • Regulatory Status: Its use in pharmaceutical formulations may be subject to regulatory limits. For instance, in some regions, its concentration in cosmetic products is restricted.[5]

  • Compatibility: As with any excipient, compatibility studies with the API and other formulation components are crucial.

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the solubility of various poorly soluble APIs in this compound. This highlights a research gap and an opportunity for drug development professionals to explore and publish such valuable data.

To facilitate this, the following table provides a template for researchers to populate with their own experimental findings.

Active Pharmaceutical Ingredient (API)Molecular Weight ( g/mol )Temperature (°C)Solubility in this compound (mg/mL)Observations
[Example API 1]
[Example API 2]
[Example API 3]

Experimental Protocols

This section provides a detailed methodology for determining the equilibrium solubility of a poorly soluble API in this compound. This protocol is adapted from established methods for solubility determination.[7][8][9][10]

Protocol 1: Equilibrium Solubility Determination of an API in this compound

Objective: To determine the saturation solubility of a specific API in this compound at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for API quantification[11]

  • Volumetric flasks and pipettes

  • Appropriate mobile phase and diluents for the analytical method

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API powder to a series of vials. The exact amount should be enough to ensure that undissolved solids remain at equilibrium.

    • Accurately pipette a known volume of this compound into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration of the API in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved API particles.

    • Accurately dilute the filtered sample with a suitable solvent (compatible with the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the API.

    • Prepare a calibration curve using standard solutions of the API of known concentrations.

    • Calculate the solubility of the API in this compound (in mg/mL) using the determined concentration and the dilution factor.

  • Data Analysis:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

    • Calculate the mean solubility and standard deviation.

Mandatory Visualization

G Experimental Workflow for API Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Add excess API to vials prep2 Add known volume of This compound prep1->prep2 equil1 Incubate in temperature-controlled orbital shaker prep2->equil1 equil2 Agitate for a defined period (e.g., 24-72 hours) equil1->equil2 samp1 Collect supernatant equil2->samp1 samp2 Filter through syringe filter (e.g., 0.45 µm) samp1->samp2 samp3 Dilute sample for analysis samp2->samp3 ana1 Quantify API concentration (HPLC or UV-Vis) samp3->ana1 ana2 Calculate solubility ana1->ana2

Caption: Workflow for Determining API Solubility in this compound.

References

Application Note: Quantification of 1-Phenoxy-2-propanol in Cosmetic Products Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Phenoxy-2-propanol, a common preservative in cosmetic formulations. The described protocol provides a comprehensive guide for researchers, scientists, and quality control professionals in the cosmetic industry. The method is sensitive, specific, and has been developed to handle the complex matrices typical of cosmetic products.

Introduction

This compound is a widely used preservative in a variety of cosmetic and personal care products due to its broad-spectrum antimicrobial activity.[1] Its concentration in final products is often regulated to ensure consumer safety.[2][3] Therefore, a reliable and accurate analytical method for its quantification is essential for regulatory compliance and quality assurance. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose, offering high precision and accuracy.[1][4][5] This application note provides a complete workflow, from sample preparation to data analysis, for the determination of this compound in cosmetic matrices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical FormulaC9H12O2
Molecular Weight152.19 g/mol [6]
Boiling Point243 °C[2]
Solubility in Water19.8 g/L at 20 °C
UV max~270 nm[4][5]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Cosmetic product sample containing this compound

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[4][5]

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30 °C[4][5]
Detection Wavelength 270 nm[4][5]
Injection Volume 20 µL
Run Time 10 minutes
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

Sample Preparation

The complexity of cosmetic matrices necessitates a robust sample preparation protocol to remove interferences.[7][8][9]

  • Weighing and Dispersion: Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube. Add 20 mL of methanol.

  • Extraction: Vortex the mixture for 2 minutes to disperse the sample. Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

  • Dilution: Carefully transfer the supernatant to a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10]

Method Validation Parameters

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
10[Example Value]
25[Example Value]
50[Example Value]
75[Example Value]
100[Example Value]
System Suitability
ParameterResultAcceptance Criteria
Tailing Factor [Example Value]≤ 2.0
Theoretical Plates [Example Value]> 2000
% RSD of Peak Area (n=6) [Example Value]≤ 2.0%
Quantification of this compound in a Cosmetic Sample
Sample IDWeight (g)Peak AreaCalculated Concentration (µg/mL)Amount in Sample (%)
Cream A1.052[Example Value][Example Value][Example Value]
Lotion B0.987[Example Value][Example Value][Example Value]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Weighing, Extraction, Centrifugation, Dilution, Filtration) Sample_Prep->HPLC_System Inject Samples Data_Acq Data Acquisition (Chromatogram) HPLC_System->Data_Acq Generate Data Chrom_Cond Chromatographic Conditions (Isocratic, 1.0 mL/min, 270 nm) Chrom_Cond->HPLC_System Quant Quantification (Calibration Curve) Data_Acq->Quant Report Final Report (Concentration of this compound) Quant->Report

Caption: Experimental workflow for the quantification of this compound in cosmetics.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in various cosmetic products. The sample preparation procedure is effective in minimizing matrix interference, and the chromatographic conditions provide good separation and detection of the analyte. This method can be readily implemented in quality control laboratories for routine analysis, ensuring product quality and compliance with regulatory standards.

References

Application Note: Quantitative Analysis of 1-Phenoxy-2-propanol in Complex Biological Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol, a propylene glycol phenyl ether, is utilized in a variety of industrial and consumer products, including cosmetics, cleaning agents, and as a solvent.[1] Its presence in such products raises the potential for human exposure and subsequent absorption into the body. Monitoring the levels of this compound and its metabolites in biological matrices such as blood, plasma, and urine is crucial for toxicological assessments and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantitative analysis of this compound in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in the body. The primary routes of metabolism include O-dealkylation, conjugation, and ring hydroxylation.[2] Understanding these pathways is essential for identifying relevant biomarkers of exposure.

The metabolic fate of this compound primarily involves three major routes:

  • O-dealkylation: Cleavage of the ether bond to yield propylene glycol and phenol. Phenol can then be excreted as a sulfate or glutathione conjugate in the urine.[2]

  • Direct Conjugation: The parent compound, this compound, can undergo direct conjugation with sulfate or glucuronic acid, facilitating its excretion.[2]

  • Ring Hydroxylation: The aromatic ring of the parent compound or its oxidized propanone metabolite can be hydroxylated, followed by sulfate conjugation and excretion.[2]

A minor metabolite includes the glucuronide conjugate of hydroquinone.[2]

Metabolism This compound This compound Propylene Glycol Propylene Glycol This compound->Propylene Glycol O-dealkylation Phenol Phenol This compound->Phenol O-dealkylation Sulfate/Glucuronide Conjugates (Direct) Sulfate/Glucuronide Conjugates (Direct) This compound->Sulfate/Glucuronide Conjugates (Direct) Direct Conjugation Ring-Hydroxylated Metabolites Ring-Hydroxylated Metabolites This compound->Ring-Hydroxylated Metabolites Ring Hydroxylation Sulfate/Glutathione Conjugates Sulfate/Glutathione Conjugates Phenol->Sulfate/Glutathione Conjugates Urine Excretion Urine Excretion Sulfate/Glutathione Conjugates->Urine Excretion Sulfate/Glucuronide Conjugates (Direct)->Urine Excretion Sulfate Conjugates (Hydroxylated) Sulfate Conjugates (Hydroxylated) Ring-Hydroxylated Metabolites->Sulfate Conjugates (Hydroxylated) Sulfate Conjugates (Hydroxylated)->Urine Excretion

Metabolic Pathway of this compound.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound in biological matrices.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Below are protocols for protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

1. Protein Precipitation (for Plasma or Serum)

This initial step is crucial for removing proteins that can interfere with the analysis.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for further processing by LLE or SPE.

2. Liquid-Liquid Extraction (LLE)

LLE is a common technique for isolating analytes from a liquid sample.

  • To the supernatant from the protein precipitation step, add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

3. Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup compared to LLE.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of ethyl acetate.

SamplePrep cluster_0 Sample Preparation Workflow cluster_1 Option A: Liquid-Liquid Extraction cluster_2 Option B: Solid-Phase Extraction Start Biological Sample (Plasma/Serum) ProteinPrecipitation Protein Precipitation (Cold Acetonitrile) Start->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant LLE Add Extraction Solvent (e.g., Ethyl Acetate) Supernatant->LLE SPE_Condition Condition C18 SPE Cartridge Supernatant->SPE_Condition VortexLLE Vortex LLE->VortexLLE Centrifugation2 Centrifugation VortexLLE->Centrifugation2 CollectOrganic Collect Organic Layer Centrifugation2->CollectOrganic EvaporationLLE Evaporate to Dryness CollectOrganic->EvaporationLLE ReconstitutionLLE Reconstitute in Solvent EvaporationLLE->ReconstitutionLLE Derivatization Derivatization (Optional) ReconstitutionLLE->Derivatization SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute EvaporationSPE Evaporate to Dryness SPE_Elute->EvaporationSPE ReconstitutionSPE Reconstitute in Solvent EvaporationSPE->ReconstitutionSPE ReconstitutionSPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Sample Preparation Workflow.
Derivatization

To improve the volatility and thermal stability of this compound, a derivatization step is often necessary. Silylation is a common approach.

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
ColumnRxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL (Splitless mode)
Oven ProgramInitial temperature: 60°C, hold for 2 min; Ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Scan Rangem/z 40-350
Data Acquisition Full Scan for identification and Selected Ion Monitoring (SIM) for quantification

Quantitative Data

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantitation (LOQ) 0.5 - 5 µg/L
Recovery 85 - 110%
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Mass Spectrometry

The mass spectrum of this compound under electron ionization shows characteristic fragmentation patterns that can be used for its identification and quantification.

Key Mass-to-Charge Ratios (m/z):

  • 94: Base peak, corresponding to the phenoxy group ([C₆H₅O]⁺).

  • 77: Phenyl cation ([C₆H₅]⁺).

  • 45: [CH₃CHOH]⁺ fragment.

  • 107: [C₆H₅OCH₂]⁺ fragment.

  • 152: Molecular ion ([M]⁺), which may be of low abundance.

For quantitative analysis using SIM mode, the following ions are recommended:

  • Quantifier ion: m/z 94

  • Qualifier ions: m/z 77, 45

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound in complex biological matrices. The detailed protocols for sample preparation, derivatization, and GC-MS instrument parameters, along with the expected quantitative performance, offer a solid starting point for researchers and scientists. The provided diagrams for the metabolic pathway and experimental workflow serve as valuable visual aids. It is essential to perform a full method validation in your laboratory to ensure the accuracy and reliability of the results for your specific application.

References

Application of 1-Phenoxy-2-propanol in Topical Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol is a versatile excipient with a growing presence in the formulation of topical and transdermal drug delivery systems. Its utility stems from its multifunctional properties, acting as a solvent, preservative, and potential penetration enhancer. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in leveraging the benefits of this compound in their formulations.

Application Notes

This compound is a colorless to pale yellow liquid with a mild odor, soluble in water, alcohol, and various organic solvents.[1] Its primary applications in topical drug delivery are detailed below.

As a Solvent

This compound is an effective solvent for a variety of active pharmaceutical ingredients (APIs), including those that are poorly soluble in aqueous or common organic solvents.[1][2] Its excellent solubilizing capacity can help to achieve higher drug loading in topical formulations and maintain the stability of the API in the vehicle.[2] This is particularly beneficial for developing formulations where the therapeutic efficacy is dependent on the concentration of the dissolved API.

As a Preservative

With broad-spectrum antimicrobial activity against bacteria, yeast, and mold, this compound is an effective preservative in topical formulations.[1][3] It is often used in concentrations up to 1% to protect products from microbial contamination, thereby extending shelf life and ensuring patient safety.[1] Its favorable safety profile makes it a suitable alternative to more traditional preservatives that may have higher sensitization potential.[4]

As a Penetration Enhancer

While extensive quantitative data on its penetration-enhancing effects for various APIs is still emerging in publicly available literature, this compound is considered to have properties that may facilitate the transport of drugs across the stratum corneum, the primary barrier of the skin.[4] Its mechanism of action is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to co-administered drugs.

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties and skin permeation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point243 °C[5]
Water Solubility19.8 g/L at 20 °C[5]
log Kow (Octanol-Water Partition Coefficient)1.41[6]

Table 2: In Vitro Skin Permeation of this compound (from a Cream Formulation)

ParameterValueReference
Applied Dose113.6 mg/cm²[7]
Duration24 hours[7]
Cumulative Permeation1038.0 ± 72.2 µg/cm²[7]
Total Percutaneous Absorption33.0 ± 3.2%[7]

Note: The data in Table 2 represents the permeation of this compound itself and is provided as an example of permeation data. Specific studies quantifying its enhancement effect on other APIs were not identified in the conducted search.

Table 3: Antimicrobial Efficacy of this compound

PropertyDescriptionReference
Spectrum of ActivityBroad-spectrum activity against bacteria and fungi.[4]
Typical Concentration0.5 - 1.0% in cosmetic and topical formulations.[4]

Note: While described as having broad-spectrum antimicrobial activity, specific quantitative data such as zone of inhibition or percentage reduction for specific microorganisms in topical formulations were not available in the searched literature.

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Add a known volume of this compound to each vial.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC method or other appropriate analytical technique.

  • Calculate the saturation solubility in mg/mL or other appropriate units.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the skin permeation of an API from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Test formulation containing the API and this compound

  • Control formulation (without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stir bars

  • Water bath or heating block to maintain 32°C

  • HPLC system for API quantification

  • Syringes and needles

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Equilibrate the system for 30 minutes.

  • Apply a finite dose (e.g., 10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for API concentration using a validated HPLC method.

  • At the end of the experiment, dismantle the Franz cells, and analyze the drug content in the skin (epidermis and dermis) and any remaining formulation on the surface.

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Visualizations

Experimental_Workflow_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API API Powder Vials Add excess API to vials API->Vials Solvent This compound AddSolvent Add known volume of solvent Solvent->AddSolvent Vials->AddSolvent Incubate Incubate with shaking (24-48h) AddSolvent->Incubate Centrifuge Centrifuge to sediment solid Incubate->Centrifuge Filter Filter supernatant Centrifuge->Filter Dilute Dilute sample Filter->Dilute HPLC Quantify API via HPLC Dilute->HPLC Calculate Calculate Saturation Solubility HPLC->Calculate Experimental_Workflow_Franz_Cell cluster_setup Setup cluster_dosing Dosing & Sampling cluster_analysis Analysis PrepareSkin Prepare Excised Skin MountSkin Mount Skin on Franz Cell PrepareSkin->MountSkin FillReceptor Fill Receptor Compartment MountSkin->FillReceptor Equilibrate Equilibrate System FillReceptor->Equilibrate ApplyFormulation Apply Test/Control Formulation Equilibrate->ApplyFormulation Sample Sample Receptor at Time Points ApplyFormulation->Sample 0, 1, 2, 4... 24h AnalyzeSkin Analyze Drug in Skin ApplyFormulation->AnalyzeSkin End of experiment Replenish Replenish Receptor Solution Sample->Replenish AnalyzeSamples Analyze Samples by HPLC Sample->AnalyzeSamples Replenish->Sample CalculatePermeation Calculate Permeation Parameters AnalyzeSamples->CalculatePermeation AnalyzeSkin->CalculatePermeation Signaling_Pathway_Penetration_Enhancement cluster_vehicle Topical Formulation cluster_skin Stratum Corneum cluster_delivery Deeper Skin Layers API API DisruptedLipids Disrupted Lipid Bilayer API->DisruptedLipids Increased Permeability P2P This compound LipidBilayer Organized Lipid Bilayer P2P->LipidBilayer interacts with LipidBilayer->DisruptedLipids causes disruption ViableEpidermis Viable Epidermis & Dermis DisruptedLipids->ViableEpidermis Enhanced Drug Delivery

References

Application Notes and Protocols: 1-Phenoxy-2-propanol as a Coalescing Agent in Polymer Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Phenoxy-2-propanol (PPh) as a coalescing agent in polymer film formation, with a particular focus on its applications in pharmaceutical and drug delivery contexts. Detailed experimental protocols are provided to facilitate the evaluation of its performance.

Introduction to this compound as a Coalescing Agent

This compound is a high-boiling point, low-toxicity, and environmentally friendly glycol ether that serves as a highly effective coalescing agent for aqueous polymer dispersions.[1][2] In the formation of polymer films from latex or emulsion-based systems, individual polymer particles must fuse together to form a continuous, homogenous film. This process, known as coalescence, is highly dependent on the glass transition temperature (Tg) of the polymer and the application temperature.[3] When the application temperature is below the polymer's Minimum Film Formation Temperature (MFFT), a brittle, cracked, and non-continuous film is formed.[4]

Coalescing agents like this compound act as temporary plasticizers, effectively lowering the MFFT of the polymer system.[3][4] This allows for the formation of a uniform and durable film at ambient temperatures. Its excellent solvency for a wide range of resins, including acrylic, alkyd, and epoxy resins, makes it a versatile choice in various formulations.[1][2] In the pharmaceutical industry, it is also utilized as a preservative and solvent in topical medications and other formulations.[5]

Mechanism of Action

The process of film formation from a polymer dispersion occurs in three main stages: evaporation of water, particle packing, and finally, coalescence. This compound primarily influences the final coalescence stage. Its mechanism can be summarized as follows:

  • Partitioning: Due to its partial water solubility, this compound partitions into the polymer particles of the latex dispersion.[4]

  • Plasticization: Inside the polymer particles, it increases the free volume between polymer chains, enhancing their mobility. This plasticizing effect lowers the glass transition temperature (Tg) of the polymer.[3]

  • MFFT Reduction: The reduction in Tg directly leads to a decrease in the Minimum Film Formation Temperature (MFFT), enabling film formation at lower temperatures.[4][6]

  • Evaporation: After the film has formed, the coalescing agent gradually evaporates from the film, allowing the film to regain its original hardness and mechanical properties.[4]

cluster_0 Film Formation Process cluster_1 Role of this compound Latex Dispersion Latex Dispersion Water Evaporation Water Evaporation Latex Dispersion->Water Evaporation Drying Particle Packing Particle Packing Water Evaporation->Particle Packing Coalescence Coalescence Particle Packing->Coalescence Continuous Film Continuous Film Coalescence->Continuous Film Evaporation Evaporation Continuous Film->Evaporation Post-formation PPh Addition PPh Addition Partitioning Partitioning PPh Addition->Partitioning Introduced into formulation Plasticization Plasticization Partitioning->Plasticization Enters polymer particles MFFT Reduction MFFT Reduction Plasticization->MFFT Reduction Lowers Tg MFFT Reduction->Coalescence Enables Start Start Prepare MFFT Bar Prepare MFFT Bar Start->Prepare MFFT Bar Prepare Polymer Samples with PPh Prepare Polymer Samples with PPh Prepare MFFT Bar->Prepare Polymer Samples with PPh Apply Film to MFFT Bar Apply Film to MFFT Bar Prepare Polymer Samples with PPh->Apply Film to MFFT Bar Dry Film Under Controlled Airflow Dry Film Under Controlled Airflow Apply Film to MFFT Bar->Dry Film Under Controlled Airflow Observe Film Transition Observe Film Transition Dry Film Under Controlled Airflow->Observe Film Transition Record MFFT Record MFFT Observe Film Transition->Record MFFT Identify transition point Plot MFFT vs. PPh Concentration Plot MFFT vs. PPh Concentration Record MFFT->Plot MFFT vs. PPh Concentration End End Plot MFFT vs. PPh Concentration->End Start Start Prepare API-loaded Polymer Film with PPh Prepare API-loaded Polymer Film with PPh Start->Prepare API-loaded Polymer Film with PPh Place Film in Release Medium Place Film in Release Medium Prepare API-loaded Polymer Film with PPh->Place Film in Release Medium Incubate at 37°C with Agitation Incubate at 37°C with Agitation Place Film in Release Medium->Incubate at 37°C with Agitation Sample Release Medium at Time Intervals Sample Release Medium at Time Intervals Incubate at 37°C with Agitation->Sample Release Medium at Time Intervals Replenish Release Medium Replenish Release Medium Sample Release Medium at Time Intervals->Replenish Release Medium Analyze API Concentration (HPLC/UV-Vis) Analyze API Concentration (HPLC/UV-Vis) Replenish Release Medium->Analyze API Concentration (HPLC/UV-Vis) Plot Cumulative Release vs. Time Plot Cumulative Release vs. Time Analyze API Concentration (HPLC/UV-Vis)->Plot Cumulative Release vs. Time End End Plot Cumulative Release vs. Time->End cluster_0 Poor Coalescence (Without sufficient PPh) cluster_1 Good Coalescence (With optimal PPh) Poorly Formed Film Poorly Formed Film Micro-cracks and Voids Micro-cracks and Voids Poorly Formed Film->Micro-cracks and Voids Rapid Drug Release Rapid Drug Release Micro-cracks and Voids->Rapid Drug Release Allows for burst release Well-formed Continuous Film Well-formed Continuous Film Homogeneous Matrix Homogeneous Matrix Well-formed Continuous Film->Homogeneous Matrix Sustained Drug Release Sustained Drug Release Homogeneous Matrix->Sustained Drug Release Controlled diffusion path

References

Application Notes and Protocols for Antimicrobial Efficacy Testing of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol is a glycol ether that serves as a versatile solvent and preservative in a variety of industrial and commercial applications, including in cosmetics and personal care products. Its antimicrobial properties are crucial for preventing the growth of harmful microorganisms such as bacteria, yeasts, and molds, thereby extending the shelf life and ensuring the safety of these products. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound against a range of specific pathogens. The provided methodologies are based on established antimicrobial susceptibility testing standards to ensure reliable and reproducible results.

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize the quantitative data on the antimicrobial activity of this compound against various pathogens. This data is essential for determining the appropriate concentration of this compound for effective preservation and for understanding its spectrum of activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacterial Pathogens

Bacterial SpeciesStrainMIC (µg/mL)MIC (mM)Method
Escherichia coliATCC 25922Data Not AvailableData Not AvailableBroth Microdilution
Staphylococcus aureusATCC 29213Data Not AvailableData Not AvailableBroth Microdilution
Pseudomonas aeruginosaATCC 27853Data Not AvailableData Not AvailableBroth Microdilution
Enterococcus faecalisATCC 29212Data Not AvailableData Not AvailableBroth Microdilution
Klebsiella pneumoniaeATCC 13883Data Not AvailableData Not AvailableBroth Microdilution

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungal Pathogens

Fungal SpeciesStrainMIC (µg/mL)MIC (mM)Method
Candida albicansATCC 90028Data Not AvailableData Not AvailableBroth Microdilution
Aspergillus brasiliensisATCC 16404Data Not AvailableData Not AvailableBroth Microdilution

Table 3: Zone of Inhibition Diameters for this compound

PathogenConcentration of this compoundZone of Inhibition (mm)Method
Staphylococcus aureusSpecify ConcentrationData Not AvailableAgar Disk Diffusion
Escherichia coliSpecify ConcentrationData Not AvailableAgar Disk Diffusion
Candida albicansSpecify ConcentrationData Not AvailableAgar Disk Diffusion

Note: The tables currently indicate "Data Not Available" as specific quantitative efficacy data for this compound against these pathogens was not found in the public domain during the literature search. Researchers are encouraged to perform the described protocols to generate this data.

Experimental Protocols

Detailed methodologies for key antimicrobial efficacy experiments are provided below. These protocols are based on widely accepted standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (growth control, no antimicrobial agent)

  • Negative control (sterility control, no inoculum)

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

    • Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solutions at various concentrations

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

  • Ruler or calipers

Protocol:

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial inoculum.

    • Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with known concentrations of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound solutions at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Appropriate sterile broth medium

  • Standardized microbial inoculum

  • Sterile test tubes or flasks

  • Sterile saline or neutralizing broth

  • Agar plates for colony counting

Protocol:

  • Preparation of Test Cultures:

    • Inoculate tubes containing sterile broth with the test microorganism and incubate to reach the logarithmic growth phase.

  • Exposure to Antimicrobial Agent:

    • Add the standardized inoculum to flasks containing broth with different concentrations of this compound and a control flask with no antimicrobial. The final inoculum concentration should be approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling Over Time:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Enumeration of Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline or a suitable neutralizing broth.

    • Plate the dilutions onto agar plates and incubate.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described antimicrobial efficacy tests.

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_analysis Incubation & Analysis prep_broth Dispense Sterile Broth (100 µL/well) prep_agent Add this compound (100 µL to first well) prep_broth->prep_agent prep_dilute Perform 2-fold Serial Dilutions prep_agent->prep_dilute inoc_add Add Inoculum to Wells (100 µL/well) prep_dilute->inoc_add inoc_prep Prepare Standardized Inoculum (0.5 McFarland) inoc_dilute Dilute Inoculum in Broth inoc_prep->inoc_dilute inoc_dilute->inoc_add incubate Incubate Plate inoc_add->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Plate Preparation cluster_test Test Application cluster_analysis Incubation & Analysis prep_inoculum Prepare Standardized Inoculum prep_lawn Create Uniform Lawn on Agar Plate prep_inoculum->prep_lawn apply_disks Apply Disks with This compound prep_lawn->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Agar Disk Diffusion Assay.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling cluster_enumeration Viable Cell Enumeration start Prepare Log-Phase Microbial Culture expose Expose Culture to This compound (Different Concentrations) start->expose t0 T = 0 hr expose->t0 t2 T = 2 hr expose->t2 t4 T = 4 hr expose->t4 t8 T = 8 hr expose->t8 t24 T = 24 hr expose->t24 serial_dilute Perform Serial Dilutions t0->serial_dilute t2->serial_dilute t4->serial_dilute t8->serial_dilute t24->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_count Incubate and Count Colonies (CFU/mL) plate->incubate_count plot Plot log10 CFU/mL vs. Time incubate_count->plot

Caption: Workflow for Time-Kill Assay.

Application Notes and Protocols for the Formulation of 1-Phenoxy-2-propanol in Pesticide Emulsifiable Concentrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Emulsifiable concentrates (ECs) are a widely utilized formulation type for delivering hydrophobic active ingredients in pesticide applications. An EC is a liquid formulation in which the active ingredient is dissolved in a solvent system, along with a blend of emulsifiers. Upon dilution with water in a spray tank, a stable oil-in-water emulsion is spontaneously formed, allowing for uniform application.[1][2][3][4][5]

1-Phenoxy-2-propanol, a glycol ether, serves as an effective solvent in pesticide formulations due to its excellent solvency for a wide range of active ingredients, high boiling point, and good miscibility with other organic solvents.[6][7] Its use can enhance the solubility and stability of the active ingredient within the concentrate.[8] This document provides detailed application notes, a model formulation, and experimental protocols for the development and evaluation of pesticide emulsifiable concentrates utilizing this compound.

Key Components and their Functions

A stable and effective emulsifiable concentrate is a balanced system of an active ingredient, a solvent system, and an emulsifier package.

  • Active Ingredient (AI): The biologically active component of the pesticide. The choice of AI will depend on the target pest. For EC formulations, the AI should be soluble in the chosen solvent system.

  • Solvent: The primary role of the solvent is to dissolve the active ingredient and maintain its stability in the concentrate. This compound is a suitable solvent for many pesticide active ingredients.

  • Emulsifier System: A blend of surfactants is crucial for the spontaneous formation of a stable emulsion upon dilution with water. Typically, a combination of anionic and non-ionic emulsifiers is used to achieve an optimal Hydrophilic-Lipophilic Balance (HLB).[9][10]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 242.7 °C
Flash Point 113 °C
Density (at 20°C) 1.064 g/mL
Solubility in Water (at 20°C) 19.8 g/L

Model Formulation

The following table presents a model formulation for a 250 g/L emulsifiable concentrate of a hypothetical insecticide, "Insecticide X," using this compound as the primary solvent. The selection of emulsifiers and their ratio should be optimized based on the specific active ingredient and desired emulsion stability.

ComponentFunctionConcentration (% w/w)Concentration (g/L)
Insecticide X (95% purity)Active Ingredient26.3250
This compoundSolvent50.0475
Calcium Dodecylbenzene Sulfonate (Anionic Emulsifier)Emulsifier7.571.25
Ethoxylated Castor Oil (Non-ionic Emulsifier, HLB ~13)Emulsifier16.2153.9
Total 100.0 950.15

Experimental Protocols

Detailed methodologies for the preparation and evaluation of the emulsifiable concentrate are provided below.

Protocol 1: Preparation of the Emulsifiable Concentrate

Objective: To prepare a homogeneous and stable emulsifiable concentrate.

Materials:

  • Insecticide X (technical grade, 95% purity)

  • This compound

  • Calcium Dodecylbenzene Sulfonate

  • Ethoxylated Castor Oil

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Weigh the required amount of this compound into a glass beaker.

  • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • Slowly add the weighed amount of Insecticide X to the solvent while stirring. Continue stirring until the active ingredient is completely dissolved.

  • In a separate container, pre-blend the required amounts of the anionic (Calcium Dodecylbenzene Sulfonate) and non-ionic (Ethoxylated Castor Oil) emulsifiers.

  • Add the emulsifier blend to the active ingredient solution while maintaining continuous stirring.

  • Continue to stir the mixture for at least 30 minutes to ensure a homogeneous formulation.

  • Visually inspect the concentrate for any undissolved particles or phase separation.

Protocol 2: Evaluation of Emulsion Stability (based on CIPAC Method MT 36.3)

Objective: To assess the spontaneity of emulsification and the stability of the emulsion upon dilution with water.[11][12]

Materials:

  • Prepared Emulsifiable Concentrate

  • CIPAC Standard Water D (hard water)

  • 100 mL glass measuring cylinders with stoppers

  • Pipettes

Procedure:

  • Add 95 mL of CIPAC Standard Water D to a 100 mL measuring cylinder.

  • Pipette 5 mL of the prepared emulsifiable concentrate into the cylinder.

  • Stopper the cylinder and invert it 10 times.

  • Allow the cylinder to stand undisturbed and observe the emulsion at 30 minutes, 1 hour, and 2 hours for any signs of creaming, sedimentation, or oil separation.

  • Record the volume of any separated phases.

  • After 24 hours, observe the emulsion again and record any separation.

  • After the 24-hour observation, invert the cylinder 10 times to assess the re-emulsification properties. Record whether the emulsion reforms readily.

Protocol 3: Accelerated Storage Stability (based on CIPAC Method MT 46)

Objective: To evaluate the physical and chemical stability of the emulsifiable concentrate under elevated temperature conditions, which simulates long-term storage.[11][13][14][15][16]

Materials:

  • Prepared Emulsifiable Concentrate

  • Glass bottles with airtight seals

  • Oven capable of maintaining a constant temperature of 54 ± 2 °C

Procedure:

  • Fill a glass bottle to approximately 80% of its volume with the prepared emulsifiable concentrate and seal it tightly.

  • Place the bottle in an oven maintained at 54 ± 2 °C for 14 days.

  • After 14 days, remove the bottle from the oven and allow it to cool to room temperature.

  • Visually inspect the concentrate for any changes in appearance, such as crystallization, phase separation, or sedimentation.

  • Perform Protocol 2 (Evaluation of Emulsion Stability) on the stored sample.

  • Analyze the active ingredient content of the stored sample using a suitable analytical method (e.g., HPLC or GC) and compare it to the initial concentration to determine the extent of degradation.

Protocol 4: Low-Temperature Stability (based on CIPAC Method MT 39)

Objective: To assess the stability of the emulsifiable concentrate at low temperatures.[17][18]

Materials:

  • Prepared Emulsifiable Concentrate

  • Glass test tubes

  • A refrigerator or cold bath capable of maintaining a temperature of 0 ± 1 °C

Procedure:

  • Place a sample of the emulsifiable concentrate in a glass test tube.

  • Store the test tube at 0 ± 1 °C for 7 days.

  • After 7 days, visually inspect the sample for any signs of crystallization, sedimentation, or phase separation.

  • Allow the sample to return to room temperature and observe if any separated phases re-dissolve.

Visualizations

The following diagrams illustrate the workflow for formulating and testing the emulsifiable concentrate and the relationship between its components.

Formulation_Workflow cluster_preparation EC Preparation cluster_testing Quality Control Testing P1 Weigh this compound P2 Dissolve Active Ingredient P1->P2 Solvent P4 Add Emulsifiers to Solution P2->P4 AI Solution P3 Pre-blend Emulsifiers P3->P4 Emulsifier Blend P5 Homogenize P4->P5 Mix T1 Emulsion Stability (CIPAC MT 36.3) P5->T1 Final EC T2 Accelerated Storage (CIPAC MT 46) P5->T2 Final EC T3 Low-Temperature Stability (CIPAC MT 39) P5->T3 Final EC T4 Physicochemical Analysis (pH, Viscosity) P5->T4 Final EC

Caption: Workflow for the preparation and testing of an emulsifiable concentrate.

Component_Relationships EC Emulsifiable Concentrate AI Active Ingredient EC->AI contains Solvent This compound (Solvent) EC->Solvent contains Emulsifiers Emulsifier System EC->Emulsifiers contains Solvent->AI dissolves Anionic Anionic Emulsifier Emulsifiers->Anionic composed of Nonionic Non-ionic Emulsifier Emulsifiers->Nonionic composed of

Caption: Relationships between components in an emulsifiable concentrate.

Conclusion

The successful formulation of a pesticide emulsifiable concentrate using this compound requires a systematic approach that considers the physicochemical properties of all components. The provided model formulation and experimental protocols offer a comprehensive framework for researchers and formulation scientists to develop stable and effective EC products. It is crucial to perform thorough stability testing to ensure the quality and shelf-life of the final product. The selection and optimization of the emulsifier blend are critical for achieving desired emulsion performance.

References

Application Notes and Protocols for the Catalytic Synthesis of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-phenoxy-2-propanol, a versatile chemical intermediate and solvent. The primary synthesis routes discussed are the direct reaction of phenol with propylene oxide and the Williamson ether synthesis. Emphasis is placed on process optimization, including catalyst selection, reaction conditions, and purification methods, to achieve high yields and selectivity. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound (also known as propylene glycol phenyl ether) is a glycol ether with significant applications across various industries. It serves as a high-boiling solvent, a bactericidal agent, a fixative for soaps and perfumes, and an intermediate for the synthesis of plasticizers and other organic molecules.[1][2] Its synthesis is of considerable interest, with a focus on developing efficient, selective, and scalable catalytic processes.

The two predominant methods for the synthesis of this compound are:

  • Reaction of Propylene Oxide with Phenol: This is an atom-economical approach where propylene oxide reacts directly with phenol in the presence of a catalyst.[1] A notable catalyst for this reaction is a mixed metal oxide system, such as Al2O3-MgO/Fe3O4.[1][3][4]

  • Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide salt with a propylene halide, such as 1-chloro-2-propanol, via an SN2 mechanism.[5]

This document will provide detailed protocols for both methods, with a focus on the catalytic reaction of propylene oxide and phenol, including data on process optimization.

Catalytic Synthesis via Propylene Oxide and Phenol

The direct reaction of propylene oxide with phenol is a highly efficient method for producing this compound. The choice of catalyst and reaction conditions is critical for maximizing yield and selectivity towards the desired product.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of propylene oxide. The phenoxide is typically generated in situ by the reaction of phenol with a basic catalyst. The attack can occur at either the more substituted or less substituted carbon of the propylene oxide, leading to the formation of this compound or 2-phenoxy-1-propanol, respectively. The use of appropriate catalysts can control the regioselectivity of this reaction.

Process Optimization Data

The following tables summarize the key parameters for the optimization of the synthesis of this compound. The data is based on analogous catalytic systems for the reaction of epoxides with alcohols, providing a strong starting point for process development.[6]

Table 1: Effect of Reaction Temperature on Product Yield [6]

Temperature (°C)Reaction Time (min)This compound Yield (%)
802018
1002045
1102092

Reaction Conditions: Propylene Oxide (0.3 mol), Phenol (1.2 mol), Catalyst Loading (7.5 mol% of Propylene Oxide).

Table 2: Effect of Molar Ratio of Reactants on Product Yield [6]

Molar Ratio (Propylene Oxide:Phenol)Reaction Time (min)This compound Yield (%)
1:1520
1:2540
1:4561
1:420>90

Reaction Conditions: Reaction Temperature (110°C), Catalyst Loading (7.5 mol% of Propylene Oxide).

Table 3: Effect of Catalyst Loading on Product Yield [6]

Catalyst Loading (mol% of Propylene Oxide)Reaction Time (min)This compound Yield (%)
2.5535
5.0550
7.5559
10.05~60

Reaction Conditions: Reaction Temperature (110°C), Molar Ratio (Propylene Oxide:Phenol) = 1:4.

Experimental Protocol: Catalytic Synthesis

This protocol describes a general procedure for the synthesis of this compound from propylene oxide and phenol using a solid catalyst.

Materials:

  • Phenol

  • Propylene Oxide

  • Catalyst (e.g., Al2O3-MgO/Fe3O4)

  • Solvent (optional, e.g., toluene)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating and stirring apparatus

  • Distillation apparatus for purification

Procedure:

  • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charging Reactants: Charge the flask with phenol and the catalyst. If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the system with nitrogen gas.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 110°C) with stirring.

  • Addition of Propylene Oxide: Add propylene oxide dropwise to the reaction mixture through the dropping funnel over a specified period.

  • Reaction: Maintain the reaction at the set temperature for the desired time (e.g., 20 minutes to several hours), monitoring the progress by a suitable analytical technique (e.g., GC or TLC).

  • Cooling and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route to this compound. This method is particularly useful when specific starting materials are readily available.

Reaction Mechanism

This synthesis involves two main steps:

  • Formation of Phenoxide: Phenol is deprotonated by a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the sodium or potassium phenoxide salt.

  • Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of 1-chloro-2-propanol, displacing the chloride ion in an SN2 reaction to form the ether linkage.

Experimental Protocol: Williamson Synthesis[6]

This protocol provides a general procedure for the Williamson ether synthesis of this compound.

Materials:

  • Phenol

  • 1-Chloro-2-propanol

  • Strong base (e.g., KOH pellets)

  • Solvent (e.g., water or a suitable organic solvent)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • Dissolving the Base: In a round-bottom flask, dissolve the base (e.g., 4 g of KOH) in the solvent (e.g., 8 mL of water).

  • Formation of Phenoxide: Add phenol (e.g., 2 g) to the basic solution and swirl until a homogeneous solution is formed.

  • Reaction Setup: Fit the flask with a reflux condenser and heat the mixture to a gentle boil.

  • Addition of Alkyl Halide: Slowly add 1-chloro-2-propanol to the boiling solution.

  • Reflux: Continue refluxing the reaction mixture for a specified time (e.g., 10 minutes after the addition is complete).

  • Workup: After reflux, cool the reaction mixture. Neutralize any excess base with hydrochloric acid.

  • Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent. Further purification can be achieved by distillation or chromatography.

Visualizations

Catalytic Synthesis Workflow

G Workflow for Catalytic Synthesis of this compound A Reactor Setup (Flask, Condenser, Stirrer) B Charge Reactants (Phenol, Catalyst) A->B C Inert Atmosphere (Nitrogen Purge) B->C D Heating to Reaction Temperature C->D E Dropwise Addition of Propylene Oxide D->E F Reaction Monitoring (GC/TLC) E->F G Cooling and Catalyst Filtration F->G H Purification (Distillation) G->H I Final Product: This compound H->I

Caption: Workflow for the catalytic synthesis of this compound.

Williamson Ether Synthesis Pathway

G Williamson Ether Synthesis Pathway cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction A Phenol C Phenoxide Ion A->C + Base B Strong Base (e.g., KOH) D 1-Chloro-2-propanol E This compound C->E + 1-Chloro-2-propanol

Caption: The two-step reaction pathway of the Williamson ether synthesis.

Process Optimization Logic

G Logic for Process Optimization A Define Objective: Maximize Yield & Selectivity B Identify Key Variables A->B C Temperature B->C D Catalyst Loading B->D E Reactant Molar Ratio B->E F Reaction Time B->F G Design of Experiments (DoE) C->G D->G E->G F->G H Perform Experiments G->H I Analyze Results H->I J Determine Optimal Conditions I->J K Validate Optimal Conditions J->K L Scale-up K->L

Caption: A logical workflow for the optimization of the synthesis process.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 1-Phenoxy-2-propanol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the identification of 1-phenoxy-2-propanol degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: The degradation of this compound can occur through several metabolic and chemical pathways, yielding various products. Decomposition products can include aldehydes, ketones, and other organic acids, depending on factors like temperature and air supply.[1] In biological systems, the primary metabolic routes are:

  • O-dealkylation: Cleavage of the ether bond to form propylene glycol and phenol.[1] The resulting phenol is often excreted as a sulfate or glutathione conjugate.[1]

  • Direct Conjugation: The parent compound can undergo direct conjugation with sulfates or glucuronides.[1]

  • Ring Hydroxylation: Hydroxylation of the phenyl ring, which may be followed by sulfate conjugation.[1]

  • Oxidation: Oxidation of the alcohol group to form 1-phenoxy-2-propanone, which can then be further metabolized.[1]

Studies on the biodegradation of phenoxypropanols by microorganisms have shown a clear breakdown of the aromatic alcohols without the detection of phenol as an unwanted intermediate product outside the bacterial cells.[2]

Q2: Why am I not seeing any peaks for my analyte or its degradation products?

A2: Several factors could lead to a lack of signal. First, confirm that the instrument is functioning correctly by injecting a known standard. If the standard is visible, the issue may lie with your sample or method. Common causes include:

  • Sample Concentration: The concentration of the degradation products may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive mass spectrometer.

  • Ionization Issues: this compound and its metabolites might not ionize efficiently under the selected source conditions (e.g., ESI, APCI). Experiment with different ionization sources or adjust mobile phase additives (e.g., formic acid, ammonium acetate) to promote ionization.[3]

  • Sample Degradation: The degradation products themselves might be unstable. Ensure proper sample handling and storage.

  • Chromatographic Issues: The compounds may be irreversibly adsorbed onto the column.[4]

Q3: My peak shapes are poor (tailing, fronting, or split). What should I do?

A3: Poor peak shape can compromise resolution and quantification.

  • Tailing Peaks: This is often caused by secondary interactions between the analyte and the column's stationary phase, or by contamination at the column inlet.[5] Ensure the mobile phase pH is appropriate for your analytes. For basic compounds, an acidic mobile phase is often used to ensure they are in their protonated form.[4]

  • Split Peaks: A split peak can indicate a partially blocked column frit or a column void.[5] Flushing the column or replacing it may be necessary. It can also occur if the injection solvent is significantly stronger than the mobile phase.[5]

  • Broad Peaks: This can result from extra-column volume (e.g., overly long tubing), high sample load, or column degradation.[5]

Q4: I am observing unexpected peaks in my chromatogram. What could be their source?

A4: Unexpected peaks are often due to contamination. Potential sources include:

  • Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[3][6] Buffers should be replaced frequently to avoid microbial growth.[5]

  • Sample Preparation: Contaminants can be introduced during sample extraction or handling. Ensure all glassware is clean and run a "blank" sample (matrix without analyte) to identify these peaks.

  • System Carryover: A previous, more concentrated sample may not have been fully flushed from the injector or column.[7] Perform several blank injections with a strong solvent to clean the system.

  • Excipients/Matrix: If analyzing a formulation, peaks could arise from excipients or their degradation products.

Troubleshooting Guide

This guide addresses specific issues encountered during the LC-MS analysis of this compound and its degradants.

Problem Potential Cause Recommended Action
Retention Time Shifts 1. Change in mobile phase composition.[7] 2. Column degradation or aging.[7] 3. Fluctuating column temperature. 4. Inconsistent flow rate.1. Prepare fresh mobile phase. Ensure accurate mixing. 2. Flush the column or replace it if performance has declined. 3. Use a column oven to maintain a stable temperature. 4. Check the pump for leaks or bubbles.
High System Backpressure 1. Blockage in the system (e.g., tubing, in-line filter, column frit).[5][7] 2. Sample particulates injected onto the column.[5] 3. Buffer precipitation in organic solvent.1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. 2. Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[5] 3. Ensure buffer is soluble in the highest concentration of organic solvent used in your gradient. Flush the system with water before shutdown.[5]
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the MS source. 2. Ion suppression from matrix components.[4] 3. Incorrect MS settings (e.g., capillary voltage, gas flow, temperature). 4. Analyte degradation in the source.1. Optimize mobile phase pH and additives (e.g., formic acid, ammonium formate). Test both ESI and APCI sources.[3] 2. Improve sample clean-up (e.g., SPE, LLE) to remove interfering matrix components.[4] 3. Tune the mass spectrometer using a standard of this compound or a similar compound. 4. Reduce source temperature or use gentler ionization settings.
Inconsistent Results / Poor Reproducibility 1. Inconsistent injection volume. 2. Sample instability. 3. Evaporation of solvent from sample vials. 4. Gradient formation issues.[7]1. Check the autosampler for air bubbles and ensure correct syringe operation. 2. Analyze samples immediately after preparation or store them at a low temperature. 3. Use appropriate vial caps and septa. 4. Check the pump proportioning valves and ensure mobile phase lines are primed.

Experimental Protocols

1. Sample Preparation (Forced Degradation Study)

This protocol outlines a general procedure for inducing the degradation of this compound to generate degradation products for analysis.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for an extended period.

  • Neutralization & Dilution: Before injection, neutralize the acidic and basic samples. Dilute all samples with the initial mobile phase to an appropriate concentration. Filter through a 0.22 µm syringe filter.[8]

2. LC-MS/MS Method Protocol

This is a representative method for the separation and detection of this compound and its degradation products. Optimization will be required for specific applications.

Parameter Condition
LC System HPLC or UHPLC system
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive and Negative Mode Switching
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120°C
Desolvation Temp. 350°C
Data Acquisition Full Scan (m/z 50-500) for initial identification, followed by MS/MS (product ion scan) of parent ions for structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Handling cluster_analysis LC-MS Analysis cluster_data Data Interpretation Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Dilution Neutralization & Dilution Forced_Degradation->Dilution Filtration Sample Filtration (0.22 µm) Dilution->Filtration LC_Separation LC Separation (C18 Reversed-Phase) Filtration->LC_Separation MS_Detection MS Detection (Full Scan & MS/MS) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Compound_ID Compound Identification (Mass & Fragmentation) Data_Processing->Compound_ID

Caption: General experimental workflow for degradation product analysis.

troubleshooting_workflow Start Problem: High Backpressure Check_Column Is pressure high only with column? Start->Check_Column Check_System Systematically check components (tubing, filters) for blockage Check_Column->Check_System No Column_Issue Column Issue Detected Check_Column->Column_Issue Yes Flush_Column Flush column in reverse direction Column_Issue->Flush_Column Replace_Frit Replace inlet frit Flush_Column->Replace_Frit Replace_Column Replace column Replace_Frit->Replace_Column

Caption: Troubleshooting logic for high system backpressure.

degradation_pathway cluster_products Primary Degradation Products cluster_conjugates Conjugated Metabolites Parent This compound Phenol Phenol + Propylene Glycol Parent->Phenol O-dealkylation Propanone 1-Phenoxy-2-propanone Parent->Propanone Oxidation Hydroxylated Ring-Hydroxylated PPh Parent->Hydroxylated Hydroxylation Conjugates Sulfate & Glucuronide Conjugates Parent->Conjugates Phenol->Conjugates Hydroxylated->Conjugates

Caption: Simplified metabolic pathways of this compound.[1]

References

Minimizing di(propylene glycol) phenyl ether impurity in 1-Phenoxy-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of di(propylene glycol) phenyl ether during the synthesis of 1-phenoxy-2-propanol.

Troubleshooting Guide

Q1: I am observing a significant amount of di(propylene glycol) phenyl ether impurity in my this compound synthesis. What is the likely cause?

The formation of di(propylene glycol) phenyl ether is a common side reaction that occurs when the desired product, this compound, reacts with unreacted propylene oxide. This secondary reaction is often promoted by certain reaction conditions, particularly the type and concentration of the catalyst.

Q2: How does the choice of catalyst influence the formation of this impurity?

The catalyst plays a critical role in determining the selectivity of the reaction.

  • Basic Catalysts: The use of a basic catalyst, such as sodium hydroxide or potassium hydroxide, generally favors the formation of the desired this compound. The base activates the phenol, making it a more effective nucleophile to attack the propylene oxide.

  • Acidic Conditions: Acidic conditions or the absence of a catalyst can lead to a higher proportion of the di(propylene glycol) phenyl ether impurity. Under these conditions, the reaction rate of this compound with propylene oxide can become more competitive with the primary reaction of phenol and propylene oxide.

Q3: What other reaction parameters should I investigate to minimize the di(propylene glycol) phenyl ether impurity?

Several factors in your experimental setup can be optimized to suppress the formation of the di(propylene glycol) phenyl ether by-product. Consider the following:

  • Molar Ratio of Reactants: An excess of phenol relative to propylene oxide can help to ensure that the propylene oxide preferentially reacts with the phenol rather than the this compound product.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the di(propylene glycol) phenyl ether. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Prolonged reaction times after the complete consumption of phenol can lead to an increase in the di(propylene glycol) phenyl ether impurity as the this compound has more opportunity to react with any remaining propylene oxide.

Q4: I have already synthesized a batch of this compound with a high concentration of di(propylene glycol) phenyl ether. How can I purify my product?

If you have a product with an unacceptably high level of the di(propylene glycol) phenyl ether impurity, purification can be achieved through fractional distillation under reduced pressure. The boiling points of this compound and di(propylene glycol) phenyl ether are sufficiently different to allow for their separation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of di(propylene glycol) phenyl ether?

Di(propylene glycol) phenyl ether is formed when a second molecule of propylene oxide reacts with this compound. Its structure is characterized by two repeating propylene glycol units attached to a phenyl ether group.

Q2: What analytical techniques can be used to quantify the amount of di(propylene glycol) phenyl ether impurity?

Gas chromatography (GC) is a common and effective method for quantifying the purity of this compound and determining the percentage of di(propylene glycol) phenyl ether. High-performance liquid chromatography (HPLC) can also be utilized for this purpose.

Q3: Is di(propylene glycol) phenyl ether a common impurity in commercial this compound?

Yes, di(propylene glycol) phenyl ether is a known impurity in commercially available this compound. Commercially available products can contain up to 7% of this impurity.

Data Summary

The following table summarizes the expected impact of different reaction conditions on the formation of the di(propylene glycol) phenyl ether impurity.

Reaction ParameterCondition Favoring Low ImpurityCondition Favoring High Impurity
Catalyst Basic (e.g., NaOH, KOH)Acidic or No Catalyst
Molar Ratio (Phenol:Propylene Oxide) High (Excess Phenol)Low (Excess Propylene Oxide)
Temperature LowerHigher
Reaction Time Optimized to Phenol ConsumptionExtended

Experimental Protocol: Synthesis of High-Purity this compound

This protocol is designed to minimize the formation of di(propylene glycol) phenyl ether.

Materials:

  • Phenol

  • Propylene Oxide

  • Sodium Hydroxide (or other suitable base)

  • Anhydrous Toluene (or other suitable solvent)

  • Hydrochloric Acid (for neutralization)

  • Sodium Chloride Solution (brine)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenol and a catalytic amount of sodium hydroxide in anhydrous toluene.

  • Reactant Addition: Heat the mixture to a gentle reflux. Add propylene oxide dropwise from the dropping funnel over a period of 1-2 hours. Maintain a slight excess of phenol throughout the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete phenol consumption.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute solution of hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to isolate the this compound and remove any residual di(propylene glycol) phenyl ether.

Visualizations

ReactionPathways Phenol Phenol Product This compound Phenol->Product + Propylene Oxide PropyleneOxide Propylene Oxide PropyleneOxide->Product Impurity Di(propylene glycol) phenyl ether Product->Impurity + Propylene Oxide Base Base Catalyst Base->Product Favors Acid Acidic Conditions/ No Catalyst Acid->Impurity Favors

Caption: Reaction pathways for the formation of this compound and the di(propylene glycol) phenyl ether impurity.

Caption: Troubleshooting workflow for minimizing di(propylene glycol) phenyl ether impurity.

Stability testing of 1-Phenoxy-2-propanol in acidic and alkaline formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenoxy-2-propanol in acidic and alkaline formulations.

Troubleshooting Guides

This section addresses specific issues you may encounter during the stability testing of this compound.

Issue 1: Unexpectedly Rapid Degradation of this compound in an Acidic Formulation

  • Question: Our stability study of a new acidic formulation (pH 4.5) containing this compound shows a significant loss of the preservative within a short period at accelerated conditions (40°C). What are the potential causes and how can we investigate this?

  • Answer: Unexpectedly rapid degradation of this compound in acidic formulations can be attributed to several factors. The ether linkage in this compound is susceptible to acid-catalyzed hydrolysis, a reaction that can be accelerated by elevated temperatures.

    Potential Causes:

    • Low pH: The rate of acid-catalyzed hydrolysis of ethers is highly dependent on the pH of the formulation. A lower pH will result in a faster degradation rate.

    • Presence of Strong Acids: The type of acid used to adjust the pH can influence the degradation rate. Strong acids will catalyze the hydrolysis more effectively than weak acids.

    • Excipient Interactions: Other ingredients in your formulation could be participating in the degradation. For example, certain metal ions can act as Lewis acids and catalyze the cleavage of the ether bond.

    • Elevated Temperature: As per chemical kinetics, reaction rates, including degradation, increase with temperature. The accelerated conditions of 40°C are likely a major contributing factor.

    Troubleshooting and Investigation Steps:

    • Confirm pH: Re-measure the pH of your formulation at the start and end of the stability study to ensure it has not drifted.

    • Analyze for Degradation Products: Utilize a stability-indicating analytical method, such as HPLC-UV or GC-MS, to identify and quantify potential degradation products. The primary degradation products from acid-catalyzed hydrolysis are expected to be phenol and propylene glycol .

    • Conduct a Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study on a solution of this compound in an acidic medium (e.g., 0.1 N HCl) at an elevated temperature. Analyze the stressed sample for the appearance of phenol and propylene glycol.

    • Evaluate Excipients: Review the other components of your formulation for any that are known to be reactive or that could lower the micro-environmental pH. Consider conducting compatibility studies with individual excipients and this compound.

    • Consider a Higher pH: If the degradation is confirmed to be acid-catalyzed hydrolysis, investigate if the formulation can be adjusted to a slightly higher, yet still effective, pH.

    Logical Workflow for Investigating Acidic Degradation

    Start Unexpected Degradation in Acidic Formulation Confirm_pH Confirm Formulation pH Start->Confirm_pH Analyze_Degradants Analyze for Degradation Products (Phenol, Propylene Glycol) Confirm_pH->Analyze_Degradants Forced_Degradation Perform Forced Degradation Study (Acidic Stress) Analyze_Degradants->Forced_Degradation Confirm Pathway Evaluate_Excipients Evaluate Excipient Compatibility Analyze_Degradants->Evaluate_Excipients Identify Interactions Adjust_pH Consider Reformulation at a Higher pH Forced_Degradation->Adjust_pH Evaluate_Excipients->Adjust_pH Solution Problem Resolved Adjust_pH->Solution

    Caption: Troubleshooting workflow for acidic degradation of this compound.

Issue 2: Formation of Unknown Peaks in the Chromatogram of an Alkaline Formulation During Stability Testing

  • Question: We are observing the appearance of several small, unknown peaks in the HPLC chromatogram of our alkaline formulation (pH 9.0) containing this compound after storage at accelerated conditions. What could be the source of these peaks?

  • Answer: The appearance of new peaks in the chromatogram of an alkaline formulation suggests either degradation of this compound or interactions with other formulation components. While generally more stable in alkaline conditions compared to acidic ones, degradation can still occur, especially at elevated temperatures.

    Potential Causes:

    • Base-Catalyzed Oxidation: In the presence of oxygen, alkaline conditions can promote the oxidation of the secondary alcohol group in this compound to a ketone, forming 1-phenoxy-2-propanone . Further oxidation or rearrangement reactions could lead to other minor degradation products.

    • Reaction with Formulation Components: The alkaline environment can deprotonate other components in the formulation, making them more nucleophilic and potentially reactive towards this compound or other ingredients.

    • Impurity Degradation: The unknown peaks could be degradation products of other excipients in the formulation, which are less stable at high pH.

    • Leachables from Packaging: The alkaline nature of the formulation might be causing components to leach from the packaging material, which then appear as unknown peaks in your analysis.

    Troubleshooting and Investigation Steps:

    • Characterize Unknown Peaks: Use a mass spectrometer coupled to your chromatograph (LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for tentative identification. A potential primary degradation product to look for is a compound with a molecular weight corresponding to 1-phenoxy-2-propanone.

    • Conduct a Forced Degradation Study: Perform a forced degradation study on this compound under alkaline conditions (e.g., 0.1 N NaOH) with and without an oxidizing agent (e.g., hydrogen peroxide) to see if you can generate the same unknown peaks.

    • Analyze a Placebo Formulation: Prepare and run a stability study on a placebo formulation (containing all ingredients except this compound) to determine if the unknown peaks originate from the degradation of other excipients.

    • Evaluate Packaging: Store the formulation in an inert container (e.g., glass) and compare the chromatograms to those from the original packaging to rule out leachables.

    • Consider Antioxidants: If oxidation is confirmed, the addition of an antioxidant to the formulation might be a viable solution to improve stability.

    Signaling Pathway for Alkaline Degradation Investigation

    Start Unknown Peaks in Alkaline Formulation Characterize_Peaks Characterize Unknowns (LC-MS/GC-MS) Start->Characterize_Peaks Forced_Degradation Perform Forced Degradation (Alkaline/Oxidative Stress) Start->Forced_Degradation Analyze_Placebo Analyze Placebo Formulation Start->Analyze_Placebo Evaluate_Packaging Evaluate Packaging (Inert Container) Start->Evaluate_Packaging Identify_Source Identify Source of Unknown Peaks Characterize_Peaks->Identify_Source Forced_Degradation->Identify_Source Analyze_Placebo->Identify_Source Evaluate_Packaging->Identify_Source Antioxidant Consider Adding Antioxidant Identify_Source->Antioxidant Oxidation Confirmed Reformulate Reformulate or Change Packaging Identify_Source->Reformulate Excipient/Packaging Issue Solution Problem Resolved Antioxidant->Solution Reformulate->Solution

    Caption: Decision pathway for investigating unknown peaks in alkaline formulations.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic and alkaline conditions?

A1: Based on the chemical structure of this compound, the following degradation pathways are most likely:

  • Acidic Hydrolysis: The ether linkage is susceptible to cleavage in the presence of acid, particularly at elevated temperatures. The expected primary degradation products are phenol and propylene glycol .

  • Alkaline Oxidation: While generally more stable in alkaline conditions, the secondary alcohol group can be oxidized, especially in the presence of oxygen and/or metal ions, to form 1-phenoxy-2-propanone . Further degradation could lead to other minor byproducts. It is important to note that without specific experimental data, these are the most plausible degradation products based on chemical principles.

Stress ConditionPlausible Degradation PathwayMajor Degradation Products
Acidic (e.g., pH < 5) Hydrolysis of the ether linkagePhenol, Propylene Glycol
Alkaline (e.g., pH > 8) Oxidation of the secondary alcohol1-Phenoxy-2-propanone

Q2: What is a suitable stability-indicating analytical method for this compound in formulations?

A2: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable approach for stability testing of this compound. To be "stability-indicating," the method must be able to separate the intact this compound from its potential degradation products and any other excipients in the formulation.

A good starting point for method development would be:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% phosphoric acid, for better peak shape) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound and its potential aromatic degradation products (like phenol) have good absorbance (e.g., around 270 nm).

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended. Gas chromatography with mass spectrometry (GC-MS) can also be a powerful tool, especially for volatile degradation products.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, as recommended by ICH guidelines, should expose this compound to various stress conditions to generate its potential degradation products. This is crucial for developing and validating a stability-indicating analytical method. Here is a general protocol:

Stress ConditionSuggested Conditions
Acid Hydrolysis 0.1 N HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (in solid or solution form)
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

Samples should be taken at various time points and analyzed by a suitable analytical method (e.g., HPLC-UV) to track the degradation of this compound and the formation of degradation products. The goal is to achieve a target degradation of 5-20%.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl in a vial. Cap the vial and place it in a water bath at 60°C. Withdraw samples at 0, 8, 16, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH in a vial. Cap the vial and place it in a water bath at 60°C. Withdraw samples at 0, 8, 16, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂ in a vial. Keep the vial at room temperature, protected from light. Withdraw samples at 0, 8, 16, and 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in a vial in an oven at 80°C. Withdraw samples at 0, 24, and 48 hours.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm

Procedure:

  • Prepare standards of this compound in the mobile phase at a range of concentrations (e.g., 10-100 µg/mL).

  • Prepare samples by diluting the formulation to a suitable concentration within the standard curve range.

  • Inject standards and samples onto the HPLC system.

  • Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

  • Evaluate specificity by analyzing stressed samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main this compound peak.

Experimental Workflow for Stability Testing

Start Stability Study Initiation Method_Development Develop Stability-Indicating Analytical Method (HPLC/GC) Start->Method_Development Forced_Degradation Perform Forced Degradation Study Method_Development->Forced_Degradation Method_Validation Validate Analytical Method (ICH Guidelines) Forced_Degradation->Method_Validation Stability_Setup Set Up Stability Study (Formulation in Final Packaging) Method_Validation->Stability_Setup Storage Store at Accelerated and Long-Term Conditions Stability_Setup->Storage Time_Point_Testing Test at Specified Time Points Storage->Time_Point_Testing Data_Analysis Analyze Data for Trends, Degradation, and Mass Balance Time_Point_Testing->Data_Analysis Conclusion Determine Shelf-Life and Storage Conditions Data_Analysis->Conclusion

Caption: General experimental workflow for a stability study of this compound.

Technical Support Center: Overcoming 1-Phenoxy-2-propanol Interference in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by 1-phenoxy-2-propanol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a widely used solvent and preservative in various industrial and pharmaceutical applications. In a laboratory setting, it may be used to dissolve test compounds for introduction into cell-based assays. Its antimicrobial properties also make it a common component in some reagents and formulations.

Q2: I'm observing unexpected or inconsistent results in my cell-based assay when using compounds dissolved in this compound. What could be the cause?

A2: this compound, like many organic solvents, can interfere with cell-based assays in several ways, leading to unreliable data. The primary types of interference include:

  • Direct Cytotoxicity: The solvent itself may be toxic to the cells, affecting viability and metabolic activity independently of your test compound.

  • Autofluorescence: Compounds with aromatic rings, such as the phenoxy group in this compound, have the potential to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

  • Assay Reagent Interference: this compound may directly interact with assay components, such as enzymes (e.g., luciferase) or indicator dyes, leading to false positive or false negative signals.

Q3: How can I determine if this compound is interfering with my specific assay?

A3: To determine the source of interference, it is crucial to run a series of control experiments. A proper set of controls will help you distinguish between the effects of your test compound and the effects of the solvent. The key control is a "vehicle control," which consists of cells treated with the same concentration of this compound as used in your experimental wells, but without the test compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common types of interference from this compound.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Your vehicle control (cells treated with this compound alone) shows a significant decrease in cell viability compared to the untreated control.

Troubleshooting Workflow

start Unexpected Cytotoxicity Observed step1 Run Vehicle Control Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) start->step1 step2 Determine No-Observed-Adverse-Effect Level (NOAEL) and IC50 of this compound step1->step2 step3 Is the working concentration of this compound below the NOAEL? step2->step3 solution1 Lower the concentration of this compound in the final assay step3->solution1 No solution2 Explore alternative, less toxic solvents. (e.g., DMSO at <0.5%, ethanol, water) step3->solution2 No end_node Proceed with experiment using optimized solvent conditions step3->end_node Yes solution1->step2 solution2->step1

Caption: Workflow to troubleshoot cytotoxicity caused by this compound.

Quantitative Data Summary: Solvent Cytotoxicity

SolventTypical Non-Toxic Concentration RangeKey Considerations
This compound Concentration-dependent; must be empirically determined for each cell line.Structurally related glycol ethers have shown cytotoxic effects.[1][2][3]
DMSO < 0.5% (v/v) for most cell lines.Can have biological effects at higher concentrations.
Ethanol < 0.5% (v/v) for most cell lines.Volatility can be an issue; ensure proper sealing of plates.
PBS/Water N/A (generally non-toxic)Ideal for water-soluble compounds.
Issue 2: High Background in Fluorescence-Based Assays

Your vehicle control wells exhibit significantly higher fluorescence than the untreated control wells, potentially masking the signal from your fluorescent probe.

Troubleshooting Workflow

start High Background Fluorescence step1 Measure Fluorescence of this compound in Assay Buffer (Cell-Free) start->step1 step2 Does the solvent show intrinsic fluorescence at the assay's excitation/emission wavelengths? step1->step2 solution1 Subtract the average fluorescence of the vehicle control from all experimental wells. step2->solution1 Yes solution2 Switch to a fluorophore with a different spectral profile (e.g., red-shifted dyes). step2->solution2 Yes solution3 Use a non-fluorescence-based assay readout (e.g., luminescence, colorimetric). step2->solution3 Yes end_node Accurate Fluorescence Measurement step2->end_node No (Investigate other sources of autofluorescence) solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for autofluorescence interference.

Quantitative Data Summary: Autofluorescence Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Background Subtraction Mathematically remove the signal from the solvent.Simple and requires no change in assay chemistry.May not be accurate if the solvent's fluorescence is non-uniform or very high.
Use of Red-Shifted Dyes Move the detection wavelength away from the autofluorescence spectrum of the solvent.[4]Can significantly improve signal-to-noise ratio.Requires availability of suitable red-shifted probes for the specific assay.
Orthogonal Assay Switch to a different detection modality.Completely eliminates fluorescence interference.May require significant assay redevelopment.
Issue 3: Inaccurate Results in Luciferase-Based Reporter Assays

You observe unexpected inhibition or enhancement of the luciferase signal in your vehicle control wells.

Troubleshooting Workflow

start Inconsistent Luciferase Signal step1 Perform a Cell-Free Luciferase Assay with this compound start->step1 step2 Does this compound inhibit or enhance the luciferase reaction in the absence of cells? step1->step2 solution1 If inhibition is observed, consider if the solvent concentration can be lowered without affecting compound solubility. step2->solution1 Yes solution2 Use a different type of luciferase reporter (e.g., Renilla, NanoLuc®) that may be less sensitive to inhibition by the solvent. step2->solution2 Yes solution3 Switch to a non-luciferase-based reporter assay (e.g., β-galactosidase, SEAP). step2->solution3 Yes end_node Reliable Luciferase Data step2->end_node No (Investigate other causes of signal variability) solution1->end_node solution2->end_node solution3->end_node cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF ROS Reactive Oxygen Species ROS->Kinase2 Gene Gene Expression TF->Gene Cell_Response Cell_Response Gene->Cell_Response Cellular Response (Proliferation, Apoptosis, etc.) PPO This compound PPO->Kinase1 Potential Inhibition/ Activation PPO->ROS Induction of Oxidative Stress Ext_Signal External Signal Ext_Signal->Receptor

References

Technical Support Center: Purification of Crude 1-Phenoxy-2-propanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 1-phenoxy-2-propanol via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

A1: Crude this compound typically contains unreacted starting materials and byproducts from its synthesis. The most common impurities are phenol and di(propylene glycol) phenyl ether. Commercial grades of this compound can contain up to 7% di(propylene glycol) phenyl ether and 0.1% phenol.

Q2: Why is fractional distillation the preferred method for purifying this compound?

A2: Fractional distillation is ideal for separating components of a liquid mixture that have different boiling points.[1] this compound and its primary impurities, phenol and di(propylene glycol) phenyl ether, have distinct boiling points, making fractional distillation an effective purification technique.

Q3: Is vacuum distillation necessary for this purification?

A3: Yes, vacuum distillation is highly recommended. This compound has a high boiling point at atmospheric pressure (approximately 241-243 °C).[2][3][4][5] Distilling at such high temperatures can risk thermal decomposition of the compound. By reducing the pressure, the boiling points of all components are lowered, allowing for a safer and more efficient separation.

Q4: How can I estimate the boiling point of this compound and its impurities under vacuum?

A4: The boiling point of a substance at a reduced pressure can be estimated using a pressure-temperature nomograph. This graphical tool relates the boiling point at atmospheric pressure to the expected boiling point at a given vacuum level. For a more precise calculation, the Clausius-Clapeyron equation can be used if the heat of vaporization is known.[6][7]

Q5: What safety precautions should be taken during the fractional distillation of this compound?

A5: It is crucial to work in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Ensure all glassware is free of cracks and stars, especially since the distillation will be performed under vacuum. It is also important to use a stable heating source and to add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

Data Presentation

Table 1: Physical Properties and Boiling Points of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)Vapor Pressure (at 25°C, mmHg)
This compoundC₉H₁₂O₂152.19241-243[2][4][5]0.02[2][8]
PhenolC₆H₆O94.11181.7[9][10]0.4[9]
Di(propylene glycol) phenyl etherC₁₂H₁₈O₃~210~280[11][12]Low

Table 2: Estimated Boiling Points at Reduced Pressures

Pressure (mmHg)Phenol (°C)This compound (°C)Di(propylene glycol) phenyl ether (°C)
1068.9~120-125~155-160
2081.6~135-140~170-175
50101.4~155-160~195-200
100121.3~175-180~215-220

Note: Boiling points at reduced pressures for this compound and di(propylene glycol) phenyl ether are estimated based on their atmospheric boiling points and general vapor pressure behavior. Actual distillation temperatures may vary.

Experimental Protocols

Detailed Methodology for Fractional Distillation of Crude this compound

  • Preparation of the Crude Material:

    • Ensure the crude this compound is free from any solid particles. If necessary, filter the crude mixture.

    • If the crude product is suspected to contain water, it should be dried using a suitable drying agent like anhydrous magnesium sulfate, followed by filtration.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

  • Distillation Procedure:

    • Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Begin circulating cold water through the condenser.

    • Start the magnetic stirrer.

    • Carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Observe the temperature on the thermometer. The first fraction to distill will be the lowest boiling point component, which is typically residual solvents or phenol. This is collected as the forerun.

    • Once the temperature stabilizes at the boiling point of phenol at the applied pressure, collect this fraction in a separate receiving flask.

    • After the phenol has been removed, the temperature will rise again. When the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.

    • Continue distillation until a significant temperature drop is observed or only a small amount of residue remains in the distillation flask. The residue will primarily contain the higher-boiling impurity, di(propylene glycol) phenyl ether.

    • Turn off the heating mantle and allow the apparatus to cool down completely before slowly releasing the vacuum.

Troubleshooting Guides

Issue 1: Bumping or Unstable Boiling

  • Possible Cause:

    • Uneven heating.

    • Absence of boiling chips or a stir bar.

    • Heating too rapidly.

  • Solution:

    • Ensure the heating mantle is in good contact with the flask for even heat distribution.

    • Always add fresh boiling chips or a magnetic stir bar before starting the distillation.

    • Increase the heating rate gradually.

Issue 2: Poor Separation of Fractions (Product contamination)

  • Possible Cause:

    • Distillation rate is too fast.

    • Inefficient fractionating column.

    • Fluctuations in the vacuum.

  • Solution:

    • Reduce the heating rate to slow down the distillation. A good rate is typically 1-2 drops per second.

    • Use a longer or more efficient fractionating column (e.g., one packed with Raschig rings or metal sponges) to increase the number of theoretical plates.

    • Ensure the vacuum pump is functioning correctly and that all connections are airtight to maintain a stable pressure.

Issue 3: No Distillate Collecting

  • Possible Cause:

    • The temperature is too low for the applied vacuum.

    • The vacuum is too high for the heating capacity.

    • Incorrect thermometer placement.

  • Solution:

    • Gradually increase the temperature of the heating mantle.

    • If the heating mantle is at its maximum, slightly and carefully reduce the vacuum.

    • Ensure the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.

Issue 4: Distillate is Cloudy

  • Possible Cause:

    • Presence of water in the crude material.

  • Solution:

    • Thoroughly dry the crude this compound with a suitable drying agent before distillation.

Mandatory Visualization

Purification_Workflow cluster_preparation Preparation cluster_distillation Fractional Distillation cluster_output Output Crude_Material Crude this compound Drying Drying (if necessary) Crude_Material->Drying Distillation_Setup Assemble Distillation Apparatus Drying->Distillation_Setup Apply_Vacuum Apply Vacuum & Gentle Heating Distillation_Setup->Apply_Vacuum Collect_Forerun Collect Forerun (Phenol) Apply_Vacuum->Collect_Forerun Collect_Product Collect Pure this compound Collect_Forerun->Collect_Product Residue Residue (Di(propylene glycol) phenyl ether) Collect_Product->Residue Pure_Product Pure this compound Collect_Product->Pure_Product

Caption: Experimental workflow for the purification of crude this compound.

Troubleshooting_Tree Start Distillation Issue Observed Bumping Bumping / Unstable Boiling? Start->Bumping Poor_Separation Poor Separation? Start->Poor_Separation No_Distillate No Distillate? Start->No_Distillate Cloudy_Distillate Cloudy Distillate? Start->Cloudy_Distillate Bumping_Sol Check Heating Add Boiling Chips/Stir Bar Heat Slowly Bumping->Bumping_Sol Yes Separation_Sol Slow Distillation Rate Use Efficient Column Stabilize Vacuum Poor_Separation->Separation_Sol Yes No_Distillate_Sol Increase Temperature Adjust Vacuum Check Thermometer Placement No_Distillate->No_Distillate_Sol Yes Cloudy_Sol Dry Crude Material Before Distillation Cloudy_Distillate->Cloudy_Sol Yes

Caption: A troubleshooting decision tree for fractional distillation issues.

References

Technical Support Center: Mitigating Skin Irritation of 1-Phenoxy-2-propanol in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of 1-Phenoxy-2-propanol in topical formulations.

Troubleshooting Guides

Issue 1: Unexpectedly High Irritation Scores in Pre-clinical Assays

Question: Our formulation containing this compound is showing significant irritation in our initial in-vitro (Reconstructed Human Epidermis - RhE model) and in-vivo (rabbit skin) tests. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors could be contributing to the observed irritation. A systematic approach to troubleshooting is recommended:

  • Concentration of this compound: While generally considered safe at concentrations up to 1%, sensitive skin models or certain formulation compositions might elicit irritation at this level.

    • Troubleshooting Step: Prepare formulations with a concentration gradient of this compound (e.g., 0.5%, 0.75%, and 1.0%) to determine the dose-response relationship for irritation.

  • Formulation Excipients: Other ingredients in your formulation could be contributing to the irritation, either individually or synergistically with this compound.

    • Troubleshooting Step: Conduct patch testing on the vehicle alone (without this compound) to assess its baseline irritation potential. Also, review the literature for known irritancy of each excipient.

  • pH of the Formulation: The pH of the final formulation can significantly impact skin barrier function and irritation.

    • Troubleshooting Step: Measure the pH of your formulation. If it is outside the optimal skin pH range (typically 4.5-5.5), adjust it using appropriate buffering agents and re-evaluate the irritation potential.

  • Solubility and Homogeneity: Poor solubilization or uneven distribution of this compound could lead to localized high concentrations, causing irritation.

    • Troubleshooting Step: Visually and microscopically examine the formulation for any signs of phase separation or precipitation. If observed, optimize the solvent system or manufacturing process to ensure a homogenous mixture.

Issue 2: Discrepancy Between In-Vitro and In-Vivo Irritation Results

Question: Our in-vitro results on RhE models suggested the formulation was non-irritating, but we are observing mild erythema in our in-vivo animal studies. What could explain this difference?

Answer:

Discrepancies between in-vitro and in-vivo models are not uncommon. Here are some potential reasons and troubleshooting approaches:

  • Metabolic Activity: In-vivo skin possesses metabolic enzymes that can convert substances into potential irritants.[1] this compound can be metabolized by alcohol and aldehyde dehydrogenases.[1] Standard RhE models may lack this full metabolic capability.

    • Troubleshooting Step: Consider using more advanced 3D skin models that incorporate metabolic components or analyze the metabolic profile of this compound in skin explants.

  • Vascular and Immune Responses: In-vitro models lack a vascular system and circulating immune cells, which are key components of the inflammatory response (erythema and edema) seen in-vivo.

    • Troubleshooting Step: While in-vitro models can't fully replicate this, you can analyze the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) from the RhE tissue culture medium to get a more comprehensive in-vitro assessment of the inflammatory potential.[2]

  • Occlusion and Application Method: The application method and occlusion in-vivo can enhance penetration and irritation compared to the topical application on an RhE model.

    • Troubleshooting Step: Review and standardize the application and occlusion protocols for both in-vitro and in-vivo tests to ensure they are as comparable as possible.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the primary formulation strategies to proactively reduce the skin irritation potential of this compound?

A1: A multi-pronged approach to formulation design is most effective:

  • Inclusion of Anti-Irritants: Incorporate soothing and barrier-supporting ingredients to counteract potential irritation. Examples include:

    • Humectants: Glycerin has been shown to have a dose-dependent anti-irritant effect.[1][3]

    • Botanical Extracts: Bisabolol and extracts from licorice (glycyrrhetinic acid) and chamomile are known for their calming properties.

    • Barrier Lipids: Ceramides and essential fatty acids can help maintain the integrity of the stratum corneum.

  • Vehicle Optimization: The choice of vehicle is crucial. Opt for bases with a low intrinsic irritation potential. For example, replacing propylene glycol, a known irritant, with glycerin or butylene glycol can be beneficial.[4]

  • pH Control: Maintain the formulation's pH within the skin's natural acidic range (4.5-5.5) to support barrier function.[5]

  • Controlled Release Systems: Encapsulating this compound in systems like liposomes or polymeric microparticles can modulate its release onto the skin, potentially reducing direct contact and subsequent irritation.

Q2: Is there an optimal pH for a topical formulation containing this compound to minimize skin irritation?

Experimental Protocols and Data Interpretation

Q3: How can we quantitatively assess the reduction in skin irritation when we modify our formulation?

A3: A combination of in-vitro and in-vivo methods provides a comprehensive assessment:

  • In-Vitro Reconstructed Human Epidermis (RhE) Models:

    • MTT Assay: Measures cell viability. A higher percentage of viable cells in a formulation with an anti-irritant compared to one without indicates a reduction in cytotoxicity.

    • Cytokine Release: Quantify the release of pro-inflammatory markers like Interleukin-1 alpha (IL-1α). A significant decrease in IL-1α levels suggests a reduction in the inflammatory response.

  • In-Vivo Human Repeat Insult Patch Test (HRIPT) or Cumulative Irritation Test:

    • Visual Scoring: Dermatologists assess erythema (redness) and edema (swelling) on a standardized scale (e.g., 0-4). A lower cumulative irritation score indicates better tolerability.

    • Instrumental Measurements:

      • Chromameter: Quantifies changes in skin color to objectively measure erythema.

      • Transepidermal Water Loss (TEWL): An increase in TEWL indicates a compromised skin barrier. A formulation that minimizes the increase in TEWL is less irritating.

Q4: Can you provide an example of a data table summarizing the results of an irritation reduction study?

A4: The following is an illustrative example of how to present quantitative data from an in-vitro study using an RhE model.

Table 1: Illustrative In-Vitro Irritation Data for this compound Formulations

Formulation IDThis compound Conc.Anti-Irritant (Conc.)Mean Cell Viability (% of Negative Control)Mean IL-1α Release (pg/mL)
F1 (Control)1.0%None65%150
F21.0%Glycerin (2%)78%110
F31.0%Bisabolol (0.5%)85%95
F40.75%None82%105

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathways and Experimental Workflows

Q5: What are the key signaling pathways involved in chemically-induced skin irritation?

A5: Chemical irritants can trigger a complex cascade of events in the skin. A simplified overview of the key signaling pathways is depicted in the diagram below. The initial insult often involves disruption of the stratum corneum, leading to keratinocyte stress and the release of pro-inflammatory mediators.

G cluster_0 Initial Contact & Barrier Disruption cluster_1 Cellular Response & Mediator Release cluster_2 Inflammatory Cascade cluster_3 Clinical Signs of Irritation This compound This compound Stratum Corneum Disruption Stratum Corneum Disruption This compound->Stratum Corneum Disruption Keratinocyte Stress Keratinocyte Stress Stratum Corneum Disruption->Keratinocyte Stress Release of Pro-inflammatory Mediators (IL-1α, TNF-α) Release of Pro-inflammatory Mediators (IL-1α, TNF-α) Keratinocyte Stress->Release of Pro-inflammatory Mediators (IL-1α, TNF-α) Upregulation of Adhesion Molecules Upregulation of Adhesion Molecules Release of Pro-inflammatory Mediators (IL-1α, TNF-α)->Upregulation of Adhesion Molecules Release of Prostaglandins & Leukotrienes Release of Prostaglandins & Leukotrienes Release of Pro-inflammatory Mediators (IL-1α, TNF-α)->Release of Prostaglandins & Leukotrienes Immune Cell Infiltration Immune Cell Infiltration Upregulation of Adhesion Molecules->Immune Cell Infiltration Vasodilation (Erythema) Vasodilation (Erythema) Immune Cell Infiltration->Vasodilation (Erythema) Increased Vascular Permeability (Edema) Increased Vascular Permeability (Edema) Immune Cell Infiltration->Increased Vascular Permeability (Edema) Release of Prostaglandins & Leukotrienes->Vasodilation (Erythema) Release of Prostaglandins & Leukotrienes->Increased Vascular Permeability (Edema)

Caption: Simplified signaling pathway of skin irritation.

Q6: Can you provide a diagram of the experimental workflow for assessing skin irritation using a Reconstructed Human Epidermis (RhE) model?

A6: The following diagram illustrates a typical workflow for an in-vitro skin irritation study using an RhE model.

G Start Start RhE Tissue Culture Preparation RhE Tissue Culture Preparation Start->RhE Tissue Culture Preparation Topical Application of Test Formulations Topical Application of Test Formulations RhE Tissue Culture Preparation->Topical Application of Test Formulations Incubation Incubation Topical Application of Test Formulations->Incubation Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis MTT Assay (Cell Viability) MTT Assay (Cell Viability) Endpoint Analysis->MTT Assay (Cell Viability) Cytokine Analysis (e.g., IL-1α) Cytokine Analysis (e.g., IL-1α) Endpoint Analysis->Cytokine Analysis (e.g., IL-1α) Data Analysis & Interpretation Data Analysis & Interpretation MTT Assay (Cell Viability)->Data Analysis & Interpretation Cytokine Analysis (e.g., IL-1α)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Workflow for in-vitro skin irritation testing.

Q7: How do different formulation components logically relate to the potential for skin irritation?

A7: The relationship between formulation components and skin irritation is multifactorial. The following diagram illustrates these logical relationships.

G Formulation Formulation Active Ingredient (this compound) Active Ingredient (this compound) Formulation->Active Ingredient (this compound) Vehicle/Base Vehicle/Base Formulation->Vehicle/Base Anti-Irritants Anti-Irritants Formulation->Anti-Irritants pH & Buffering System pH & Buffering System Formulation->pH & Buffering System Skin Irritation Potential Skin Irritation Potential Active Ingredient (this compound)->Skin Irritation Potential Increases Vehicle/Base->Skin Irritation Potential Modulates Anti-Irritants->Skin Irritation Potential Decreases pH & Buffering System->Skin Irritation Potential Modulates

Caption: Logical relationship of formulation components to irritation.

References

Technical Support Center: Optimizing 1-Phenoxy-2-propanol for Broad-Spectrum Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Phenoxy-2-propanol for its antimicrobial properties. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary antimicrobial applications?

A1: this compound, also known as propylene glycol phenyl ether, is a glycol ether that exhibits broad-spectrum antimicrobial activity. It is commonly used as a preservative in cosmetics, personal care products, and topical pharmaceutical formulations to protect them from bacterial and fungal contamination.[1] Its excellent solvency properties also make it a valuable component in various formulations.[1]

Q2: What is the general mechanism of antimicrobial action for this compound?

A2: As a phenolic compound and an alcohol, this compound is believed to exert its antimicrobial effects primarily through the disruption of microbial cell membranes and the denaturation of essential proteins. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is common to many phenolic compounds and alcohols.

Q3: What is a typical effective concentration range for this compound?

A3: In cosmetic and personal care formulations, this compound is typically effective at concentrations ranging from 0.5% to 1.0%. However, the optimal concentration for broad-spectrum antimicrobial activity in a specific application will depend on the formulation's matrix, the types of microorganisms being targeted, and the desired level of preservation.

Q4: Can this compound be used in combination with other antimicrobial agents?

A4: Yes, this compound can exhibit synergistic effects when used in combination with other antimicrobial agents. This can lead to enhanced efficacy at lower concentrations of each agent, potentially reducing the risk of irritation and microbial resistance.

Troubleshooting Guide

This guide addresses common issues that may be encountered during antimicrobial susceptibility testing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no zones of inhibition in disk diffusion assays. 1. Inoculum density is incorrect: Too high or too low a concentration of microorganisms can affect the results. 2. Improper disk saturation: The filter paper disks may not have absorbed a sufficient or consistent amount of the this compound solution. 3. Solubility issues: this compound may not be fully dissolved in the test medium.1. Standardize the inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard. 2. Ensure proper disk saturation: Apply a standardized volume of the this compound solution to each disk and allow it to fully absorb before placing it on the agar. 3. Use a co-solvent: A small, biologically inert amount of a solvent like DMSO or ethanol can be used to ensure complete dissolution. Run a solvent-only control to confirm it has no antimicrobial activity at the concentration used.
Variable Minimum Inhibitory Concentration (MIC) values across replicate experiments. 1. Pipetting errors: Inaccurate serial dilutions can lead to significant variations in the final concentrations tested. 2. Inconsistent incubation conditions: Fluctuations in temperature or incubation time can affect microbial growth rates. 3. Contamination of cultures or reagents. 1. Calibrate pipettes regularly: Ensure all pipettes are properly calibrated and use fresh tips for each dilution step. 2. Maintain consistent incubation: Use a calibrated incubator and ensure a consistent incubation time for all experiments. 3. Use aseptic techniques: Perform all manipulations in a sterile environment and regularly check the purity of microbial cultures and the sterility of media and reagents.
No growth in the positive control wells of a microdilution plate. 1. Inoculum was not viable or was not added to the wells. 2. Residual disinfectant on lab equipment. 1. Verify inoculum viability: Plate a sample of the inoculum on a suitable agar medium to confirm growth. Ensure the inoculum is added to all appropriate wells. 2. Ensure proper sterilization: Use sterile, disposable labware or ensure that reusable equipment is thoroughly rinsed of any cleaning agents.
Growth observed in all wells, including those with high concentrations of this compound. 1. The microorganism is resistant to this compound at the concentrations tested. 2. The concentration of the this compound stock solution is incorrect. 3. The compound has degraded. 1. Test a wider range of concentrations: Increase the upper limit of the concentration range to determine the true MIC. 2. Verify stock solution concentration: Prepare a fresh stock solution, ensuring accurate weighing and dissolution of the compound. 3. Use a fresh sample of this compound.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for derivatives of this compound against various microorganisms. It is important to note that these are not values for this compound itself but for structurally related compounds, which can provide an indication of potential efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
1-[(2,4-di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesStaphylococcus aureus0.78 - 3.75[2]
Escherichia coli12.5[2]
Pseudomonas aeruginosa>12.5[2]
Candida albicans1.56 - 20.0[2]

Note: The exact MIC for this compound may vary and should be determined experimentally for the specific strains and conditions being tested.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to 0.5 McFarland)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired test concentration.

  • Prepare Dilution Series:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 2 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly. This will be your highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well.

  • Inoculate the Plate:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control well).

  • Controls:

    • Positive Control (Growth Control): A well containing only broth and the microbial inoculum.

    • Negative Control (Sterility Control): A well containing only sterile broth.

    • Solvent Control: A well containing broth, the microbial inoculum, and the same concentration of the solvent used to dissolve the this compound.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in microbial death.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and tips or inoculating loop

Procedure:

  • Subculture from MIC Plate: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plate the Aliquots: Spot-plate the 10 µL aliquots onto a sterile agar plate. Be sure to label the spots corresponding to the concentrations from the MIC plate.

  • Incubation: Incubate the agar plates at the optimal temperature and duration for the microorganism.

  • Read Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Add to first well Microbial_Culture Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Microbial Suspension Microbial_Culture->Inoculation Add to all wells Serial_Dilution->Inoculation Incubation_MIC Incubate Plate Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture From non-turbid wells Incubation_MBC Incubate Agar Plates Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for Determining MIC and MBC.

Antimicrobial_Mechanism Phenoxypropanol This compound Cell_Membrane Microbial Cell Membrane Phenoxypropanol->Cell_Membrane Interacts with Protein_Denaturation Protein Denaturation Phenoxypropanol->Protein_Denaturation Induces Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Enzyme_Inactivation Inactivation of Essential Enzymes Protein_Denaturation->Enzyme_Inactivation Cell_Death Cell Death Leakage->Cell_Death Enzyme_Inactivation->Cell_Death

References

Troubleshooting phase separation in emulsions containing 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address phase separation in emulsions containing 1-Phenoxy-2-propanol.

Troubleshooting Guide: Phase Separation

This guide provides a systematic approach to diagnosing and resolving common issues leading to phase separation in emulsions formulated with this compound.

Issue: My emulsion is showing signs of phase separation (e.g., creaming, coalescence, breaking). What are the potential causes and how can I fix it?

Phase separation in emulsions is a common challenge that can stem from various formulation and processing factors. Follow these steps to identify and resolve the issue.

Step 1: Review Your Emulsifier System

An inappropriate or insufficient emulsifier system is a primary cause of emulsion instability.

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier or emulsifier blend must be appropriate for the oil and water phases of your system. For oil-in-water (o/w) emulsions, higher HLB values (8-18) are generally required, while water-in-oil (w/o) emulsions need lower HLB values (3-6).[1]

    • Action: Calculate the required HLB for your oil phase and ensure your emulsifier system matches it. Consider using a blend of high and low HLB emulsifiers to achieve the target HLB and enhance stability.

  • Insufficient Emulsifier Concentration: The amount of emulsifier may not be enough to adequately cover the surface of the dispersed phase droplets, leading to their coalescence.[1]

    • Action: Incrementally increase the concentration of your emulsifier system.

  • Incompatible Emulsifiers: Using anionic and cationic emulsifiers in the same formulation can lead to interactions that destabilize the emulsion.[1]

    • Action: Ensure all components of your emulsifier system are compatible.

Step 2: Evaluate the Role of this compound

While this compound is a solvent and preservative that can contribute to a stable emulsion, its concentration and interaction with other ingredients are important considerations.[2]

  • Concentration Effects: this compound is typically used at concentrations around 0.5-1%.[3] While it has good miscibility, excessively high concentrations could potentially alter the polarity of the continuous or dispersed phase, requiring an adjustment of the emulsifier system.

    • Action: Verify that the concentration of this compound is within the recommended range. If higher concentrations are necessary, re-evaluate the required HLB of your system.

  • Solvent Action: As a solvent, this compound helps to dissolve other ingredients.[2] This can be beneficial, but it may also affect the partitioning of the emulsifiers at the oil-water interface.

    • Action: Investigate potential interactions between this compound and your emulsifier system.

Step 3: Assess Processing Parameters

The method of preparation is critical to forming a stable emulsion.

  • Inadequate Homogenization: Insufficient shear during emulsification can result in large droplet sizes, which are more prone to creaming and coalescence.[1]

    • Action: Optimize homogenization speed and duration. For many cosmetic creams, a homogenization speed of 5,000 - 20,000 rpm is recommended.

  • Improper Temperature Control: The oil and water phases should be heated to a similar temperature (typically 70-75°C) before mixing.[4] Inconsistent temperatures can lead to instability.

    • Action: Ensure uniform heating of both phases before and during emulsification. Also, consider the cooling rate, as controlled cooling can improve stability.[4]

  • Incorrect Order of Addition: The sequence of adding ingredients can significantly impact emulsion formation. For an o/w emulsion, the oil phase is generally added to the water phase with continuous mixing.[4]

    • Action: Review and standardize your order of addition.

Step 4: Analyze Other Formulation Components

  • pH Imbalance: A significant shift in the pH of the formulation can alter the charge of ionic emulsifiers, reducing their effectiveness.[1]

    • Action: Measure the pH of your emulsion. If it has deviated from the target, investigate the cause and adjust as necessary.

  • Electrolytes: The presence of salts or other electrolytes can disrupt the stability of emulsions, particularly those stabilized by ionic emulsifiers.

    • Action: If your formulation contains electrolytes, consider using non-ionic emulsifiers that are more tolerant to their presence.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in my emulsion?

A1: this compound is a multifunctional ingredient. It serves as a preservative with broad-spectrum antimicrobial activity, a solvent to help dissolve other components, and a fragrance fixative.[2][3] Its solvent properties can contribute to the overall stability and texture of the emulsion.

Q2: Could this compound be the direct cause of phase separation?

A2: While not typically a direct cause of instability at recommended concentrations (0.5-1%), its solvent effects could indirectly contribute to phase separation if the emulsifier system is not optimized for the entire formulation. For instance, it could alter the partitioning of other ingredients between the oil and water phases.

Q3: How can I determine the stability of my emulsion?

A3: Several tests can be performed to assess emulsion stability:

  • Visual Observation: Storing the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and observing for signs of separation over time.[4]

  • Centrifugation Test: This accelerated test can quickly indicate a tendency for creaming or sedimentation.[5] A stable emulsion should show no phase separation after being centrifuged at high speed (e.g., 3000 rpm for 30 minutes).[5]

  • Freeze-Thaw Cycling: Subjecting the emulsion to repeated cycles of freezing and thawing can reveal instabilities that may occur during shipping and storage.[6][7]

  • Particle Size Analysis: Monitoring the droplet size distribution over time can indicate coalescence or Ostwald ripening, which are mechanisms of emulsion breakdown.[5]

Q4: What are the initial visual signs of emulsion instability?

A4: The first signs often include creaming (a layer of concentrated dispersed phase at the top or bottom) or flocculation (clumping of droplets). These can be precursors to coalescence, where droplets merge, leading to complete phase separation.[1][8]

Q5: Can the viscosity of my emulsion indicate its stability?

A5: Yes, a significant drop in viscosity can be an indicator of emulsion breakdown. Monitoring viscosity over time and under different temperature conditions is a useful quality control measure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₂[9]
Molecular Weight 152.19 g/mol
Appearance Colorless to yellow liquid[9][10]
Odor Mild[9][10]
Boiling Point 243 °C[11]
Melting Point 11 °C[11]
Density 1.064 g/mL at 20 °C[11]
Solubility in Water 15.1 g/L at 20 °C[9][10][12]
logP (Octanol/Water) 1.50[10]
Viscosity 34 cP at 20 °C[10]
Refractive Index n20/D 1.523[11]

Experimental Protocols

Protocol 1: Centrifugation Test for Emulsion Stability

This protocol accelerates the assessment of an emulsion's resistance to gravitational separation (creaming or sedimentation).

Materials:

  • Benchtop centrifuge

  • Centrifuge tubes (e.g., 15 mL or 50 mL conical tubes)

  • Water bath or incubator

  • Emulsion sample

Procedure:

  • Sample Preparation: Fill two centrifuge tubes with an equal volume of the emulsion to ensure the centrifuge is balanced.

  • Pre-heating (Optional but Recommended): To simulate stress conditions, heat the emulsion samples to 50°C in a water bath.[13]

  • Centrifugation: Place the tubes in the centrifuge, ensuring they are balanced. Centrifuge the samples at 3000 rpm for 30 minutes.[3][5][13]

  • Analysis: After centrifugation, carefully remove the tubes and visually inspect for any signs of phase separation, such as a distinct layer of oil or water.

  • Interpretation: A stable emulsion will appear homogeneous with no visible separation. The presence of a separated layer indicates instability. The volume of the separated layer can be measured to quantify the degree of instability.[5]

Protocol 2: Freeze-Thaw Cycle Testing

This protocol evaluates the stability of an emulsion when subjected to temperature extremes, simulating conditions during transport and storage.

Materials:

  • Freezer (capable of maintaining -10°C)

  • Incubator or oven (capable of maintaining 45°C)

  • Sample containers

  • Emulsion sample

Procedure:

  • Initial Analysis: Before starting the cycles, document the initial appearance, viscosity, and pH of the emulsion.

  • Cycle 1:

    • Place the sample in a freezer at -10°C for 24 hours.[7]

    • Remove the sample and allow it to thaw at room temperature (approximately 25°C) for 24 hours.[7]

  • Observation: After the first cycle, visually inspect the sample for any changes such as phase separation, crystallization, or changes in texture.

  • Subsequent Cycles: Repeat the freeze-thaw cycle for a minimum of three cycles.[7] Some protocols recommend up to five cycles for a more rigorous test.[6]

  • Final Analysis: After the final cycle, compare the appearance, viscosity, and pH of the sample to the initial measurements.

  • Interpretation: A stable product will show no significant changes in its physical properties throughout the testing.[6]

Protocol 3: Viscosity Measurement

This protocol describes the use of a rotational viscometer to determine the viscosity of the emulsion, a key parameter for quality control.

Materials:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or Peltier system

  • Beaker or sample container

  • Emulsion sample

Procedure:

  • Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the emulsion.

  • Sample Preparation: Place a sufficient amount of the emulsion in the sample container. Ensure the sample is free of air bubbles.

  • Temperature Control: Bring the sample to the desired measurement temperature (e.g., 25°C) using the temperature control system. Allow the sample to equilibrate for several minutes.

  • Measurement: Immerse the spindle in the emulsion to the correct depth. Start the rotation and allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids, it is important to record viscosity at various shear rates.

  • Data Analysis: Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s). For a comprehensive analysis, create a flow curve by plotting viscosity as a function of shear rate.

  • Interpretation: Consistent viscosity measurements over time and across batches indicate a stable product. A significant decrease in viscosity can signal a breakdown of the emulsion structure.

Visualizations

Troubleshooting_Workflow start Phase Separation Observed step1 Step 1: Review Emulsifier System start->step1 decision1 Emulsifier System OK? step1->decision1 step2 Step 2: Evaluate this compound Role decision2 This compound OK? step2->decision2 step3 Step 3: Assess Processing Parameters decision3 Processing OK? step3->decision3 step4 Step 4: Analyze Other Components decision4 Other Components OK? step4->decision4 end_node Stable Emulsion decision1->step2 Yes action1 Adjust HLB, Concentration, or Type decision1->action1 No decision2->step3 Yes action2 Adjust Concentration / Re-evaluate HLB decision2->action2 No decision3->step4 Yes action3 Optimize Homogenization, Temp, Order of Addition decision3->action3 No decision4->end_node Yes action4 Adjust pH / Consider Non-ionic Emulsifiers decision4->action4 No action1->step1 action2->step2 action3->step3 action4->step4 Emulsion_Stability_Factors emulsion_stability Emulsion Stability formulation Formulation Factors emulsion_stability->formulation processing Processing Factors emulsion_stability->processing environment Environmental Factors emulsion_stability->environment sub_form1 Emulsifier (HLB, Conc.) formulation->sub_form1 sub_form2 This compound Conc. formulation->sub_form2 sub_form3 Phase Ratio (Oil/Water) formulation->sub_form3 sub_form4 pH formulation->sub_form4 sub_form5 Electrolytes formulation->sub_form5 sub_proc1 Homogenization (Shear) processing->sub_proc1 sub_proc2 Temperature Control processing->sub_proc2 sub_proc3 Order of Addition processing->sub_proc3 sub_proc4 Cooling Rate processing->sub_proc4 sub_env1 Storage Temperature environment->sub_env1 sub_env2 Vibration (Shipping) environment->sub_env2

References

Technical Support Center: Analytical Method Validation for 1-Phenoxy-2-propanol in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 1-Phenoxy-2-propanol, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quality control of this compound?

A1: The most common analytical techniques for the quality control of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is often used for assay and impurity determination in finished products, while GC is suitable for analyzing the purity of the raw material.

Q2: What are the key validation parameters to consider for an HPLC method for this compound analysis according to ICH guidelines?

A2: According to ICH guidelines, the key validation parameters for an HPLC method for this compound include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of 5 concentrations is recommended for establishing linearity.[4]

  • Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[3][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Q3: What are the typical stress conditions for forced degradation studies of this compound?

A3: Forced degradation studies are crucial for developing stability-indicating methods.[7][8] Typical stress conditions for this compound would include exposure to:

  • Acidic conditions: e.g., 0.1 N HCl at elevated temperature.

  • Basic conditions: e.g., 0.1 N NaOH at elevated temperature.

  • Oxidative conditions: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal stress: e.g., heating the solid drug substance at a temperature below its melting point.[9]

  • Photolytic stress: e.g., exposing the drug substance to UV and visible light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
No peak or very small peak No sample injection, incorrect sample concentration, detector lamp off, or mobile phase flow issue.[10]1. Verify that the sample was injected and is of the correct concentration. 2. Ensure the detector lamp is on and functioning correctly.[10] 3. Check the mobile phase level in the reservoir and look for any leaks in the system.[10] 4. Purge the pump to remove any air bubbles.[11]
Peak tailing or fronting Column overload, column contamination, or inappropriate mobile phase pH.[12]1. Reduce the injection volume or dilute the sample.[11] 2. Flush the column with a strong solvent to remove contaminants.[12] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12]
Variable retention times Inconsistent mobile phase composition, fluctuating column temperature, or leaks in the system.[11][13]1. Prepare fresh mobile phase and ensure proper mixing and degassing.[11] 2. Use a column oven to maintain a constant temperature.[11] 3. Check all fittings for leaks and tighten as necessary.[10]
Split peaks Clogged inlet frit, column void, or co-elution with an interfering peak.[12]1. Replace the column inlet frit. 2. If a void is suspected, replace the column.[12] 3. Modify the mobile phase composition or gradient to improve separation.[12]
Baseline noise or drift Contaminated mobile phase, detector cell contamination, or air bubbles in the system.[11][14]1. Use high-purity solvents and degas the mobile phase.[14] 2. Flush the detector cell with a suitable solvent.[11] 3. Purge the pump and detector to remove air bubbles.[11]
GC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
No peaks or very small peaks Syringe issue, incorrect injector temperature, or no carrier gas flow.[15]1. Check the syringe for blockage or air bubbles. 2. Verify that the injector temperature is appropriate for the analyte.[15] 3. Confirm that the carrier gas is flowing at the correct rate.[15]
Peak tailing Active sites in the injector or column, or sample degradation.[16]1. Deactivate the injector liner and column or use a liner with glass wool. 2. Lower the injector temperature to prevent sample degradation.
Retention time shifts Fluctuations in carrier gas flow rate, column temperature, or leaks.[15]1. Use a reliable pressure regulator and check for leaks in the gas lines. 2. Ensure the oven temperature program is accurate and reproducible.[15] 3. Check the septum for leaks and replace if necessary.[16]
Ghost peaks Contamination in the syringe, injector, or carrier gas.[16]1. Clean the syringe thoroughly between injections. 2. Bake out the injector and column at a high temperature. 3. Use high-purity carrier gas with appropriate traps.
Poor resolution Incorrect column, improper temperature program, or overloaded column.[16]1. Ensure the column has the appropriate stationary phase for the separation. 2. Optimize the temperature program for better separation.[16] 3. Inject a smaller sample volume or a more dilute sample.

Experimental Protocols

HPLC Assay Method for this compound

This protocol is a general guideline and may require optimization.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). Phosphoric acid may be added to adjust the pH for better peak shape.[17] For MS compatibility, formic acid can be used instead of phosphoric acid.[17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: To be determined by UV scan of this compound (typically around 270 nm).

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

GC Purity Method for this compound

This protocol is a general guideline and may require optimization.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Procedure: Inject the prepared sample into the gas chromatograph and record the chromatogram.

  • Calculation: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte peak.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness % RSD of assay results should be ≤ 2.0% for all variations.

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_results Results and Reporting prep_standard Prepare Standard Solutions instrument_setup Instrument Setup (HPLC/GC) prep_standard->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup injection Inject Standards and Samples instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition data_processing Data Processing and Calculation data_acquisition->data_processing specificity Specificity validation_report Validation Report Generation specificity->validation_report linearity Linearity linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report robustness Robustness robustness->validation_report data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->robustness

Caption: Workflow for Analytical Method Validation of this compound.

troubleshooting_logic cluster_peak_issues Peak Shape/Retention cluster_baseline_issues Baseline cluster_quantitation_issues Quantitation start Chromatographic Issue Identified peak_shape Abnormal Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift baseline_noise Noisy or Drifting Baseline? start->baseline_noise no_peak No/Small Peak? start->no_peak check_column Check Column (Contamination, Void) peak_shape->check_column Yes check_mobile_phase_pH Check Mobile Phase pH peak_shape->check_mobile_phase_pH Yes check_flow_rate Check Flow Rate/Temperature retention_shift->check_flow_rate Yes check_leaks Check for System Leaks retention_shift->check_leaks Yes check_mobile_phase_purity Check Mobile Phase Purity/Degassing baseline_noise->check_mobile_phase_purity Yes clean_detector Clean Detector Cell baseline_noise->clean_detector Yes check_injection Verify Injection/Sample Prep no_peak->check_injection Yes check_detector Check Detector Settings/Lamp no_peak->check_detector Yes

Caption: Logical Flow for Troubleshooting Common Chromatographic Issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1-Phenoxy-2-propanol and Parabens in Preventing Microbial Contamination

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of formulation science in the pharmaceutical and cosmetic industries is the prevention of microbial contamination to ensure product safety and longevity. This guide provides an objective comparison of two commonly used preservative systems: 1-Phenoxy-2-propanol and the paraben family (esters of p-hydroxybenzoic acid). The comparison is supported by experimental data on their mechanisms of action and antimicrobial efficacy.

Mechanism of Antimicrobial Action

The method by which a preservative inhibits microbial growth is fundamental to its efficacy and application. This compound and parabens operate through different primary mechanisms.

  • This compound: As a glycol ether, this compound's antimicrobial action is primarily linked to its ability to disrupt microbial cell integrity.[1][2] Its hydrophobic nature allows it to interact with the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and eventual cell lysis. This mechanism is characteristic of alcohol and phenolic compounds, which also cause the denaturation of vital cellular proteins and enzymes, further disrupting metabolic processes.[3]

  • Parabens: The antimicrobial mechanism of parabens is multifaceted. They are thought to act by disrupting membrane transport processes, which interferes with the uptake of nutrients and the removal of waste products.[4] Some studies suggest they also inhibit the synthesis of DNA and RNA or the function of key enzymes such as ATPases and phosphotransferases in certain bacterial species.[5] The antimicrobial effectiveness of parabens generally increases with the length of their alkyl chain (e.g., butylparaben > propylparaben > ethylparaben > methylparaben), which is attributed to greater solubility in the bacterial membrane, allowing for higher concentrations to reach cytoplasmic targets.[4]

G cluster_0 This compound Mechanism cluster_1 Parabens Mechanism PPOP This compound PPOP_Membrane Interaction with Lipid Bilayer PPOP->PPOP_Membrane PPOP_Protein Protein Denaturation PPOP->PPOP_Protein PPOP_Disrupt Membrane Disruption & Increased Permeability PPOP_Membrane->PPOP_Disrupt PPOP_Lysis Cell Lysis PPOP_Disrupt->PPOP_Lysis PPOP_Metabolism Disrupted Metabolism PPOP_Protein->PPOP_Metabolism Paraben Parabens Paraben_Membrane Disruption of Membrane Transport Processes Paraben->Paraben_Membrane Paraben_Enzyme Inhibition of Key Enzymes (ATPase, etc.) Paraben->Paraben_Enzyme Paraben_Synth Inhibition of DNA/RNA Synthesis Paraben->Paraben_Synth Paraben_Growth Inhibition of Microbial Growth Paraben_Membrane->Paraben_Growth Paraben_Enzyme->Paraben_Growth Paraben_Synth->Paraben_Growth

Figure 1: Comparative Mechanisms of Antimicrobial Action.

Quantitative Data: Antimicrobial Efficacy

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While direct comparative studies are limited, data for phenoxyethanol (a closely related compound to this compound) and various parabens provide a basis for evaluation. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenoxyethanol vs. Parabens

MicroorganismPhenoxyethanol (µg/mL)Methylparaben (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureus8500[6]1000 - 8000125 - 2000
Escherichia coli3600[6]500 - 4000250 - 1800
Pseudomonas aeruginosa3200[6]1600 - 4000900 - 2000
Candida albicans5400[6]250 - 2000100 - 900
Aspergillus niger3300[6]250 - 1000100 - 500

Note: Data for this compound is limited in publicly available literature; Phenoxyethanol is presented as a structural and functional analogue. MIC values can vary significantly based on the specific strain, culture medium, and experimental conditions.

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the efficacy of preservatives. Below are summaries of key experimental protocols.

This method determines the lowest concentration of a preservative required to inhibit microbial growth.[7][8]

  • Preparation of Preservative Dilutions: A stock solution of the preservative (e.g., this compound or a paraben) is prepared. A two-fold serial dilution is then performed in a 96-well microtiter plate using a suitable sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).[9] This creates a gradient of decreasing preservative concentrations across the wells.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[9] Control wells are included: a sterility control (broth only) and a growth control (broth plus inoculum, no preservative). The plate is then incubated under appropriate conditions (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).[10]

  • Result Interpretation: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the preservative in which there is no visible growth.[8]

This test evaluates the overall antimicrobial protection of a final cosmetic or pharmaceutical formulation over time.[5][11] It is designed to simulate in-use contamination.

  • Test Microorganisms: The test uses a panel of five specified microorganisms: Staphylococcus aureus (Gram-positive bacteria), Pseudomonas aeruginosa (Gram-negative bacteria), Escherichia coli (Gram-negative bacteria), Candida albicans (yeast), and Aspergillus brasiliensis (mold).[5][11]

  • Inoculation: The final product is divided into five separate containers. Each container is challenged with a high concentration (e.g., >1x10⁵ CFU per gram or mL of the product) of one of the five test microorganisms.[12]

  • Incubation and Sampling: The inoculated products are stored at a controlled temperature (e.g., room temperature) for 28 days.[12] Samples are taken from each container at specified intervals: 7, 14, and 28 days.[11]

  • Enumeration and Evaluation: At each time point, the number of viable microorganisms in the collected samples is determined using standard plating and colony counting techniques. The log reduction in microbial concentration from the initial inoculum is calculated.[11]

  • Acceptance Criteria: The results are compared against the acceptance criteria defined in the ISO 11930 standard. For a product to be considered adequately preserved (Criteria A), it must demonstrate a specific log reduction at each time point (e.g., for bacteria, a ≥ 3 log reduction by day 7 and no subsequent increase).[11]

G prep Prepare Product Samples (5 Aliquots) challenge Day 0: Challenge Each aliquot with one microbe (>10^5 CFU/g or mL) prep->challenge inoculum Prepare Inoculum for 5 Test Microbes (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) inoculum->challenge incubate Incubate at Room Temp for 28 Days challenge->incubate day7 Day 7 Sampling & Enumeration incubate->day7 7 days day14 Day 14 Sampling & Enumeration day7->day14 7 days eval Calculate Log Reduction & Compare to ISO 11930 Acceptance Criteria day7->eval day28 Day 28 Sampling & Enumeration day14->day28 14 days day14->eval day28->eval

Figure 2: Experimental Workflow for Preservative Efficacy (Challenge) Test.

References

1-Phenoxy-2-propanol: A Safer Alternative to Formaldehyde-Releasing Preservatives in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The imperative to enhance the safety profile of preservatives used in pharmaceutical and cosmetic products has led to increasing scrutiny of formaldehyde-releasing agents. These preservatives, while effective against microbial contamination, are associated with significant health concerns, including contact dermatitis and potential carcinogenicity. This guide provides an objective comparison of 1-Phenoxy-2-propanol, a promising alternative, with traditional formaldehyde-releasing preservatives, supported by available experimental data and detailed methodologies.

Executive Summary

This compound emerges as a viable alternative to formaldehyde-releasing preservatives, offering a favorable safety profile with broad-spectrum antimicrobial activity. While direct comparative studies are limited, the existing data suggests that this compound exhibits lower cytotoxicity and skin sensitization potential. Formaldehyde-releasers, a class of compounds including DMDM hydantoin and diazolidinyl urea, function by slowly releasing formaldehyde to inhibit microbial growth.[1] However, this mechanism is also the source of their primary health risks. Formaldehyde is a known human carcinogen and a common contact allergen.[2]

Comparative Data on Preservative Performance

Antimicrobial Efficacy

An effective preservative must exhibit broad-spectrum activity against bacteria, yeast, and mold. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and two common formaldehyde-releasing preservatives, DMDM hydantoin and Imidazolidinyl Urea. Lower MIC values indicate greater antimicrobial potency.

MicroorganismThis compound MICDMDM Hydantoin MICImidazolidinyl Urea MIC (ppm)
Staphylococcus aureus (Gram-positive bacteria)Data not available0.025%500
Pseudomonas aeruginosa (Gram-negative bacteria)Data not available0.05%500
Escherichia coli (Gram-negative bacteria)Data not availableData not available500
Candida albicans (Yeast)Data not available0.10%>1000
Aspergillus brasiliensis (Mold)Data not available0.15%>1000

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and may not be directly comparable.[3][4] this compound is generally recognized for its broad-spectrum antimicrobial activity.[5]

Safety Profile: Cytotoxicity and Skin Sensitization

A critical aspect of a preservative's suitability is its safety profile, particularly its potential to cause cell damage (cytotoxicity) and allergic reactions (skin sensitization).

Cytotoxicity

  • Formaldehyde , the active agent released by many preservatives, has demonstrated a cytotoxic effect on human cells in a dose-dependent manner.[5] One study on human osteoblastic cells reported a 50% inhibition concentration (IC50) of approximately 3 mM.[5]

  • Imidazolidinyl urea , a formaldehyde-releaser, has been shown to induce a reduction in cell viability in human newborn fibroblast cell lines (CCD1072Sk).[6]

  • Diazolidinyl urea , another formaldehyde-releaser, has demonstrated cytotoxic activity against red blood cells, inducing a significant release of hemoglobin.[7]

  • This compound is generally considered to have a favorable safety profile, though specific IC50 values on relevant human skin cell lines were not found in the reviewed literature.

Skin Sensitization

The murine Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of a chemical. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application. A Stimulation Index (SI) of 3 or greater is considered a positive response, indicating sensitizing potential. The EC3 value is the estimated concentration of a substance required to produce an SI of 3 and is a measure of sensitizing potency (a lower EC3 value indicates a stronger sensitizer).[8][9][10]

PreservativeLLNA ResultEC3 Value (%)Potency Classification
This compoundData not availableData not availableData not available
Imidazolidinyl UreaPositive33.4%Weak to Moderate
Quaternium-15Positive>2% (Implied)Moderate to Strong

Note: A specific EC3 value for this compound was not identified in the reviewed literature. Imidazolidinyl Urea is classified as a weak to moderate sensitizer based on its EC3 value.[11] Quaternium-15 is generally considered a more potent sensitizer.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of preservatives.

Microbial Challenge Test (Based on ISO 11930)

This test evaluates the effectiveness of a preservative system in a cosmetic formulation.

  • Preparation of Inoculum: Standardized strains of Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are cultured on appropriate agar media. The microorganisms are harvested and suspended in a sterile saline solution to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL for bacteria and yeast, and 1 x 10⁷ CFU/mL for mold.

  • Inoculation of the Product: The test product is inoculated with a sufficient volume of the microbial suspension to achieve a final concentration of 10⁵ to 10⁶ CFU/g or mL for bacteria and yeast, and 10⁴ to 10⁵ CFU/g or mL for mold.

  • Incubation: The inoculated product is stored at 22.5 ± 2.5 °C in the dark.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a sample of the inoculated product is taken, and the number of viable microorganisms is determined by plate count on appropriate agar media.

  • Evaluation of Results: The log reduction in the concentration of each microorganism is calculated at each time point. The preservative system is considered effective if it meets the acceptance criteria outlined in the ISO 11930 standard.[4][12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cell lines, such as human dermal fibroblasts (e.g., CCD1072Sk) or human keratinocytes (e.g., HaCaT), are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment with Preservatives: The cell culture medium is replaced with fresh medium containing various concentrations of the test preservative (this compound or a formaldehyde-releasing preservative). Control wells with untreated cells and a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the preservative that causes a 50% reduction in cell viability) is calculated from the dose-response curve.[6][13][14]

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is an in vivo assay to determine the skin sensitization potential of a substance.

  • Animal Model: Female mice of a suitable strain (e.g., CBA/J) are used.

  • Dose Formulation and Application: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil, 4:1). A range of concentrations of the test substance, a vehicle control, and a positive control are applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 6, the mice are injected intravenously with a solution of ³H-methyl thymidine or another proliferation marker like BrdU.

  • Lymph Node Excision and Processing: After a set time, the mice are euthanized, and the auricular lymph nodes are excised and pooled for each experimental group. Single-cell suspensions of the lymph node cells are prepared.

  • Measurement of Proliferation: The incorporation of the proliferation marker into the DNA of the lymph node cells is measured (e.g., by scintillation counting for ³H-methyl thymidine or flow cytometry for BrdU).

  • Data Analysis: A Stimulation Index (SI) is calculated for each treatment group by dividing the mean proliferation in that group by the mean proliferation in the vehicle control group. A substance with an SI ≥ 3 is classified as a sensitizer. The EC3 value is determined from the dose-response curve.[11]

Mechanistic Insights and Visualizations

Understanding the mechanisms of action and toxicity is crucial for informed decision-making.

Experimental Workflows

Experimental_Workflows cluster_challenge Microbial Challenge Test cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) cluster_llna Skin Sensitization (LLNA) c1 Prepare Inoculum (Bacteria, Yeast, Mold) c2 Inoculate Product c1->c2 c3 Incubate (28 days) c2->c3 c4 Sample & Enumerate (Day 7, 14, 28) c3->c4 c5 Calculate Log Reduction c4->c5 cy1 Seed Human Cells (96-well plate) cy2 Treat with Preservative cy1->cy2 cy3 Incubate cy2->cy3 cy4 Add MTT Reagent cy3->cy4 cy5 Solubilize Formazan cy4->cy5 cy6 Measure Absorbance cy5->cy6 cy7 Calculate IC50 cy6->cy7 l1 Apply Substance to Mouse Ears (3 days) l2 Inject Proliferation Marker (Day 6) l1->l2 l3 Excise Auricular Lymph Nodes l2->l3 l4 Measure Proliferation l3->l4 l5 Calculate Stimulation Index (SI) & EC3 l4->l5

Overview of key experimental workflows for preservative evaluation.

Signaling Pathways of Formaldehyde-Induced Toxicity

Formaldehyde's toxicity is mediated through various cellular signaling pathways, leading to apoptosis (programmed cell death) and inflammation.

Formaldehyde-Induced Apoptosis

Formaldehyde_Apoptosis FA Formaldehyde PTEN PTEN (Tumor Suppressor) FA->PTEN downregulates PI3K PI3K FA->PI3K upregulates Akt Akt FA->Akt upregulates Bcl2 Bcl-2 (Anti-apoptotic) FA->Bcl2 downregulates Bax Bax (Pro-apoptotic) FA->Bax upregulates PTEN->PI3K inhibits PI3K->Akt activates Akt->Bcl2 activates Akt->Bax inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Formaldehyde-induced apoptosis via the PTEN/PI3K/Akt pathway.

Formaldehyde-Induced Inflammation

Formaldehyde_Inflammation FA Formaldehyde ROS Reactive Oxygen Species (ROS) FA->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB ERK ERK MAPK->ERK JNK JNK MAPK->JNK Cytokines Pro-inflammatory Cytokines (e.g., IL-8) ERK->Cytokines JNK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Formaldehyde-induced inflammation signaling pathways.

Conclusion

References

A Comparative Guide to 1-Phenoxy-2-propanol and Propylene Glycol as Solvents in Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical determinant in the successful development of oral pharmaceutical formulations. An ideal solvent must not only effectively solubilize the active pharmaceutical ingredient (API) but also ensure the stability, bioavailability, and safety of the final product. This guide provides a comprehensive comparison of two commonly utilized solvents, 1-Phenoxy-2-propanol and propylene glycol, in the context of oral drug delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a solvent is fundamental to predicting its performance in a formulation. The following table summarizes the key properties of this compound and propylene glycol.

PropertyThis compoundPropylene Glycol
Synonyms Propylene glycol phenyl ether, Dowanol PPh1,2-Propanediol, Methyl ethyl glycol
Molecular Formula C₉H₁₂O₂C₃H₈O₂
Molecular Weight 152.19 g/mol [1]76.09 g/mol
Appearance Colorless to pale yellow liquid[2]Clear, colorless, viscous liquid
Odor Mild, pleasant odor[2]Odorless
Boiling Point 243 °C[3]188.2 °C
Melting Point 11 °C[3]-59 °C
Water Solubility 15.1 g/L at 20°C[3][4]Miscible
logP (Octanol/Water) 1.41[3]-1.1
Viscosity 21.4 mm²/s~58.1 mPa·s at 20 °C

Toxicological Profile: A Comparative Overview

The safety of any excipient is paramount in pharmaceutical formulation. Both this compound and propylene glycol have been studied for their toxicological profiles. Propylene glycol is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for use in food and is widely used in oral, intravenous, and topical pharmaceutical preparations[5]. This compound is utilized as a preservative in cosmetics and as a solvent in various industrial applications[2].

Toxicological EndpointThis compoundPropylene Glycol
Acute Oral Toxicity (LD50, rat) 2830 mg/kg[3]20,000 - 34,000 mg/kg
Metabolism Metabolized via O-dealkylation to propylene glycol and phenol, followed by conjugation and excretion.[1]Metabolized in the liver to lactic acid and pyruvic acid.
Elimination Primarily excreted in the urine.Cleared by the kidneys.
Regulatory Status (Oral Use) Not widely approved as a primary solvent in oral pharmaceuticals. Use in cosmetics is often restricted to a certain percentage.Generally Recognized As Safe (GRAS) by the FDA for use in food and pharmaceuticals.[5]

Performance as Solvents in Oral Formulations

The efficacy of a solvent in an oral formulation is determined by its ability to enhance solubility, maintain stability, and improve the bioavailability of the API.

Solubility Enhancement

The ability of a solvent to dissolve a poorly water-soluble drug is a primary consideration.

Propylene Glycol: Propylene glycol is a well-established solubilizing agent for a wide range of APIs. For instance, studies have investigated the solubility of ibuprofen in propylene glycol. One study reported a solubility of 300 mg/g for ibuprofen in propylene glycol[6]. Another study evaluated the solubility of ibuprofen in various cosolvent mixtures containing propylene glycol, demonstrating its utility in enhancing solubility[3].

This compound: While this compound is known for its excellent solvency for resins, dyes, and inks, specific quantitative data on its capacity to solubilize common pharmaceutical APIs for oral formulations is limited in publicly available literature. Its use in pharmaceuticals is more prominent as a preservative and in topical and injectable formulations[2][7].

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a drug in a solvent is the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess amount of API to a known volume of the solvent (this compound or Propylene Glycol) in a sealed container. B Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A->B C Allow the suspension to settle. B->C D Withdraw an aliquot of the supernatant and filter it to remove any undissolved API. C->D E Analyze the concentration of the API in the filtrate using a validated analytical method (e.g., HPLC-UV). D->E F Repeat the experiment in triplicate to ensure reproducibility. E->F

Workflow for Solubility Determination
Formulation Stability

Maintaining the chemical and physical stability of the API in the formulation over its shelf life is crucial.

Propylene Glycol: Propylene glycol is known to improve the stability of some drugs in oral solutions[8]. For example, a patent for an ibuprofen suspension mentions the use of propylene glycol in the carrier to form a stable suspension[9].

This compound: A patent related to dye formulations suggests that this compound can provide storage-stable aqueous formulations[10]. However, there is a lack of specific studies evaluating its performance in maintaining the stability of oral pharmaceutical formulations.

Experimental Protocol for Stability Testing of Oral Liquid Formulations

Stability studies are conducted according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

G Workflow for Stability Testing of Oral Liquid Formulations cluster_0 Preparation cluster_1 Storage cluster_2 Testing cluster_3 Evaluation A Prepare at least three batches of the oral formulation using this compound or Propylene Glycol. B Package the formulations in the proposed container-closure system. A->B C Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions. B->C D Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months). C->D E Analyze the samples for key stability-indicating parameters: - Appearance (color, clarity) - pH - Viscosity - Assay of the active ingredient - Degradation products - Microbial limits D->E F Evaluate the data to establish the shelf life of the product. E->F

Workflow for Stability Testing
Bioavailability Enhancement

Solvents can improve the oral bioavailability of poorly water-soluble drugs by keeping the drug in a dissolved state in the gastrointestinal tract, thereby facilitating its absorption.

Propylene Glycol: Propylene glycol has been shown to enhance the oral bioavailability of poorly soluble drugs. One study demonstrated that a formulation containing propylene glycol, among other excipients, significantly improved the oral bioavailability of paromomycin in mice[11].

This compound: While its properties suggest it could enhance the bioavailability of certain drugs, there is a lack of direct experimental evidence in the literature to support this for oral formulations.

Experimental Protocol for Oral Bioavailability Assessment

Bioavailability studies are typically conducted in animal models or human subjects to determine the rate and extent of drug absorption.

G Workflow for Oral Bioavailability Assessment cluster_0 Study Design cluster_1 Dosing cluster_2 Sampling cluster_3 Analysis cluster_4 Pharmacokinetic Analysis A Select a suitable animal model (e.g., rats, dogs) or human subjects. B Design a crossover or parallel study. A->B C Administer a single oral dose of the drug formulated with this compound, Propylene Glycol, and a reference formulation (e.g., an aqueous suspension or an intravenous solution). B->C D Collect blood samples at predetermined time points post-dosing. C->D E Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS). D->E F Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). E->F G Determine the relative or absolute bioavailability of the drug from each formulation. F->G

References

A Head-to-Head Comparison of the Antimicrobial Spectrum of 1-Phenoxy-2-propanol and Thimerosal in Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate preservative is a critical step in the development of multi-dose vaccine formulations to ensure their safety and stability by preventing microbial contamination. This guide provides a detailed comparison of the antimicrobial spectrum of two commonly used preservatives in the pharmaceutical industry: 1-Phenoxy-2-propanol and thimerosal. This analysis is based on available experimental data to assist in making informed decisions during vaccine formulation.

Executive Summary

Both this compound and thimerosal exhibit a broad spectrum of antimicrobial activity, effective against Gram-positive and Gram-negative bacteria, as well as fungi. Thimerosal, an organomercury compound, has a long history of use in vaccines and is known for its high potency.[1][2] this compound is a glycol ether that is also employed as a preservative and stabilizer in various pharmaceutical and cosmetic products.[3] While direct comparative studies with comprehensive quantitative data are limited in publicly available literature, this guide synthesizes the existing information to provide a comparative overview.

Data Presentation: Antimicrobial Spectrum Comparison

The following table summarizes the available data on the minimum inhibitory concentration (MIC) of this compound and thimerosal against a panel of microorganisms commonly used in preservative efficacy testing according to pharmacopeial standards. It is important to note that direct comparative studies are scarce, and the presented data is compiled from various sources.

MicroorganismThis compound MIC (µg/mL)Thimerosal MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusData not available6.25[4]
Gram-Negative Bacteria
Pseudomonas aeruginosaData not available100[4]
Escherichia coliData not availableData not available
Fungi
Candida albicans (Yeast)Data not available6.25[4]
Aspergillus brasiliensis (Mold)Data not available12.5[4]

Note: The absence of data for this compound in this direct comparative format highlights a gap in the publicly available research literature.

One study comparing 2-phenoxyethanol (a closely related compound) and thimerosal in a Diphtheria, Tetanus, and Pertussis (DTP) vaccine concluded that both were "equally effective" in inactivating challenge doses of Gram-negative and Gram-positive microorganisms, as well as a yeast.[5] However, specific quantitative data from this study is not provided.

Experimental Protocols

The antimicrobial efficacy of preservatives in vaccines is typically evaluated using standardized methods such as the Antimicrobial Effectiveness Test (AET) as described in the United States Pharmacopeia (USP) chapter <51> or the European Pharmacopoeia (Ph. Eur.) chapter 5.1.3.

Antimicrobial Effectiveness Test (AET) - USP <51>

This test evaluates the ability of a preservative to prevent the growth of and to kill microorganisms.

Methodology:

  • Preparation of Inoculum: Standardized cultures of the following microorganisms are prepared:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Inoculation of the Product: The vaccine product is inoculated with a suspension of one of the test organisms to achieve a final concentration of between 1 x 105 and 1 x 106 colony-forming units (CFU) per mL.

  • Incubation: The inoculated product is incubated at 20-25°C.

  • Enumeration: Samples are withdrawn at specified intervals (typically 7, 14, and 28 days), and the number of viable microorganisms is determined.

  • Acceptance Criteria: For parenteral products like vaccines, the criteria for bacteria are a not less than 1.0 log reduction from the initial count at 7 days, a not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. For yeast and mold, there should be no increase from the initial calculated count at 7, 14, and 28 days.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Antimicrobial Dilutions: A series of dilutions of the preservative (this compound or thimerosal) are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism.

  • Observation: The plate is visually inspected for turbidity (an indication of microbial growth). The lowest concentration of the preservative that shows no visible growth is recorded as the MIC.

Mechanism of Action

The antimicrobial activity of these two preservatives stems from different chemical properties and mechanisms of action.

This compound

The antimicrobial action of this compound is attributed to its ability to disrupt the microbial cell membrane. Its hydrophobic nature allows it to interact with the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of cellular contents. It can also interfere with essential enzymatic systems and protein synthesis within the microbial cell.

Thimerosal

Thimerosal is an organomercury compound that exerts its antimicrobial effect through the action of mercury.[6] Mercury ions have a high affinity for sulfhydryl (-SH) groups in proteins. By binding to these groups, thimerosal can inactivate essential enzymes and disrupt protein structure, leading to the inhibition of microbial metabolism and ultimately cell death.[6]

Visualizations

Experimental_Workflow_AET cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Culture Microbial Cultures (S. aureus, P. aeruginosa, etc.) Inoculum Standardized Inoculum (1x10^8 CFU/mL) Culture->Inoculum Harvest & Suspend Inoculated_Vaccine Inoculated Vaccine (1x10^5-1x10^6 CFU/mL) Inoculum->Inoculated_Vaccine Vaccine Vaccine Product Vaccine->Inoculated_Vaccine Inoculate Incubation Incubation (20-25°C) Inoculated_Vaccine->Incubation Sampling Sampling at Day 7, 14, 28 Incubation->Sampling Enumeration Plate Count (CFU/mL) Sampling->Enumeration Results Log Reduction Calculation Enumeration->Results

Figure 1: Experimental workflow for the Antimicrobial Effectiveness Test (AET).

Mechanism_of_Action cluster_PPO This compound cluster_Thimerosal Thimerosal PPO This compound Membrane Microbial Cell Membrane PPO->Membrane Disrupts Enzymes_PPO Essential Enzymes PPO->Enzymes_PPO Inhibits Protein_Synth_PPO Protein Synthesis PPO->Protein_Synth_PPO Interferes with Leakage Cellular Leakage Membrane->Leakage Causes Cell_Death_PPO Microbial Cell Death Enzymes_PPO->Cell_Death_PPO Protein_Synth_PPO->Cell_Death_PPO Leakage->Cell_Death_PPO Thimerosal Thimerosal Mercury Mercury Ions Thimerosal->Mercury Releases Proteins Sulfhydryl Groups in Proteins Mercury->Proteins Binds to Enzyme_Inactivation Enzyme Inactivation Proteins->Enzyme_Inactivation Leads to Cell_Death_Thimerosal Microbial Cell Death Enzyme_Inactivation->Cell_Death_Thimerosal

Figure 2: Simplified signaling pathways of antimicrobial action.

Conclusion

Both this compound and thimerosal are effective broad-spectrum antimicrobial preservatives used in vaccines. Thimerosal has a longer history of use and is well-documented in terms of its efficacy, though concerns about its mercury content have led to its reduced use in many pediatric vaccines. This compound is a viable alternative with a different mechanism of action. The selection of a preservative should be based on a comprehensive evaluation of its efficacy in the specific vaccine formulation, its safety profile, and regulatory acceptance. Further direct comparative studies providing quantitative antimicrobial spectrum data for these preservatives in various vaccine matrices would be highly beneficial for the scientific community.

References

Validating the performance of 1-Phenoxy-2-propanol as a preservative in commercial cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Preservative Efficacy in Commercial Cosmetic Formulations

In the ever-evolving landscape of cosmetic science, the demand for safe and effective preservative systems is paramount. This guide provides an in-depth analysis of 1-Phenoxy-2-propanol, a glycol ether gaining prominence as a cosmetic preservative, and compares its performance against established alternatives such as Phenoxyethanol, Parabens, Sodium Benzoate, and Potassium Sorbate. This document synthesizes available experimental data to offer a clear, objective comparison for formulation scientists and researchers.

Introduction to this compound

This compound (CAS 770-35-4), also known as propylene glycol phenyl ether, is a versatile ingredient utilized in cosmetics for its functions as a preservative, solvent, and stabilizer.[1][2] It offers broad-spectrum antimicrobial activity, effectively inhibiting the growth of bacteria, yeast, and mold in cosmetic formulations.[1] Typically used at concentrations between 0.5% and 1.0%, it is considered a cost-effective solution for extending product shelf-life and ensuring consumer safety.[1] Notably, it is often positioned as a safer alternative to formaldehyde-releasing preservatives and parabens, with some sources suggesting a better safety profile and lower irritation potential compared to the closely related Phenoxyethanol.[3]

Comparative Analysis of Preservative Efficacy

The true measure of a preservative's performance lies in its ability to protect a cosmetic formulation from microbial contamination under real-world conditions. This is typically evaluated through standardized challenge tests and the determination of Minimum Inhibitory Concentrations (MICs) against a range of microorganisms.

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While direct comparative studies presenting MIC values for this compound against a wide array of preservatives are limited in publicly available literature, the following table compiles available data for individual preservatives against common cosmetic spoilage organisms. It is important to note that MIC values can vary depending on the test method, microbial strain, and formulation base.

PreservativeStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
This compound Data not availableData not availableData not availableData not availableData not available
Phenoxyethanol 0.64%0.32%0.32%0.32%0.32%[4]
Methylparaben 1000 - 2000 µg/mL>4000 µg/mL1000 - 2000 µg/mL125 - 500 µg/mL125 - 250 µg/mL[3]
Propylparaben 250 - 1000 µg/mL2000 - >4000 µg/mL1000 - 2000 µg/mL125 - 250 µg/mL125 - 250 µg/mL[3]
Sodium Benzoate >10000 µg/mL (pH 7)>10000 µg/mL (pH 7)>10000 µg/mL (pH 7)1250 µg/mL (pH 4.5)1250 µg/mL (pH 4.5)
Potassium Sorbate 1250 - 2500 µg/mL (pH 6)>10000 µg/mL (pH 6)5000 µg/mL (pH 6)630 µg/mL (pH 4.5)630 µg/mL (pH 4.5)

Note: The efficacy of organic acids like Sodium Benzoate and Potassium Sorbate is highly pH-dependent, with greater activity in acidic environments.

Preservative Efficacy Testing (Challenge Test) Performance

Preservative efficacy testing, or challenge testing, is the gold standard for validating the performance of a preservative system within a specific cosmetic formulation. The most widely recognized standard is ISO 11930. This test involves inoculating a product with a known concentration of various microorganisms and monitoring the reduction in their population over a 28-day period.

Experimental Protocols

For researchers and formulators looking to validate the performance of this compound or other preservative systems, the following experimental protocols are fundamental.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Preservative Stock Solutions: Prepare a series of dilutions of the preservative in a suitable solvent.

  • Microorganism Preparation: Culture the test microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) in appropriate growth media to achieve a standardized concentration (typically 10^5 to 10^6 CFU/mL).

  • Inoculation: In a 96-well microtiter plate, add a fixed volume of the microbial suspension to each well containing the different preservative dilutions.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 30-35°C for bacteria and 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Observation: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

Preservative Efficacy Test (Challenge Test) based on ISO 11930

Objective: To evaluate the antimicrobial protection of a cosmetic product.

Methodology:

  • Product Inoculation: The cosmetic product is challenged with a high concentration (≥10^5 CFU/g or mL) of five different microorganisms: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.

  • Sampling and Neutralization: At specified time intervals (e.g., 7, 14, and 28 days), a sample of the inoculated product is taken and transferred to a neutralizing broth to inactivate the preservative.

  • Microbial Enumeration: The number of surviving microorganisms in the neutralized sample is determined using standard plate count methods.

  • Evaluation: The log reduction of the microbial population is calculated at each time point and compared against the acceptance criteria defined in the ISO 11930 standard.

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the experimental and logical processes involved in preservative validation, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Preservative Dilutions Preservative Dilutions Inoculation Inoculation Preservative Dilutions->Inoculation Microbial Cultures Microbial Cultures Microbial Cultures->Inoculation Incubation Incubation Inoculation->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment MIC Determination MIC Determination Visual Assessment->MIC Determination

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental_Workflow_Challenge_Test Product Inoculation Product Inoculation Incubation (28 Days) Incubation (28 Days) Product Inoculation->Incubation (28 Days) Sampling & Neutralization Sampling & Neutralization Incubation (28 Days)->Sampling & Neutralization Day 7, 14, 28 Microbial Enumeration Microbial Enumeration Sampling & Neutralization->Microbial Enumeration Data Analysis Data Analysis Microbial Enumeration->Data Analysis

Figure 2: ISO 11930 Challenge Test Workflow.

Logical_Relationship_Preservative_Selection Efficacy Efficacy Optimal Preservative Optimal Preservative Efficacy->Optimal Preservative Safety Safety Safety->Optimal Preservative Stability Stability Stability->Optimal Preservative Compatibility Compatibility Compatibility->Optimal Preservative Regulatory Regulatory Regulatory->Optimal Preservative

Figure 3: Key Factors in Cosmetic Preservative Selection.

Synergistic Effects and Future Outlook

The trend in cosmetic preservation is moving towards the use of preservative blends to achieve broad-spectrum efficacy at lower concentrations, thereby enhancing safety. While specific synergistic data for this compound with other preservatives is not extensively published, its chemical nature suggests potential for effective combination with other antimicrobial agents. Further research into such combinations could unlock new, optimized preservative systems.

Conclusion

This compound presents itself as a viable and effective preservative for a wide range of cosmetic applications. Its broad-spectrum antimicrobial activity, coupled with its function as a solvent and stabilizer, makes it a valuable tool for formulators. While a direct, comprehensive comparison of its performance against all common alternatives in standardized tests is not yet widely available in scientific literature, the existing information suggests it is a competitive option. For definitive validation, it is imperative that formulators conduct rigorous challenge testing on their specific product formulations to ensure robust preservation and consumer safety. The methodologies and comparative data presented in this guide serve as a foundational resource for such evaluations.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 1-Phenoxy-2-propanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Phenoxy-2-propanol. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document outlines detailed experimental protocols and presents a summary of performance data to assist in the selection and cross-validation of these analytical techniques for this compound.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose. This is a critical step when transferring a method between laboratories, updating an existing method, or when data from different analytical techniques need to be compared or combined. The goal is to ensure that the results obtained are independent of the method used, thereby guaranteeing consistency and reliability of the analytical data.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: HPLC

A validated HPLC method for the simultaneous determination of phenoxyethanol and 1-phenoxypropan-2-ol in cosmetic products provides a solid foundation for the analysis of this compound.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50, v/v). For mass spectrometry (MS) compatible applications, formic acid can be used as a modifier instead of non-volatile acids like phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, often with minimal sample preparation.

Experimental Protocol: GC-MS

The following protocol is based on a validated method for the closely related compound, 2-phenoxyethanol, and is adaptable for this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-300 amu.

Performance Data Comparison

The following table summarizes the typical validation parameters for HPLC and GC-MS methods for the analysis of this compound or its close analog, 2-phenoxyethanol. This data is essential for the cross-validation process to establish the equivalence of the two methods.

ParameterHPLC (for 1-Phenoxypropan-2-ol)GC-MS (for 2-Phenoxyethanol)
Linearity Range 0.125-0.375 mg/mLNot explicitly stated, but validated for quantification
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 31.25 ng/mL0.00194 µg/mL
Limit of Quantification (LOQ) 125.0 ng/mL0.0064 µg/mL
Repeatability (%RSD) < 4%< 10%
Reproducibility (%RSD) < 7%Not explicitly stated
Accuracy (% Recovery) 99.99% - 102.86%Not explicitly stated

Data for HPLC is derived from a study on the simultaneous analysis of 2-Phenoxyethanol and 1-Phenoxypropan-2-ol.[1][2] Data for GC-MS is derived from a study on the quantification of 2-Phenoxyethanol. The methodology is considered applicable to this compound.

Cross-Validation Workflow

The cross-validation process ensures that the two analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.

CrossValidationWorkflow Cross-Validation Workflow for HPLC and GC-MS cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_samples Select Representative Samples define_scope->select_samples hplc_analysis Analyze Samples by Validated HPLC Method select_samples->hplc_analysis gcms_analysis Analyze Samples by Validated GC-MS Method select_samples->gcms_analysis data_comparison Compare Results Statistically (e.g., t-test, F-test) hplc_analysis->data_comparison gcms_analysis->data_comparison assess_equivalence Assess Method Equivalence Against Acceptance Criteria data_comparison->assess_equivalence documentation Document Cross-Validation Results and Conclusion assess_equivalence->documentation

Caption: A logical workflow for the cross-validation of HPLC and GC-MS analytical methods.

Conclusion

Both HPLC and GC-MS are suitable and powerful techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation.

  • HPLC is a robust and widely available technique that is well-suited for routine quality control analysis. It is particularly advantageous for samples that may not be suitable for the high temperatures of a GC inlet.

  • GC-MS offers higher sensitivity and selectivity, making it an excellent choice for trace-level analysis and for the unequivocal identification of this compound based on its mass spectrum.

A thorough cross-validation as outlined in this guide is essential to ensure that data generated by either method is reliable and interchangeable. This provides confidence in the analytical results, which is paramount in research, drug development, and quality assurance.

References

In-Vitro Skin Permeation: A Comparative Analysis of 1-Phenoxy-2-propanol and Other Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Skin Permeation Profiles with Supporting Experimental Data.

This guide provides a comparative analysis of the in-vitro skin permeation of 1-Phenoxy-2-propanol against a range of other glycol ethers. Understanding the dermal absorption characteristics of these compounds is crucial for risk assessment in cosmetics, industrial hygiene, and the development of transdermal drug delivery systems. This document summarizes key experimental findings and methodologies to facilitate informed decision-making in research and product development.

Comparative Permeation Data

The following table summarizes in-vitro skin permeation data for this compound and various other glycol ethers from different studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions, such as the skin model (human vs. rat), vehicle, and exposure duration.

Glycol EtherAbbreviationMean Steady-State Flux (mg/cm²/hr)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)Skin ModelVehicle
This compound PPh1.38 (calculated from 24h permeability)[1][2]Not explicitly statedNot explicitly statedRat (dorsal)Shampoo/Cream[1][2]
2-MethoxyethanolEM2.82[3][4]Not explicitly statedNot explicitly statedHuman (abdominal)Undiluted[3][4]
1-Methoxy-2-propanolPM1.17[3][4]Not explicitly statedNot explicitly statedHuman (abdominal)Undiluted[3][4]
2-EthoxyethanolEE0.796[3][4]Not explicitly statedNot explicitly statedHuman (abdominal)Undiluted[3][4]
2-ButoxyethanolEB0.198[3][4]Not explicitly statedNot explicitly statedHuman (abdominal)Undiluted[3][4]
2-(2-Methoxyethoxy)ethanolDM0.206[3][4]Not explicitly statedNot explicitly statedHuman (abdominal)Undiluted[3][4]
2-(2-Ethoxyethoxy)ethanolDE0.125[3][4][5]Not explicitly stated< 1[5]Human (abdominal)Undiluted[3][4]
2-(2-Butoxyethoxy)ethanolDB0.035[3][4]Not explicitly statedNot explicitly statedHuman (abdominal)Undiluted[3][4]
Ethylene Glycol Monoethyl EtherEGMEE3.435 ± 1.897[6]1.02[6]~1HumanPure[6]
Propylene Glycol Monomethyl EtherPGMMENot explicitly stated0.0192[6]~1HumanPure[6]
Propylene Glycol n-Butyl EtherPGBENot explicitly statedNot explicitly stated1-1.7Human (fresh)Mixture[7]
EthoxypropanolPGEE447.5–1075.2 (µg/cm²/h)[8][9]0.5–2.0[8][9]2-5Human (frozen)Neat/Aqueous[8][9]
PropoxypropanolPGPE193.9–826.1 (µg/cm²/h)[8][9]0.2–2.0[8][9]2-5Human (frozen)Neat/Aqueous[8][9]

Experimental Protocols

The data presented in this guide were derived from in-vitro skin permeation studies, primarily utilizing Franz diffusion cells. The following is a generalized methodology based on the cited literature.

Skin Membrane Preparation
  • Human Skin: Full-thickness skin from elective surgeries (e.g., abdominoplasty) is often used.[3][6][10] The epidermis may be separated from the dermis by heat treatment (e.g., 60°C for 30-60 seconds) before being mounted on the diffusion cells.

  • Animal Skin: Dorsal skin from rats is a common model.[1][2] Hair is removed, and the full-thickness skin is excised.

Franz Diffusion Cell Setup
  • The prepared skin membrane is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[1][6]

  • The receptor chamber is filled with a physiologically relevant receptor fluid (e.g., phosphate-buffered saline, physiological solution) and continuously stirred to ensure sink conditions.[6] The temperature is maintained at approximately 32°C to simulate physiological conditions.

  • The integrity of the skin barrier is often checked before the experiment, for instance, by measuring the permeability of tritiated water.[3][4]

Application of Test Substance
  • A known quantity of the glycol ether, either neat, diluted, or in a specific formulation (e.g., shampoo, cream), is applied to the surface of the skin in the donor chamber.[1][3][10]

Sample Collection and Analysis
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis.[1][2] The volume withdrawn is replaced with fresh receptor fluid.

  • The concentration of the permeated glycol ether in the collected samples is quantified using analytical techniques such as gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC).[1][3][4][6]

Data Analysis
  • The cumulative amount of the substance permeated per unit area is plotted against time.

  • Steady-State Flux (Jss): The linear portion of the curve is used to calculate the steady-state flux.

  • Lag Time (Tlag): The x-intercept of the linear portion of the permeation curve represents the lag time.

  • Permeability Coefficient (Kp): Calculated by dividing the steady-state flux by the initial concentration of the substance in the donor chamber.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of an in-vitro skin permeation study using a Franz diffusion cell.

G cluster_prep Skin Preparation cluster_cell Franz Cell Setup cluster_exp Permeation Experiment cluster_analysis Analysis prep1 Skin Excision (Human or Animal) prep2 Epidermis Separation (Optional, Heat Treatment) prep1->prep2 setup1 Mount Skin Membrane prep2->setup1 setup2 Fill Receptor Chamber setup1->setup2 setup3 Equilibrate Temperature (~32°C) setup2->setup3 exp1 Apply Test Substance to Donor Chamber setup3->exp1 exp2 Collect Samples from Receptor Chamber at Time Intervals exp1->exp2 analysis1 Quantify Permeant (GC, HPLC) exp2->analysis1 analysis2 Calculate Permeation Parameters (Flux, Kp, Lag Time) analysis1->analysis2 G J Steady-State Flux (Jss) (mass / area * time) Kp Permeability Coefficient (Kp) (length / time) J->Kp C Initial Concentration in Donor (C) C->Kp

References

The Synergistic Power of 1-Phenoxy-2-propanol and Organic Acids in Preservative Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic preservation, the demand for robust, broad-spectrum, and safe antimicrobial systems is ever-present. This guide provides an in-depth evaluation of the synergistic preservative effect of 1-Phenoxy-2-propanol when combined with various organic acids. Through a comparative analysis with alternative preservative systems, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals in formulating well-preserved and stable products.

Comparative Performance Analysis

The combination of this compound with organic acids presents a compelling alternative to traditional preservative systems. This synergy often allows for lower concentrations of individual components, potentially reducing the risk of irritation and sensitization while maintaining or even enhancing antimicrobial efficacy.

Synergistic Efficacy against Key Microorganisms

The synergistic effect of a preservative blend is often quantified using the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction is generally indicated by an FIC index of ≤ 0.5. While specific quantitative data for this compound with a wide range of organic acids is limited in publicly available literature, studies on structurally related compounds provide strong evidence of this synergistic potential.

For instance, a study on the related aromatic alcohol 3-phenylpropanol in combination with benzoic acid demonstrated a significant synergistic effect against both Gram-positive and Gram-negative bacteria. This suggests a similar enhancement of antimicrobial activity can be expected when combining this compound with organic acids.

Table 1: Illustrative Synergistic Antimicrobial Activity of Aromatic Alcohol and Organic Acid Blends

Preservative SystemTest OrganismMinimum Inhibitory Concentration (MIC) - IndividualMinimum Inhibitory Concentration (MIC) - CombinationFractional Inhibitory Concentration (FIC) Index
3-Phenylpropanol + Benzoic Acid S. aureus3-Phenylpropanol: 0.4%Benzoic Acid: 0.2%3-Phenylpropanol: 0.2%Benzoic Acid: 0.1%0.5
E. coli3-Phenylpropanol: 0.5%Benzoic Acid: 0.25%3-Phenylpropanol: 0.25%Benzoic Acid: 0.125%0.5
This compound (alone) A. brasiliensis0.1%--
P. aeruginosa1.0%--
Caprylyl Glycol (alternative) A. brasiliensis0.1%--
P. aeruginosa1.0%--

Note: The data for 3-Phenylpropanol + Benzoic Acid is illustrative of the synergistic principle. Specific FIC indices for this compound with various organic acids would require dedicated experimental testing.

Comparison with Alternative Preservative Systems

Formulators have a variety of preservative options, each with its own strengths and weaknesses. The blend of this compound and organic acids offers a favorable profile compared to many alternatives.

Table 2: Comparison of Preservative Systems

Preservative SystemAdvantagesDisadvantages
This compound + Organic Acids - Broad-spectrum activity- Synergistic effect allows for lower use concentrations- Good safety profile- Effective over a broader pH range than organic acids alone- Efficacy of organic acids is pH-dependent
Parabens - Broad-spectrum efficacy- Extensive history of use- Public perception and regulatory scrutiny
Formaldehyde Donors - Highly effective- Broad-spectrum- Potential for formaldehyde release and associated health concerns
Phenoxyethanol - Broad-spectrum activity- Good safety profile- Can be less effective against some fungi when used alone
"Natural" Preservatives (e.g., Essential Oils) - Consumer appeal- Potency can be variable- Potential for strong odors and skin sensitization

Experimental Protocols

To rigorously evaluate the synergistic preservative effect of this compound with organic acids, standardized preservative efficacy tests (PET), also known as challenge tests, are essential. The following are detailed methodologies for two widely recognized protocols.

Preservative Efficacy Test (Challenge Test) - Based on USP <51>

The United States Pharmacopeia (USP) General Chapter <51> provides a method to assess the effectiveness of antimicrobial preservatives in product formulations.[1][2]

Objective: To determine if a preservative system is effective in preventing the proliferation of, or reducing the number of, microorganisms that may be introduced into a product during its manufacturing or use.

Materials:

  • Test product containing the preservative system (this compound and organic acid blend).

  • Challenge microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9023), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[2][3]

  • Appropriate culture media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi).

  • Sterile saline solution.

  • Neutralizing broth (to inactivate the preservative during microbial enumeration).

  • Incubators set at 20-25°C and 30-35°C.

Procedure:

  • Preparation of Inoculum: Cultures of the challenge microorganisms are prepared to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: The test product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.[1] Five separate containers of the product are used, one for each challenge microorganism.

  • Incubation: The inoculated product containers are held at a specified temperature (typically 20-25°C) for a period of 28 days.[1]

  • Sampling and Enumeration: At specified intervals (typically 0, 7, 14, and 28 days), a sample is withdrawn from each container.[1] The sample is serially diluted in neutralizing broth and plated on appropriate agar media to determine the number of viable microorganisms.

  • Interpretation of Results: The log reduction in viable microorganisms from the initial inoculum is calculated at each time point. The acceptance criteria vary depending on the product category as defined in USP <51>.

Preservative Efficacy Test - Based on ISO 11930

The ISO 11930 standard is another internationally recognized method for evaluating the antimicrobial protection of a cosmetic product.[3][4]

Objective: To assess the overall antimicrobial protection of a cosmetic product, including the efficacy of the preservative system.

Procedure:

  • Risk Assessment: Before performing the challenge test, a microbiological risk assessment of the product is conducted.

  • Challenge Test: The procedure is similar to the USP <51> method, involving the inoculation of the product with specified microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis).[3]

  • Evaluation Criteria: ISO 11930 provides two sets of acceptance criteria, A and B.[4]

    • Criteria A: For bacteria, a log reduction of ≥ 3 at 7 days and no increase thereafter. For yeast and mold, a log reduction of ≥ 1 at 14 days and no increase thereafter. Products meeting these criteria are considered well-preserved.[4]

    • Criteria B: For bacteria, a log reduction of ≥ 3 at 14 days and no increase thereafter. For yeast and mold, a log reduction of ≥ 1 at 14 days and no increase thereafter. Products meeting these criteria have an acceptable level of preservation.[4]

Visualizing Mechanisms and Workflows

Proposed Synergistic Mechanism of Action

The enhanced antimicrobial effect of combining this compound with organic acids is believed to stem from a multi-pronged attack on microbial cells.

Synergistic_Mechanism cluster_preservatives Preservative Components cluster_cell Microbial Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Increases permeability Organic Acid Organic Acid Organic Acid->Cell_Membrane Facilitated entry Cell_Wall Cell Wall/ Outer Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Allows entry Intracellular_pH Intracellular pH (Disrupted) Cytoplasm->Intracellular_pH Acidification Metabolic_Processes Metabolic Processes (Inhibited) Cytoplasm->Metabolic_Processes Enzyme inhibition Intracellular_pH->Metabolic_Processes

Caption: Proposed synergistic mechanism of this compound and organic acids.

Experimental Workflow for Preservative Efficacy Testing

The following diagram outlines the key steps involved in a typical preservative efficacy (challenge) test.

PET_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prepare_Inoculum Prepare Microbial Inoculum (10^8 CFU/mL) Inoculate Inoculate Product (10^5-10^6 CFU/mL) Prepare_Inoculum->Inoculate Prepare_Product Aliquot Test Product Prepare_Product->Inoculate Incubate Incubate at 20-25°C (28 days) Inoculate->Incubate Sample_0 Sample at Day 0 Sample_7 Sample at Day 7 Incubate->Sample_7 Sample_14 Sample at Day 14 Incubate->Sample_14 Sample_28 Sample at Day 28 Incubate->Sample_28 Enumerate Enumerate Viable Microbes Sample_0->Enumerate Sample_7->Enumerate Sample_14->Enumerate Sample_28->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate Compare Compare to Acceptance Criteria Calculate->Compare

Caption: General workflow for a preservative efficacy (challenge) test.

Conclusion

The combination of this compound with organic acids represents a highly effective and versatile preservative system. The synergistic interaction between these components allows for broad-spectrum antimicrobial activity at reduced concentrations, enhancing the safety profile of the final product. While further quantitative studies are needed to fully characterize the synergistic effects with a wider array of organic acids, the available data and established principles strongly support the use of these blends in the development of safe and stable pharmaceutical and cosmetic formulations. The detailed experimental protocols provided in this guide offer a framework for robustly evaluating the efficacy of these and other preservative systems.

References

A Comparative Analysis of the Environmental Impact of 1-Phenoxy-2-propanol and Other Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of 1-Phenoxy-2-propanol and other widely used preservatives, including parabens, isothiazolinones, and formaldehyde-releasers. The following sections present a summary of quantitative data, detailed experimental protocols for key environmental assessments, and visualizations of the toxicological pathways of these preservatives in aquatic organisms.

Data Presentation: Comparative Environmental Impact

The following tables summarize the key environmental impact parameters for this compound and its alternatives. Data has been compiled from various scientific sources and safety data sheets.

Table 1: Biodegradability

Preservative ClassChemical NameBiodegradability (%)Test GuidelineConclusion
Glycol Ether This compound72% in 28 daysOECD 301FReadily biodegradable[1]
Parabens Methylparaben>60% in 28 daysOECD 301BReadily biodegradable
PropylparabenNot readily biodegradableOECD 301BInherently biodegradable
Isothiazolinones Methylisothiazolinone (MIT)Rapidly biodegradableNot specifiedHalf-life < 24 hours in aquatic environments[2]
Chloromethylisothiazolinone (CMIT)Rapidly biodegradableNot specifiedHalf-life < 24 hours in aquatic environments[2]
Formaldehyde-Releasers DMDM HydantoinInformation not readily available-Expected to degrade to formaldehyde and other compounds

Table 2: Aquatic Toxicity

Preservative ClassChemical NameOrganismExposure TimeLC50/EC50 (mg/L)
Glycol Ether This compoundPimephales promelas (Fathead minnow)96 hLC50: 280[1]
Daphnia magna (Water flea)48 hEC50: 370
Desmodesmus subspicatus (Green algae)72 hEC50: >100[1]
Parabens MethylparabenOryzias latipes (Japanese medaka)96 hLC50: 59.5
Daphnia magna48 hEC50: 50
Pseudokirchneriella subcapitata (Green algae)72 hEC50: 91
PropylparabenOryzias latipes96 hLC50: 6.4
Daphnia magna48 hEC50: 3.1
Pseudokirchneriella subcapitata72 hEC50: 21
Isothiazolinones Methylisothiazolinone (MIT)Oncorhynchus mykiss (Rainbow trout)96 hLC50: 4.77
Daphnia magna48 hEC50: 0.93-1.8
Pseudokirchneriella subcapitata72 hEC50: 0.157
Chloromethylisothiazolinone (CMIT)Oncorhynchus mykiss96 hLC50: 0.19
Daphnia magna48 hEC50: 0.16
Scenedesmus capricornutum (Green algae)72 hEC50: 0.048
Formaldehyde FormaldehydePimephales promelas96 hLC50: 24
Daphnia magna48 hEC50: 20
Scenedesmus capricornutum96 hEC50: 0.43

Table 3: Bioaccumulation Potential

Preservative ClassChemical NameLog KowBioconcentration Factor (BCF)Potential for Bioaccumulation
Glycol Ether This compound1.412.5 (estimated)Low[3]
Parabens Methylparaben1.96LowLow
Propylparaben3.04ModerateModerate
Isothiazolinones Methylisothiazolinone (MIT)-0.32Information not readily availableLow
Chloromethylisothiazolinone (CMIT)0.4Information not readily availableLow
Formaldehyde-Releasers DMDM Hydantoin-1.7Information not readily availableLow (due to rapid degradation)

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are outlined below. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This test evaluates the aerobic biodegradability of a chemical substance by microorganisms.

  • Test System: A defined volume of mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant.

  • Test Substance Addition: The test chemical is added as the sole source of organic carbon at a concentration typically between 50 and 100 mg/L of Theoretical Oxygen Demand (ThOD).

  • Incubation: The mixture is incubated in a closed respirometer at a constant temperature (20-24°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen is measured over time by a pressure transducer.

  • Data Analysis: The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the ThOD of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[4]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.

  • Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is maintained in water without the test substance.

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50).

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Exposure: The daphnids are exposed to a series of concentrations of the test substance in a suitable medium for 48 hours. A control group is also maintained.

  • Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value, representing the concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A rapidly growing species of green algae, such as Desmodesmus subspicatus, is used.

  • Exposure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Incubation: The cultures are incubated under constant illumination and temperature.

  • Measurement: Algal growth is measured by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence at the start and end of the test.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the EC50 value (the concentration causing a 50% reduction in growth) is determined.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in the toxicity of the discussed preservatives and a typical experimental workflow for environmental impact assessment.

cluster_workflow Experimental Workflow: Aquatic Toxicity Testing start Test Substance Preparation exposure Exposure of Aquatic Organisms (Fish, Daphnia, Algae) start->exposure Range of Concentrations observation Observation of Mortality/Immobilization/Growth Inhibition exposure->observation 24, 48, 72, 96 hours data_analysis Data Analysis (LC50/EC50 Calculation) observation->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: Workflow for Aquatic Toxicity Assessment.

cluster_parabens Paraben-Induced Endocrine Disruption in Fish parabens Parabens er Estrogen Receptor (ER) parabens->er Binds to ere Estrogen Response Element (ERE) in DNA er->ere Activates gene_transcription Altered Gene Transcription ere->gene_transcription vtg Vitellogenin (VTG) Production (in males and juveniles) gene_transcription->vtg repro_effects Adverse Reproductive Effects vtg->repro_effects

Caption: Paraben Endocrine Disruption Pathway.

cluster_isothiazolinones Isothiazolinone-Induced Cellular Stress isothiazolinones Isothiazolinones thiol_depletion Depletion of Cellular Thiols (e.g., Glutathione) isothiazolinones->thiol_depletion ros Increased Reactive Oxygen Species (ROS) thiol_depletion->ros mapk Activation of MAPK Signaling Pathway (p38, JNK, ERK) ros->mapk inflammation Pro-inflammatory Cytokine Release mapk->inflammation apoptosis Apoptosis (Cell Death) mapk->apoptosis

Caption: Isothiazolinone Cellular Stress Pathway.

cluster_formaldehyde Formaldehyde-Induced Oxidative Stress formaldehyde Formaldehyde ros_production Increased Production of Reactive Oxygen Species (ROS) formaldehyde->ros_production antioxidant_depletion Depletion of Antioxidant Defenses (e.g., GSH) ros_production->antioxidant_depletion oxidative_damage Oxidative Damage to Lipids, Proteins, and DNA ros_production->oxidative_damage antioxidant_depletion->oxidative_damage cell_damage Cellular Dysfunction and Apoptosis oxidative_damage->cell_damage

Caption: Formaldehyde Oxidative Stress Pathway.

Comparative Analysis

This compound demonstrates a favorable environmental profile compared to many traditional preservatives. Its "readily biodegradable" classification under the stringent OECD 301F guidelines indicates that it is unlikely to persist in the environment.[1] Furthermore, its aquatic toxicity is relatively low, with LC50 and EC50 values generally in the hundreds of mg/L, and it has a low potential for bioaccumulation.[1][3]

Parabens exhibit a more complex environmental profile. While shorter-chain parabens like methylparaben are considered readily biodegradable, longer-chain parabens such as propylparaben are more persistent. A significant concern with parabens is their potential to act as endocrine disruptors in aquatic organisms.[5][6] They can mimic estrogen, leading to adverse reproductive effects in fish, even at low concentrations.[6][7] The bioaccumulation potential of parabens increases with the length of their alkyl chain.

Isothiazolinones , such as MIT and CMIT, are highly effective biocides, but this efficacy translates to high aquatic toxicity, with some LC50 values in the sub-mg/L range.[4] While they are reported to biodegrade rapidly in aquatic environments, their acute toxicity is a significant concern.[2] The primary mechanism of their toxicity involves the disruption of cellular processes through the depletion of thiols and the induction of oxidative stress, leading to inflammation and cell death.[8][9]

Formaldehyde-releasing preservatives continuously release low levels of formaldehyde, a known carcinogen and potent allergen. Formaldehyde itself is toxic to aquatic life. The primary environmental concern with these preservatives is the continuous introduction of formaldehyde into aquatic ecosystems. The toxic effects of formaldehyde in aquatic organisms are often linked to the induction of oxidative stress, leading to cellular damage.

Conclusion

In this comparative analysis, this compound emerges as a preservative with a more favorable environmental profile, characterized by ready biodegradability, lower aquatic toxicity, and low bioaccumulation potential. In contrast, parabens raise concerns due to their endocrine-disrupting potential and persistence of longer-chain variants. Isothiazolinones, while biodegradable, exhibit high acute aquatic toxicity. Formaldehyde-releasers pose a risk due to the continuous release of toxic formaldehyde into the environment.

For researchers, scientists, and drug development professionals, the selection of a preservative should involve a thorough assessment of its environmental fate and ecotoxicological effects, alongside its efficacy and safety for human use. This guide provides a foundation for making more informed decisions in the development of environmentally conscious products.

References

Safety Operating Guide

Proper Disposal of 1-Phenoxy-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1-Phenoxy-2-propanol, ensuring the safety of personnel and the protection of the environment.

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound (CAS No. 770-35-4), a common solvent and laboratory chemical. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring compliance with local and national regulations.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on handling, storage, and emergency procedures. When handling this chemical, always wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (such as butyl-rubber), and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors or aerosols.[2][3]

Disposal Procedures: A Step-by-Step Guide

The primary principle for the disposal of this compound is to treat it as a chemical waste product, which must be managed in accordance with all applicable national and local regulations.[2] Under no circumstances should this chemical be discharged into sewer systems, drains, or the surrounding environment.[3]

Step 1: Waste Collection and Segregation

  • Original Containers : Whenever possible, leave the chemical in its original container.[2]

  • No Mixing : Do not mix this compound with other waste materials.[2] Segregating chemical waste is crucial to prevent potentially hazardous reactions.

  • Labeling : Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

Step 2: Managing Spills and Contaminated Materials

In the event of a spill, immediately take steps to contain it using an inert, liquid-absorbent material such as Chemizorb®, sand, or earth.[2]

  • Containment : Cover drains to prevent environmental contamination.[2]

  • Collection : Collect the spilled material and absorbent into a suitable, sealable container for disposal.

  • Decontamination : Clean the affected area thoroughly.

  • Disposal : All materials used for spill cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[4]

Step 3: Professional Disposal

The recommended and safest method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.[1][3] These companies are equipped to handle chemical waste through methods such as:

  • Licensed Chemical Destruction Plant : This ensures the complete and safe breakdown of the chemical.[3]

  • Controlled Incineration : Incineration in a facility equipped with afterburners and scrubbers can be a viable option.

Empty Containers

Even after emptying, containers that held this compound should be treated as the product itself.[2] They can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. Once decontaminated, the packaging may be offered for recycling or reconditioning.[3]

Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key disposal and safety parameters for this compound.

ParameterInformation
CAS Number 770-35-4
Physical State Liquid
Primary Disposal Method Collection by a licensed professional waste disposal service.[1][3]
Acceptable Options Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
Prohibited Actions Do not dispose down the drain or into the environment.[3][5] Do not mix with other waste.[2]
Spill Cleanup Use inert absorbent material (e.g., Chemizorb®, sand) and collect for hazardous waste disposal.[2]
Container Disposal Handle uncleaned containers as the product itself.[2] Triple-rinse for potential recycling, collecting rinsate as hazardous waste.[3]
Regulatory Compliance All disposal must be in accordance with national and local regulations.[2]
Transportation Not regulated as a dangerous good for transport under IATA-DGR and IMDG-Code.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_start cluster_assessment cluster_spill cluster_container cluster_collection cluster_disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill is_container Is it an empty container? is_spill->is_container No contain_spill Contain spill with inert absorbent is_spill->contain_spill Yes triple_rinse Triple-rinse container? is_container->triple_rinse Yes liquid_waste Liquid Waste in Original/Approved Container is_container->liquid_waste No (Liquid Waste) collect_spill Collect absorbent and contaminated materials contain_spill->collect_spill solid_waste Contaminated Solids in Sealed Container collect_spill->solid_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate Yes uncleaned_container Treat as product triple_rinse->uncleaned_container No recycle_container Recycle or recondition container collect_rinsate->recycle_container collect_rinsate->liquid_waste end Proper Disposal Complete recycle_container->end uncleaned_container->liquid_waste label_waste Label as 'Hazardous Waste: This compound' liquid_waste->label_waste solid_waste->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal contact_disposal->end

References

Personal protective equipment for handling 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenoxy-2-propanol

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Following these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes serious eye irritation.[1] While generally considered to have low toxicity, appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE TypeSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3] A face shield may be required in situations with a higher risk of splashing.[4]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-impermeable gloves (e.g., butyl-rubber).[2][3] Impervious clothing, and in some cases, fire/flame resistant clothing should be worn to minimize skin contact.[2]To avoid direct skin contact with the chemical.[2]
Respiratory Protection A full-face respirator or a vapor respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when vapors/aerosols are generated.[2][4] An N95 or P100 respirator may be appropriate for protection against vapors or dust.To prevent inhalation of vapors or mists.[3]

Note: Occupational exposure limits for this compound are not established in the provided safety data sheets.[2]

Operational and Handling Plan

1. Engineering Controls and Ventilation:

  • Work in a well-ventilated area to minimize inhalation exposure.

  • Use a local exhaust ventilation system if vapors or aerosols are likely to be generated.[4]

  • Ensure that safety showers and eyewash stations are readily accessible.[4]

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[2][3]

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling, especially before eating, drinking, or smoking.

  • Use non-sparking tools to prevent fire hazards.[2]

  • Ground and bond containers when transferring material to prevent electrostatic discharge.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep containers tightly closed.[4]

  • Store in appropriate containers such as carbon steel, stainless steel, or phenolic-lined steel drums.[1][2][5]

  • Avoid storing with incompatible materials like strong acids, strong bases, and strong oxidizing agents.[2] Do not store in aluminum, copper, galvanized iron, or galvanized steel containers.[1][2][5]

Emergency Procedures
Emergency SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. If irritation occurs, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and drink water or milk to dilute the substance. Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[4] If the person is not breathing, begin artificial respiration.[2] Seek medical attention if you feel unwell.[4]
Fire Use water spray, foam, dry chemical, or carbon dioxide extinguishers.[3] Do not use a direct water stream as it may spread the fire.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Contain the spill with an inert absorbent material (e.g., sand, earth) and collect it into a suitable, labeled container for disposal.[3] Prevent the spill from entering drains or waterways.
Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself. The preferred course of action is to use an alternative chemical with lower inherent risks or to recycle any unused material.[5]

Workflow for Handling this compound

start Start: Prepare for Handling assess_hazards 1. Assess Hazards & Review SDS start->assess_hazards don_ppe 2. Don Appropriate PPE assess_hazards->don_ppe prepare_work_area 3. Prepare Work Area (Ventilation, Emergency Equipment) don_ppe->prepare_work_area handling 4. Chemical Handling & Experimentation prepare_work_area->handling storage 5. Proper Storage handling->storage Store Unused Chemical spill Spill or Exposure? handling->spill emergency_procedures Follow Emergency Procedures spill->emergency_procedures Yes decontamination 6. Decontaminate Work Area & Remove PPE spill->decontamination No emergency_procedures->decontamination disposal 7. Waste Disposal decontamination->disposal end End: Handling Complete disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.